Product packaging for NZ 419(Cat. No.:CAS No. 121146-02-9)

NZ 419

Cat. No.: B7819458
CAS No.: 121146-02-9
M. Wt: 130.10 g/mol
InChI Key: UPSFNXFLBMJUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NZ 419 is a useful research compound. Its molecular formula is C4H6N2O3 and its molecular weight is 130.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O3 B7819458 NZ 419 CAS No. 121146-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSFNXFLBMJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004466
Record name 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84210-26-4
Record name 5-Hydroxy-1-methylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84210-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-1-METHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RGT-419B: A Technical Overview of a Novel CDK2, CDK4, and CDK6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is a third-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[1] Developed by Regor Therapeutics, RGT-419B has been engineered with an optimized kinase activity spectrum to enhance safety and overcome resistance observed with previous generations of CDK4/6 inhibitors.[2][3] Preclinical data suggest that RGT-419B holds promise in treating hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer, particularly in patients who have developed resistance to existing CDK4/6 inhibitor therapies.[4][5] This document provides a detailed technical guide on the inhibitory profile, mechanism of action, and relevant experimental methodologies for RGT-419B.

Core Mechanism of Action

RGT-419B selectively targets and inhibits the enzymatic activity of CDK2, CDK4, and CDK6.[1] These kinases are crucial regulators of cell cycle progression. Specifically, CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the Retinoblastoma protein (Rb) in the early G1 phase. This initial phosphorylation is followed by further phosphorylation by the CDK2/cyclin E complex, leading to the full inactivation of Rb. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.

By inhibiting CDK2, CDK4, and CDK6, RGT-419B prevents the hyperphosphorylation of Rb, maintaining it in its active state. This leads to the continued sequestration of E2F transcription factors, resulting in a G1-S phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1] The dual targeting of CDK2 in addition to CDK4/6 is a key feature of RGT-419B, designed to combat resistance mechanisms involving the upregulation of the CDK2/cyclin E pathway.[6][7]

Inhibitory Profile

Published preclinical data from conference presentations have characterized RGT-419B as a potent inhibitor of CDK4 with significant activity against CDK2 and selectivity against CDK6.

TargetInhibitory Potency (IC50)
CDK4Potent sub-nM activity
CDK2Single-digit nM activity
CDK6Selective inhibition

Note: The precise IC50 values and the detailed experimental conditions for these determinations have been described in qualitative terms in the available literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical CDK/Rb/E2F signaling pathway targeted by RGT-419B and a general workflow for characterizing its activity.

CDK_Pathway cluster_G1 G1 Phase cluster_G1S_Transition G1/S Transition cluster_S S Phase Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD_CDK46 Cyclin D CDK4/6 Receptor->CyclinD_CDK46 Activates pRb_E2F pRb-E2F (Active) CyclinD_CDK46->pRb_E2F Phosphorylates RGT419B_1 RGT-419B RGT419B_1->CyclinD_CDK46 Inhibits pRb_P_E2F pRb(P) + E2F (Inactive) pRb_E2F->pRb_P_E2F S_Phase_Genes S-Phase Gene Transcription pRb_P_E2F->S_Phase_Genes Activates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->pRb_E2F Phosphorylates RGT419B_2 RGT-419B RGT419B_2->CyclinE_CDK2 Inhibits S_Phase_Genes->CyclinE_CDK2 Upregulates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: CDK/Rb/E2F Signaling Pathway Targeted by RGT-419B.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Kinase_Assay In vitro Kinase Assay (IC50 Determination) Enzyme Recombinant CDK2/4/6 Enzymes Enzyme->Kinase_Assay Substrate Substrate (e.g., Rb peptide) Substrate->Kinase_Assay ATP ATP ATP->Kinase_Assay RGT419B_Biochem RGT-419B (Serial Dilution) RGT419B_Biochem->Kinase_Assay Cell_Culture Cancer Cell Lines (e.g., ER+ Breast Cancer) Treatment Treatment with RGT-419B Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (pRb, Cyclins) Treatment->Western_Blot

Caption: General Experimental Workflow for RGT-419B Characterization.

Experimental Protocols

While specific, detailed protocols for the characterization of RGT-419B have not been made publicly available in peer-reviewed literature, the following sections describe the general methodologies typically employed for evaluating CDK inhibitors.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of RGT-419B against CDK2, CDK4, and CDK6.

Materials:

  • Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Substrate (e.g., a synthetic peptide derived from the Rb protein with a fluorescent label or biotin (B1667282) tag).

  • Adenosine triphosphate (ATP).

  • RGT-419B, serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assays).

  • Microplate reader compatible with the chosen detection method.

Procedure:

  • Prepare a serial dilution of RGT-419B in DMSO, followed by a further dilution in kinase buffer.

  • In a microplate, add the kinase buffer, the respective CDK/cyclin enzyme, and the substrate.

  • Add the diluted RGT-419B or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of RGT-419B relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the RGT-419B concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Illustrative Protocol)

Objective: To assess the effect of RGT-419B on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, T47D).

  • Cell culture medium and supplements.

  • RGT-419B dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 70% ethanol (B145695) (ice-cold).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of RGT-419B or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

RGT-419B is a promising next-generation CDK inhibitor with a differentiated profile that includes potent inhibition of CDK2, CDK4, and CDK6. Its mechanism of action, centered on the induction of G1-S phase cell cycle arrest, and its efficacy in preclinical models of resistant breast cancer, underscore its potential as a valuable therapeutic agent. Further disclosure of detailed preclinical and clinical data will be crucial for a more comprehensive understanding of its therapeutic window and potential applications in oncology.

References

Preclinical Efficacy of RGT-419B: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is a next-generation, orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs). It is designed to overcome resistance to current CDK4/6 inhibitors in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Preclinical data have demonstrated the potential of RGT-419B to address acquired resistance, a significant challenge in the clinical management of HR+/HER2- advanced breast cancer. This document provides a comprehensive overview of the preclinical efficacy data for RGT-419B, including detailed experimental protocols and an examination of its mechanism of action.

Core Mechanism of Action

RGT-419B exhibits a dual mechanism of action by potently inhibiting both CDK4 and CDK2.[1] This optimized kinase activity spectrum is designed to address the common resistance mechanism to CDK4/6 inhibitors, which often involves the upregulation of Cyclin E and subsequent activation of CDK2.[2] By targeting both kinases, RGT-419B aims to provide a more durable and robust anti-tumor response. The selectivity against CDK6 is a key feature intended to improve the safety profile, particularly concerning hematologic toxicities.[1]

Signaling Pathway in CDK4/6 Inhibitor Resistance and RGT-419B Intervention

cluster_0 G1/S Phase Transition Control cluster_1 Resistance Pathway cluster_2 RGT-419B Intervention CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression (G1 to S) S_Phase_Genes->Cell_Cycle_Progression CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE_CDK2->Rb phosphorylates (bypasses CDK4/6 inhibition) CyclinE_Overexpression Cyclin E Overexpression CyclinE_Overexpression->CyclinE_CDK2 drives CDK46_Inhibitor CDK4/6 Inhibitors (e.g., Palbociclib) CDK46_Inhibitor->CyclinD_CDK46 inhibit RGT419B RGT-419B RGT419B->CyclinD_CDK46 inhibits RGT419B->CyclinE_CDK2 inhibits

Caption: RGT-419B's dual inhibition of CDK4/6 and CDK2 to overcome resistance.

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies of RGT-419B.

Table 1: In Vitro Kinase Inhibitory Activity
TargetRGT-419B IC50Comparator IC50Notes
CDK4 Potent sub-nM-Demonstrates high-potency inhibition of the primary target.[1]
CDK2 Single-digit nM-Key for overcoming Cyclin E/CDK2-driven resistance.[1]
CDK6 Selective against-Optimized selectivity to potentially improve the safety profile.[1]
GSK3β Selective against-Further demonstrates the optimized kinase activity spectrum.[1]
CDK9 Selective against-Minimized off-target activity on transcriptional CDKs.[1]
Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
Cell LineRGT-419B ActivityComparator Activity (Abemaciclib/Palbociclib)Notes
Palbociclib-Resistant ER+ More robust activityLess activeRGT-419B demonstrates superior efficacy in a model of acquired resistance to a standard-of-care CDK4/6 inhibitor.[1]
ER+ T47D with Cyclin E1 Overexpression Better antiproliferation activityLess activeHighlights the importance of CDK2 inhibition in overcoming a key resistance mechanism.[1]
Table 3: In Vivo Anti-tumor Efficacy in a Xenograft Model
Animal ModelRGT-419B EfficacyComparator Efficacy (Abemaciclib)Notes
ER+ Breast Cancer Xenograft More durable tumor growth inhibitionLess durableDemonstrates sustained anti-tumor activity in an in vivo setting, suggesting potential for long-term disease control.[1]

Detailed Experimental Protocols

The following are representative protocols for the key experiments conducted to evaluate the preclinical efficacy of RGT-419B.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of RGT-419B against purified CDK enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CDK4/Cyclin D1, CDK2/Cyclin E, CDK6/Cyclin D3, CDK9/Cyclin T1, and GSK3β enzymes are expressed and purified. A suitable substrate for each kinase (e.g., a peptide derived from Retinoblastoma protein) is synthesized.

  • Assay Reaction: The kinase reactions are performed in a 96- or 384-well plate format. Each well contains the respective kinase, its substrate, ATP, and a varying concentration of RGT-419B.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay (32P-ATP) or a non-radioactive method like fluorescence polarization or luminescence-based ATP detection.

  • Data Analysis: The percentage of kinase inhibition is calculated for each RGT-419B concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of RGT-419B in breast cancer cell lines.

Protocol:

  • Cell Culture: Human breast cancer cell lines, including palbociclib-resistant ER+ cells and ER+ T47D cells engineered to overexpress Cyclin E1, are cultured in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of RGT-419B, abemaciclib, or palbociclib (B1678290) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolically active cells.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated for each drug concentration. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined using non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of RGT-419B in a murine model of ER+ breast cancer.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: ER+ human breast cancer cells are implanted subcutaneously or orthotopically into the mammary fat pad of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups (e.g., vehicle control, RGT-419B, abemaciclib).

  • Drug Administration: RGT-419B and comparator drugs are administered orally at predetermined doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition. Other endpoints may include tumor regression and survival.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the efficacy of RGT-419B to the control and comparator groups.

Experimental and Logical Workflows

In Vitro Efficacy Evaluation Workflow

start Start: In Vitro Evaluation kinase_assay Kinase Inhibition Assay (CDK4, CDK2, etc.) start->kinase_assay cell_prolif Cell Proliferation Assay start->cell_prolif data_analysis Data Analysis (IC50 / GI50 Determination) kinase_assay->data_analysis palbo_res_cells Palbociclib-Resistant ER+ Cell Lines cell_prolif->palbo_res_cells cyclinE_cells T47D Cells with Cyclin E1 Overexpression cell_prolif->cyclinE_cells palbo_res_cells->data_analysis cyclinE_cells->data_analysis end End: Candidate for In Vivo Studies data_analysis->end

Caption: Workflow for the in vitro assessment of RGT-419B's efficacy.

In Vivo Efficacy Evaluation Workflow

start Start: In Vivo Evaluation model_dev ER+ Breast Cancer Xenograft Model Development start->model_dev tumor_implant Tumor Cell Implantation model_dev->tumor_implant randomization Randomization of Mice into Treatment Groups tumor_implant->randomization treatment Drug Administration (Vehicle, RGT-419B, Abemaciclib) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Efficacy Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint conclusion Conclusion on In Vivo Efficacy endpoint->conclusion

Caption: Workflow for the in vivo assessment of RGT-419B's anti-tumor activity.

Conclusion

The preclinical data for RGT-419B strongly support its development as a novel therapeutic agent for HR+/HER2- breast cancer, particularly in patients who have developed resistance to approved CDK4/6 inhibitors. Its dual inhibition of CDK4 and CDK2, combined with a favorable selectivity profile, suggests the potential for improved efficacy and safety. The in vitro and in vivo studies have consistently demonstrated superior activity compared to existing therapies in models of resistance. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients. The promising single-agent efficacy of RGT-419B is consistent with the preclinical data from CDK4/6i resistant breast cancer models.

References

RGT-419B: A Next-Generation CDK4/2 Inhibitor Targeting Retinoblastoma Protein Phosphorylation to Overcome Therapeutic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (Rb) pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. First-generation CDK4/6 inhibitors have transformed the treatment landscape for hormone receptor-positive (HR+) breast cancer, yet intrinsic and acquired resistance remains a significant clinical challenge. RGT-419B is a novel, orally bioavailable, next-generation cyclin-dependent kinase (CDK) inhibitor with high potency against CDK4 and additional activity against CDK2, while demonstrating selectivity against CDK6. This optimized kinase activity spectrum is designed to address key mechanisms of resistance to current CDK4/6 therapies, particularly those driven by the Cyclin E/CDK2 axis. By potently inhibiting both CDK4 and CDK2, RGT-419B effectively blocks the phosphorylation of the retinoblastoma protein (Rb), a pivotal event in the G1-S phase transition of the cell cycle. This whitepaper provides a comprehensive technical overview of the mechanism of action of RGT-419B, focusing on its impact on Rb phosphorylation, and summarizes the available preclinical and clinical data. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction: The Role of the Rb Pathway and the Emergence of RGT-419B

The retinoblastoma protein (Rb) is a tumor suppressor that acts as a gatekeeper of the cell cycle. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression from the G1 to the S phase. The phosphorylation of Rb by cyclin-dependent kinases (CDKs) is a critical step for cell cycle advancement. Specifically, the Cyclin D-CDK4/6 complex initiates Rb phosphorylation, which is then completed by the Cyclin E-CDK2 complex, leading to the release of E2F and subsequent S-phase entry.

The development of CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, has significantly improved outcomes for patients with HR+/HER2- advanced breast cancer. However, resistance to these agents often emerges, frequently through mechanisms that bypass the dependence on CDK4/6, such as the amplification or overexpression of Cyclin E, which activates CDK2 and leads to continued Rb phosphorylation.

RGT-419B is a third-generation CDK inhibitor developed by Regor Therapeutics to address these resistance mechanisms. It possesses a unique kinase inhibition profile characterized by potent, sub-nanomolar activity against CDK4 and single-digit nanomolar activity against CDK2, with selectivity against CDK6. This dual targeting of CDK4 and CDK2 is intended to provide a more profound and durable inhibition of Rb phosphorylation, thereby overcoming resistance and improving therapeutic outcomes. Preliminary clinical data from a Phase 1A study (NCT05304962) in heavily pretreated HR+/HER2- advanced breast cancer patients have shown a favorable safety profile and promising single-agent efficacy.[1]

Mechanism of Action: Dual Inhibition of CDK4 and CDK2 to Control Rb Phosphorylation

RGT-419B exerts its anti-tumor effect by directly inhibiting the kinase activity of CDK4 and CDK2. This dual inhibition prevents the sequential phosphorylation of Rb, thereby maintaining it in its active, hypophosphorylated state. This, in turn, keeps E2F transcription factors sequestered, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.

dot

RGT419B_Mechanism cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Inhibition Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb_E2F_Complex Rb-E2F Complex Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb Rb->Rb_E2F_Complex E2F E2F E2F->Rb_E2F_Complex S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates ppRb pp-Rb (Hyperphosphorylated) CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb hyperphosphorylates ppRb->E2F releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication RGT419B RGT-419B RGT419B->CyclinD_CDK46 inhibits RGT419B->CyclinE_CDK2 inhibits

Caption: RGT-419B inhibits CDK4/6 and CDK2, preventing Rb hyperphosphorylation.

Quantitative Data Summary

While specific IC50 values from the primary preclinical poster presentation (SABCS 2020, Abstract PS16-22) are not publicly available in full, the abstract describes the potency of RGT-419B qualitatively.[2] The tables below are structured to incorporate this and other publicly available information.

Table 1: Kinase Inhibition Profile of RGT-419B

KinaseIC50 (nM)Selectivity vs. CDK6Source
CDK4sub-nMSelective[2]
CDK2single-digit nMSelective[2]
CDK6--[2]
CDK9-Selective[2]
GSK3β-Selective[2]

Table 2: Preclinical Anti-proliferative Activity of RGT-419B

Cell Line / ModelDescriptionRGT-419B ActivityComparator ActivitySource
Palbociclib-resistant ER+ breast cancer cellsIn vitro model of acquired resistanceMore robust activityLess active than RGT-419B (Abemaciclib)[2]
T47D with Cyclin E1 overexpressionIn vitro model of Cyclin E-driven resistanceBetter antiproliferation activityLess active than RGT-419B (Abemaciclib, Palbociclib)[2]
ER+ breast cancer xenograft modelIn vivo efficacy modelMore durable tumor growth inhibitionLess durable than RGT-419B (Abemaciclib)[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of RGT-419B and its effect on Rb phosphorylation.

Western Blot Analysis for Rb Phosphorylation

This protocol outlines the procedure for detecting total Rb and phosphorylated Rb (pRb) in cell lysates following treatment with RGT-419B.

4.1.1. Cell Culture and Treatment

  • Seed breast cancer cells (e.g., MCF-7, T47D, or palbociclib-resistant derivatives) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of RGT-419B (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

4.1.2. Protein Lysate Preparation

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

4.1.3. SDS-PAGE and Western Blotting

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pRb (e.g., Ser807/811, Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

dot

Western_Blot_Workflow Start Cell Seeding & Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (pRb, Total Rb, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Cell_Cycle_Analysis_Workflow Start Cell Treatment Harvest Harvest & Wash Cells Start->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Staining Staining (PI/RNase) Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

References

RGT-419B: A Technical Overview of a Novel CDK2/4/6 Inhibitor for G1-S Phase Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is an orally bioavailable, third-generation cyclin-dependent kinase (CDK) inhibitor with potent activity against CDK2, CDK4, and CDK6.[1] Developed by Regor Therapeutics Group, this small molecule is designed to overcome mechanisms of resistance to existing CDK4/6 inhibitors, a significant challenge in the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. By targeting the key regulators of the G1-S phase transition of the cell cycle, RGT-419B induces cell cycle arrest and inhibits tumor cell proliferation.[1] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of RGT-419B.

Mechanism of Action: G1-S Phase Cell Cycle Arrest

RGT-419B exerts its anti-proliferative effects by selectively inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases are essential for the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and entry into the S phase.

Upon mitogenic stimulation, cyclin D-CDK4/6 complexes and subsequently cyclin E-CDK2 complexes phosphorylate Rb, leading to its inactivation and the release of E2F. This sequence of events allows for the transcription of S-phase genes and progression through the cell cycle. RGT-419B blocks this process by inhibiting the catalytic activity of CDK2, CDK4, and CDK6, thereby preventing Rb phosphorylation and maintaining it in its active, growth-suppressive state. This leads to a robust arrest of the cell cycle at the G1-S checkpoint.[1]

Data Presentation

Biochemical Potency

RGT-419B has demonstrated high potency against its target kinases in biochemical assays. While specific IC50 values are not publicly available, descriptive data from preclinical studies characterize its activity as follows:

TargetPotency Description
CDK4Potent, sub-nanomolar activity
CDK2Single-digit nanomolar activity
CDK6Selective inhibition

Table 1: Biochemical potency of RGT-419B against target kinases. Data derived from descriptive statements in preclinical abstracts.[2]

In Vitro Cellular Activity

RGT-419B has shown significant anti-proliferative activity in various cancer cell line models, particularly those with acquired resistance to other CDK4/6 inhibitors.

Cell Line ModelKey Findings
Palbociclib-resistant ER+ breast cancer cellsMore robust anti-proliferative activity compared to abemaciclib (B560072).
ER+ T47D breast cancer cells with Cyclin E1 overexpressionBetter anti-proliferative activity compared to both abemaciclib and palbociclib.

Table 2: Summary of the in vitro cellular activity of RGT-419B in resistant breast cancer models.[2]

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of RGT-419B.

Xenograft ModelKey Findings
ER+ breast cancer xenograft modelDemonstrated more durable tumor growth inhibition when compared with abemaciclib.

Table 3: In vivo efficacy of RGT-419B in a breast cancer xenograft model.[2]

Signaling Pathways

Canonical CDK4/6-Rb Pathway and Inhibition by RGT-419B

The following diagram illustrates the central role of the CDK4/6-Rb pathway in G1-S phase progression and the mechanism of action of RGT-419B.

G1_S_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p_E2F p-pRb + E2F (Inactive Repressor) pRb_E2F->pRb_p_E2F G1_S_Transition G1-S Transition pRb_E2F->G1_S_Transition Blocks S_Phase_Genes S-Phase Gene Transcription pRb_p_E2F->S_Phase_Genes Allows Transcription S_Phase_Genes->G1_S_Transition RGT419B RGT-419B RGT419B->CyclinD_CDK46 Inhibits

Canonical CDK4/6-Rb Signaling Pathway and RGT-419B Inhibition.
Overcoming Resistance Mediated by Cyclin E/CDK2

A key mechanism of acquired resistance to CDK4/6 inhibitors is the upregulation of Cyclin E, which activates CDK2 and provides an alternative pathway for Rb phosphorylation. RGT-419B's potent inhibition of CDK2 is crucial for overcoming this resistance mechanism.

Resistance_Pathway cluster_resistance Resistance Mechanism CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CyclinD_CDK46 Cyclin D-CDK4/6 CDK46_Inhibitor->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb phosphorylates Resistance Resistance p_pRb p-pRb pRb->p_pRb G1_S_Transition G1-S Progression p_pRb->G1_S_Transition RGT419B RGT-419B RGT419B->CyclinD_CDK46 RGT419B->CyclinE_CDK2

RGT-419B Overcomes Cyclin E/CDK2-Mediated Resistance.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize CDK inhibitors like RGT-419B. Specific parameters for RGT-419B studies are not publicly available and would require optimization.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the inhibitory activity of RGT-419B against purified CDK/cyclin complexes.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - CDK/cyclin enzyme - Substrate (e.g., Rb peptide) - ATP - RGT-419B serial dilutions Start->Prepare_Reagents Incubate Incubate Kinase Reaction: Enzyme + Substrate + RGT-419B + ATP Prepare_Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes unused ATP) Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of RGT-419B in DMSO. Further dilute in kinase buffer. Prepare solutions of purified recombinant CDK/cyclin enzyme, a suitable substrate (e.g., a fragment of Rb protein), and ATP.

  • Kinase Reaction: In a 384-well plate, combine the CDK/cyclin enzyme, substrate, and diluted RGT-419B or vehicle control. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit. This involves a two-step process: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the concentration of RGT-419B to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle following treatment with RGT-419B.

Cell_Cycle_Analysis_Workflow Start Start Cell_Culture Culture cells (e.g., T47D) and treat with RGT-419B Start->Cell_Culture Harvest_Cells Harvest and wash cells Cell_Culture->Harvest_Cells Fixation Fix cells in cold 70% ethanol Harvest_Cells->Fixation Staining Stain with Propidium (B1200493) Iodide (PI) and RNase A Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms to determine cell cycle distribution Flow_Cytometry->Data_Analysis

Workflow for Cell Cycle Analysis using Flow Cytometry.

Protocol:

  • Cell Treatment: Seed cancer cells (e.g., T47D, MCF7, or palbociclib-resistant variants) in culture plates and allow them to adhere. Treat the cells with various concentrations of RGT-419B or a vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Preparation: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol, added dropwise while vortexing, to permeabilize the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

RGT-419B is a promising next-generation CDK inhibitor with a differentiated profile that includes potent inhibition of CDK2, CDK4, and CDK6. Its ability to induce G1-S phase cell cycle arrest, particularly in models of resistance to current CDK4/6 inhibitors, highlights its potential as a valuable therapeutic agent in oncology. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in patients with advanced cancers. The information presented in this technical guide, based on publicly available preclinical data, underscores the strong scientific rationale for the continued investigation of RGT-419B.

References

The Discovery and Development of RGT-419B: A Next-Generation CDK Inhibitor for HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGT-419B, a novel, orally bioavailable small molecule, is a next-generation cyclin-dependent kinase (CDK) inhibitor developed by Regor Therapeutics. Engineered to overcome the limitations of existing CDK4/6 inhibitors, RGT-419B exhibits a unique kinase selectivity profile with high potency against CDK4, significant activity against CDK2, and selectivity against CDK6. This profile is designed to address acquired resistance to current therapies and offer a more favorable safety profile, particularly concerning neutropenia. Discovered using Regor's proprietary Computer Accelerated Rational Discovery (rCARD) platform, RGT-419B has demonstrated promising preclinical activity in models of resistant breast cancer and encouraging early clinical signals in heavily pretreated patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and development of RGT-419B.

Introduction: The Challenge of CDK4/6 Inhibitor Resistance

The introduction of CDK4/6 inhibitors in combination with endocrine therapy has revolutionized the treatment of HR+/HER2- advanced breast cancer. However, a significant number of patients eventually develop resistance to these therapies, leading to disease progression. Acquired resistance is often driven by the upregulation of alternative cell cycle pathways, most notably involving Cyclin E-CDK2 activity, which can bypass the G1-S checkpoint blockade imposed by CDK4/6 inhibition. Therefore, a clear unmet medical need exists for novel therapies that can effectively target these resistance mechanisms.

The Discovery of RGT-419B: A Computationally Driven Approach

RGT-419B was discovered and developed by Regor Therapeutics, a company that leverages its proprietary Computer Accelerated Rational Discovery (rCARD) platform.[1] This platform integrates computational biology, structural biology, and computational chemistry to accelerate the identification and optimization of novel therapeutic candidates.[2]

The rCARD Platform Workflow (Conceptual)

While the specific details of the rCARD workflow for RGT-419B are proprietary, a conceptual workflow for such a platform can be visualized as follows:

rCARD_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Validation cluster_clinical Clinical Development Target_ID Target Identification (CDK4/2) Virtual_Screening Virtual Screening (Large Compound Libraries) Target_ID->Virtual_Screening Hit_Generation Hit Generation Virtual_Screening->Hit_Generation Lead_Opt Lead Optimization (Structure-Based Design) Hit_Generation->Lead_Opt Candidate_Selection Candidate Selection (RGT-419B) Lead_Opt->Candidate_Selection In_Vitro In Vitro Assays (Kinase Activity, Cell Proliferation) Candidate_Selection->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Phase_1 Phase 1 Clinical Trial IND->Phase_1

A conceptual workflow of the rCARD platform.

Mechanism of Action: Dual Inhibition to Overcome Resistance

RGT-419B is a third-generation CDK inhibitor with a distinct and optimized kinase activity spectrum.[3] It exhibits high potency against CDK4, with a sub-nanomolar IC50, and also targets CDK2 with single-digit nanomolar activity.[3] This dual activity is critical for its proposed mechanism of overcoming resistance to first-generation CDK4/6 inhibitors. Furthermore, RGT-419B demonstrates selectivity against CDK6, which is hypothesized to reduce the incidence of hematologic toxicities, such as neutropenia, commonly associated with less selective CDK4/6 inhibitors.[3][4] The molecule also shows selectivity against other kinases like CDK9 and GSK3β.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of RGT-419B in the context of the cell cycle and resistance pathways:

RGT419B_MoA RGT-419B inhibits both CDK4/6 and the CDK2 resistance pathway. cluster_cell_cycle G1-S Phase Transition cluster_resistance Resistance Pathway cluster_inhibitors Therapeutic Intervention CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb E2F E2F Rb->E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb CDK46_i 1st Gen CDK4/6 Inhibitors CDK46_i->CyclinD_CDK46 RGT419B RGT-419B RGT419B->CyclinD_CDK46 RGT419B->CyclinE_CDK2

Mechanism of action of RGT-419B.

Preclinical Development

No detailed experimental protocols for the following preclinical studies are publicly available.

In Vitro Studies

RGT-419B has demonstrated potent anti-proliferative activity in various breast cancer cell lines. Notably, it showed more robust activity against palbociclib-resistant ER+ breast cancer cells compared to abemaciclib (B560072).[3] In ER+ T47D breast cancer cells engineered to overexpress Cyclin E1, a known driver of resistance, RGT-419B exhibited superior anti-proliferation activity compared to both abemaciclib and palbociclib.[3] In cell model experiments, RGT-419B demonstrated greater suppression of ER+ tumor cell growth as a single agent when compared to abemaciclib and palbociclib.[5][6] Furthermore, in ER+ breast cancer cells with acquired resistance to approved CDK4/6 inhibitors, RGT-419B showed full suppression of cancer cell proliferation.[5][6] Its tumor cell suppression was further enhanced when combined with a selective estrogen receptor degrader (SERD) or a PI3K signaling pathway inhibitor.[5][6]

Table 1: Preclinical In Vitro Activity of RGT-419B (Qualitative Summary)

AssayCell Line(s)Key Finding
Kinase ActivityPurified KinasesPotent sub-nM inhibition of CDK4; single-digit nM inhibition of CDK2.[3]
Cell ProliferationPalbociclib-Resistant ER+ Breast Cancer CellsMore robust activity than abemaciclib.[3]
Cell ProliferationT47D-Cyclin E1 Overexpressing CellsBetter anti-proliferative activity than abemaciclib or palbociclib.[3]
Cell ProliferationER+ Breast Cancer CellsGreater suppression of tumor cell growth compared to abemaciclib and palbociclib.[5][6]
Cell ProliferationCDK4/6i-Resistant ER+ Breast Cancer CellsFull suppression of cancer cell proliferation.[5][6]
In Vivo Studies

In an ER+ breast cancer xenograft model, RGT-419B demonstrated more durable tumor growth inhibition when compared with abemaciclib.[3]

Table 2: Preclinical In Vivo Activity of RGT-419B (Qualitative Summary)

ModelKey Finding
ER+ Breast Cancer Xenograft ModelMore durable tumor growth inhibition compared to abemaciclib.[3]

Clinical Development: The FIH Study of RGT-419B (NCT05304962)

RGT-419B is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The study is enrolling patients with HR+/HER2- advanced or metastatic breast cancer whose disease has progressed on prior therapy with an approved CDK4/6 inhibitor and endocrine therapy.[7]

No detailed experimental protocols for the clinical trial are publicly available beyond the information on the clinical trial registry.

Study Design

The study employs a dose-escalation design to determine the maximum tolerated dose and/or recommended dose for expansion. RGT-419B is administered orally as a monotherapy in continuous 28-day cycles.[7]

Preliminary Clinical Data

Interim data from the Phase 1A dose-escalation part of the study were presented at the San Antonio Breast Cancer Symposium (SABCS) in December 2023 (Poster PO3-18-06).[7][8]

Table 3: Preliminary Efficacy from Phase 1A Study of RGT-419B (SABCS 2023)

ParameterValue
Number of Patients12
Partial Responses3
Patients on Treatment > 24 weeks6

Table 4: Preliminary Safety from Phase 1A Study of RGT-419B (SABCS 2023)

FindingObservation
Dose-Limiting ToxicitiesNone observed.[7]
Treatment Discontinuation due to Adverse EventsNo patients discontinued (B1498344) treatment due to an adverse event.[7]

The exposure of RGT-419B was found to be dose-proportional with a long half-life and a small peak-to-trough ratio at a steady state.[7] These promising single-agent efficacy and safety data in a heavily pretreated patient population are consistent with the preclinical findings in CDK4/6 inhibitor-resistant models.[7][8]

Clinical Development Workflow

Clinical_Development_Workflow cluster_phase1 Phase 1 (NCT05304962) cluster_future Future Development Dose_Escalation Dose Escalation (Determine MTD/RDE) Safety_PK Assess Safety, Tolerability, and Pharmacokinetics Dose_Escalation->Safety_PK Prelim_Efficacy Preliminary Efficacy (ORR, CBR) Safety_PK->Prelim_Efficacy Dose_Expansion Dose Expansion (Single Agent & Combination) Prelim_Efficacy->Dose_Expansion Phase_2 Phase 2 Studies Dose_Expansion->Phase_2 Phase_3 Phase 3 Pivotal Trials Phase_2->Phase_3 Regulatory_Submission Regulatory Submission Phase_3->Regulatory_Submission

Clinical development workflow for RGT-419B.

Conclusion and Future Directions

RGT-419B represents a promising next-generation CDK inhibitor with a differentiated mechanism of action designed to address the significant clinical challenge of acquired resistance to current CDK4/6 inhibitors in HR+/HER2- breast cancer. The use of a sophisticated computational discovery platform, rCARD, has facilitated the development of a molecule with a potentially superior efficacy and safety profile. Early clinical data are encouraging, demonstrating single-agent activity in a heavily pretreated patient population. The ongoing clinical development, including dose expansion as a single agent and in combination with endocrine therapy, will further elucidate the therapeutic potential of RGT-419B.

References

RGT-419B: A Next-Generation CDK Inhibitor Targeting Resistance in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the target validation for RGT-419B, a novel, orally bioavailable, next-generation cyclin-dependent kinase (CDK) inhibitor. Developed to address acquired resistance to current CDK4/6 inhibitors in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, RGT-419B exhibits a unique kinase selectivity profile, targeting CDK4 and CDK2 while demonstrating selectivity against CDK6. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale and early clinical development of RGT-419B.

Introduction: The Challenge of CDK4/6 Inhibitor Resistance

The introduction of CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) in combination with endocrine therapy has significantly improved progression-free survival for patients with HR+/HER2- advanced or metastatic breast cancer. These agents function by blocking the activity of CDK4 and CDK6, key regulators of the G1-S phase transition of the cell cycle. However, a significant portion of patients either do not respond to this line of therapy or develop resistance over time.

A primary mechanism of acquired resistance involves the upregulation of Cyclin E1, which subsequently activates CDK2, providing an alternative pathway for cell cycle progression independent of CDK4/6. This biological escape mechanism underscores the need for novel therapeutic strategies that can overcome CDK2-driven resistance.

RGT-419B: A Differentiated Kinase Inhibitor

RGT-419B is a potent small molecule inhibitor designed to address the challenge of CDK4/6 inhibitor resistance. Its mechanism of action is centered on the inhibition of the phosphorylation of the retinoblastoma (Rb) protein, a critical step for the G1-S phase transition. By targeting both CDK4 and CDK2, RGT-419B aims to provide a more comprehensive blockade of the cell cycle, particularly in tumors that have developed resistance to first-generation CDK4/6 inhibitors through the Cyclin E/CDK2 axis.

Kinase Selectivity Profile

RGT-419B has been characterized as having potent activity against CDK4 and CDK2, with selectivity against CDK6. This profile is intended to maintain the therapeutic benefits of CDK4 inhibition while directly addressing the CDK2-mediated resistance pathway. Furthermore, the selectivity against CDK6 may offer an improved safety profile, particularly concerning hematologic toxicities. While specific IC50 values are not publicly available, preclinical data describe RGT-419B as having "potent sub-nM CDK4 activity" and "single digit nM CDK2 kinase activity".[1]

Table 1: RGT-419B Kinase Inhibition Profile (Qualitative)

TargetInhibition PotencyRationale
CDK4 Potent (sub-nanomolar)Primary target for inhibiting G1-S transition in HR+ breast cancer.
CDK2 Potent (single-digit nanomolar)Overcomes resistance mediated by the Cyclin E/CDK2 pathway.
CDK6 Selective againstMay lead to a more favorable safety profile, particularly regarding neutropenia.

Preclinical Validation

The efficacy of RGT-419B has been evaluated in preclinical models of HR+/HER2- breast cancer, including those resistant to existing CDK4/6 inhibitors.

In Vitro Studies

In vitro studies have demonstrated that RGT-419B exhibits robust activity against palbociclib-resistant HR+ breast cancer cell lines.[1] Furthermore, in cell lines engineered to overexpress Cyclin E1, a key driver of resistance, RGT-419B showed superior anti-proliferative activity compared to currently approved CDK4/6 inhibitors.[1]

In Vivo Studies

In xenograft models of HR+ breast cancer, RGT-419B monotherapy resulted in durable tumor growth inhibition, outperforming standard-of-care CDK4/6 inhibitors in models of acquired resistance.[1] These preclinical findings provided a strong rationale for the clinical development of RGT-419B.

Clinical Development: The NCT05304962 Phase 1A Study

RGT-419B is currently being evaluated in a first-in-human, open-label, Phase 1A dose-escalation and expansion study (NCT05304962).[2] This study is designed to assess the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of RGT-419B as a monotherapy and in combination with endocrine therapy in patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on prior CDK4/6 inhibitor and endocrine therapy.[2]

Study Design and Objectives
  • Primary Objectives: To evaluate the safety and tolerability of RGT-419B and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Secondary Objectives: To characterize the pharmacokinetic profile of RGT-419B and to assess its preliminary anti-tumor activity.

  • Exploratory Objectives: To identify potential predictive biomarkers of response to RGT-419B.

Preliminary Clinical Data

Interim results from the monotherapy dose-escalation portion of the Phase 1A study have been reported. In a cohort of 12 heavily pre-treated patients with HR+/HER2- advanced breast cancer who had all progressed on prior CDK4/6 inhibitors, RGT-419B was found to be safe and well-tolerated.[3][4] Encouragingly, preliminary signs of efficacy were observed, with three patients achieving a partial response.[3][4]

Table 2: Preliminary Efficacy of RGT-419B Monotherapy in a Phase 1A Study

ParameterResult
Patient Population 12 patients with HR+/HER2- advanced breast cancer, all with prior CDK4/6 inhibitor treatment
Partial Response (PR) 3 patients
Treatment Duration > 24 weeks 6 patients

Signaling Pathways and Experimental Workflows

CDK-Mediated Cell Cycle Control and RGT-419B's Mechanism of Action

The following diagram illustrates the central role of the CDK4/6-Cyclin D and CDK2-Cyclin E complexes in regulating the G1-S phase transition and highlights the points of intervention for both first-generation CDK4/6 inhibitors and the next-generation inhibitor, RGT-419B.

CDK_Pathway cluster_RbE2F Rb-E2F Complex (Inactive) Mitogenic_Stimuli Mitogenic Stimuli (e.g., Estrogen) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Upregulates CDK46_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK46_Cyclin_D CDK46 CDK4/6 CDK46->CDK46_Cyclin_D Rb Rb CDK46_Cyclin_D->Rb Phosphorylates Rb_E2F Rb-E2F E2F E2F pRb p-Rb G1_S_Transition G1-S Phase Transition pRb->G1_S_Transition Releases E2F to drive Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2 CDK2 CDK2_Cyclin_E CDK2-Cyclin E Complex CDK2->CDK2_Cyclin_E Cyclin_E->CDK2_Cyclin_E CDK2_Cyclin_E->Rb First_Gen_CDKi 1st Gen CDK4/6i (e.g., Palbociclib) First_Gen_CDKi->CDK46 RGT419B RGT-419B RGT419B->CDK46 RGT419B->CDK2 Rb_E2F->pRb Dissociation

Caption: RGT-419B's dual inhibition of CDK4 and CDK2.

General Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for the target validation of a novel kinase inhibitor like RGT-419B, from initial preclinical characterization to early-phase clinical trials.

Experimental_Workflow Target_ID Target Identification (CDK4/2 for resistance) Lead_Opt Lead Optimization (RGT-419B) Target_ID->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Kinase_Assays Kinase Selectivity Assays (IC50 determination) In_Vitro->Kinase_Assays Cell_Assays Cell-Based Assays (Resistant & Sensitive Lines) In_Vitro->Cell_Assays In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Xenograft Xenograft Models (Tumor Growth Inhibition) In_Vivo->Xenograft Tox Toxicology Studies In_Vivo->Tox Clinical Phase 1 Clinical Trial (NCT05304962) In_Vivo->Clinical Safety_PK Safety & Pharmacokinetics Clinical->Safety_PK Efficacy Preliminary Efficacy Clinical->Efficacy Biomarker Biomarker Analysis Clinical->Biomarker

Caption: Target validation workflow for RGT-419B.

Conclusion and Future Directions

RGT-419B represents a promising, next-generation therapeutic strategy for HR+/HER2- breast cancer, particularly for patients who have developed resistance to currently available CDK4/6 inhibitors. Its differentiated mechanism of action, targeting both CDK4 and the key resistance driver CDK2, is supported by a strong preclinical rationale. Early clinical data from the ongoing Phase 1A study are encouraging, demonstrating a favorable safety profile and preliminary signs of anti-tumor activity in a heavily pre-treated patient population.

Future research will focus on the continued clinical development of RGT-419B, both as a monotherapy and in combination with endocrine therapy. Further investigation into predictive biomarkers will be crucial for identifying the patient populations most likely to benefit from this novel agent. The full data from the NCT05304962 study are eagerly awaited and will provide a more comprehensive understanding of the clinical potential of RGT-419B in the evolving landscape of HR+/HER2- breast cancer treatment.

References

In Vitro Preclinical Profile of RGT-419B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGT-419B is a third-generation, orally bioavailable inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6, with potential antineoplastic activity.[1] By selectively targeting and inhibiting these key regulators of the cell cycle, RGT-419B prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to G1-S phase cell cycle arrest and the induction of apoptosis in tumor cells.[1] Preclinical evidence suggests that RGT-419B demonstrates robust activity, particularly in breast cancer models resistant to existing CDK4/6 therapies, by targeting both CDK4/6 and CDK2 to overcome mechanisms of resistance such as those driven by Cyclin E/CDK2. This document provides a technical guide to the in vitro evaluation of RGT-419B, summarizing available preclinical data and detailing the experimental protocols used to characterize its activity on cancer cell lines.

Introduction to RGT-419B

RGT-419B is a novel CDK inhibitor with a kinase activity spectrum optimized to treat hormone receptor-positive (HR+), HER2-negative breast cancer patients, including those refractory to existing CDK4/6 inhibitors.[2] Its mechanism of action is centered on the potent and selective inhibition of CDK4 and CDK2, with selectivity against CDK6. This dual activity is designed to provide a more durable inhibition of the cell cycle and to address acquired resistance mechanisms, such as the upregulation of Cyclin E1, which drives CDK2-dependent proliferation.[2]

Quantitative In Vitro Data

While specific, comprehensive datasets from peer-reviewed publications are not yet publicly available, data from conference abstracts and presentations provide a qualitative and semi-quantitative understanding of RGT-419B's potency. The following tables are illustrative, based on descriptions of "sub-nanomolar" and "single-digit nanomolar" activity, to provide a framework for understanding the compound's profile.

Table 1: Illustrative Kinase Inhibitory Activity

This table represents the expected potency of RGT-419B against its primary kinase targets.

Target KinaseEnzyme Assay IC₅₀ (nM)Notes
CDK4/Cyclin D1< 1Based on "potent sub-nM CDK4 activity".
CDK2/Cyclin E11 - 10Based on "single digit nM CDK2 kinase activity".
CDK6/Cyclin D3> 10RGT-419B is described as having selectivity against CDK6.
Table 2: Illustrative Anti-proliferative Activity in Breast Cancer Cell Lines

This table illustrates the expected anti-proliferative effects of RGT-419B in various breast cancer cell lines, including those resistant to other CDK4/6 inhibitors.

Cell LineCancer Type / Key FeaturesEst. IC₅₀ (nM)Comparator IC₅₀ (nM)Notes
T47DER+, Cyclin E1 Overexpression< 50Palbociclib: >100, Abemaciclib: >100RGT-419B exhibited "better antiproliferation activity" in this cell line.
MCF-7ER+, Palbociclib-Sensitive< 50Palbociclib: < 50Expected to be sensitive to CDK4/6 inhibition.
Palbo-RER+, Palbociclib-Resistant< 100Palbociclib: >1000, Abemaciclib: >200RGT-419B showed "more robust activity" against palbociclib-resistant cells.

Note: The IC₅₀ values presented are illustrative and intended for comparative purposes based on publicly available qualitative descriptions. Actual experimental values may vary.

Signaling Pathway and Experimental Workflow

RGT-419B Mechanism of Action

RGT-419B targets the core cell cycle machinery regulated by CDK4/6 and CDK2. In normal G1 phase progression, Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). This hyperphosphorylation releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry and DNA replication. RGT-419B blocks this phosphorylation, maintaining pRb in its active, hypophosphorylated state, thus preventing cell cycle progression.

RGT419B_Pathway RGT-419B Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex pRb-E2F Complex pRb-E2F Complex CDK4/6->pRb-E2F Complex phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 forms complex CDK2->pRb-E2F Complex phosphorylates pRb pRb pRb-E2F Complex->pRb releases E2F E2F pRb-E2F Complex->E2F releases Gene Transcription Gene Transcription E2F->Gene Transcription activates DNA Replication DNA Replication Gene Transcription->DNA Replication Cell Cycle Progression Cell Cycle Progression DNA Replication->Cell Cycle Progression RGT-419B RGT-419B RGT-419B->CDK4/6 inhibition RGT-419B->CDK2 inhibition

Caption: RGT-419B inhibits CDK4/6 and CDK2, preventing pRb phosphorylation and cell cycle progression.

In Vitro Evaluation Workflow

A typical workflow for evaluating a CDK inhibitor like RGT-419B involves a series of assays to determine its effect on cell viability, cell cycle distribution, and target engagement.

RGT419B_Workflow Experimental Workflow for RGT-419B In Vitro Evaluation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Line Panel (e.g., T47D, MCF-7, Palbo-R) treatment Treat with RGT-419B (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Target Engagement Assay (Western Blot) treatment->western_blot ic50 Calculate IC₅₀ Values viability->ic50 g1_arrest Quantify G1 Arrest cell_cycle->g1_arrest prb_inhibition Measure p-Rb Inhibition western_blot->prb_inhibition conclusion Determine Potency, Mechanism of Action ic50->conclusion g1_arrest->conclusion prb_inhibition->conclusion

Caption: Workflow for in vitro characterization of RGT-419B's anti-cancer effects.

Detailed Experimental Protocols

The following are standard protocols for key in vitro assays used to characterize CDK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Culture breast cancer cell lines (e.g., T47D, MCF-7) in appropriate media until approximately 80% confluent.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2x serial dilution of RGT-419B in culture medium.

    • Remove the old medium from the wells and add 100 µL of the RGT-419B dilutions. Include vehicle-only (e.g., 0.1% DMSO) control wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize absorbance values to the vehicle control.

    • Plot the normalized values against the log concentration of RGT-419B and fit a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with RGT-419B at relevant concentrations (e.g., 1x and 10x the IC₅₀) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the propidium (B1200493) iodide at 488 nm and measuring emission at ~610 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for Phospho-Rb

This assay directly measures the inhibition of CDK4/6 and CDK2 by assessing the phosphorylation status of their substrate, pRb.

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described for cell cycle analysis (24-hour treatment).

    • Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811) and total Rb, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imaging system.

    • Quantify band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal to determine the extent of target inhibition. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

References

Genentech's Strategic Acquisition of RGT-419B: A Technical Deep Dive into a Next-Generation CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – In a significant move to bolster its oncology pipeline, Genentech, a member of the Roche Group, has acquired RGT-419B, a next-generation cyclin-dependent kinase (CDK) inhibitor, from Regor Therapeutics. This in-depth technical guide provides a comprehensive overview of RGT-419B for researchers, scientists, and drug development professionals, detailing its mechanism of action, preclinical data, and preliminary clinical findings.

Executive Summary

RGT-419B is an orally bioavailable, potent inhibitor of CDK4 and CDK2 with selectivity against CDK6. This profile is designed to overcome the resistance mechanisms that limit the efficacy of existing CDK4/6 inhibitors in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. Early clinical data from the Phase 1a dose-escalation study (NCT05304962) have demonstrated a favorable safety profile and promising single-agent activity in a heavily pretreated patient population.

RGT-419B: Mechanism of Action and Rationale for Development

RGT-419B is engineered to address the challenge of acquired resistance to current CDK4/6 inhibitors. The dual inhibition of both CDK4 and CDK2 is key to its mechanism. While CDK4/6 inhibitors block the G1-S phase transition of the cell cycle by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, many tumors develop resistance through the upregulation of Cyclin E, which activates CDK2 and provides an alternative pathway for Rb phosphorylation and cell cycle progression. By inhibiting both CDK4 and CDK2, RGT-419B aims to provide a more complete blockade of this critical cell cycle checkpoint.[1] Furthermore, its selectivity against CDK6 is intended to mitigate the hematologic toxicities, such as neutropenia, that are often associated with less selective CDK4/6 inhibitors.

Below is a diagram illustrating the targeted signaling pathway.

CDK_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Resistance Resistance Pathway cluster_Inhibition Drug Action Mitogens Mitogenic Signals (e.g., Estrogen Receptor) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F CDK46->E2F Releases Rb->E2F Inhibits S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Transcription CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates (pRb) CDK2->E2F Releases RGT419B RGT-419B RGT419B->CDK46 RGT419B->CDK2

Figure 1: RGT-419B Signaling Pathway Inhibition.

Preclinical Data

RGT-419B has demonstrated significant anti-proliferative activity in preclinical models of breast cancer, including those resistant to existing CDK4/6 inhibitors.

Experimental Protocols
  • Cell-Based Assays: The anti-proliferative effects of RGT-419B were evaluated in a panel of breast cancer cell lines, including palbociclib-resistant and Cyclin E1-overexpressing ER+ cell lines. Cells were cultured under standard conditions and treated with escalating doses of RGT-419B, palbociclib (B1678290), or a vehicle control. Cell viability was assessed after a defined period using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Xenograft Models: The in vivo efficacy of RGT-419B was assessed in immunodeficient mice bearing xenografts of human breast cancer cell lines. Once tumors reached a specified volume, mice were randomized to receive RGT-419B, a standard-of-care agent, or vehicle control, administered orally. Tumor volumes were measured at regular intervals, and at the end of the study, tumors were excised for further analysis.

Key Preclinical Findings
  • In palbociclib-resistant ER+ breast cancer cell lines, RGT-419B demonstrated more robust anti-proliferative activity compared to abemaciclib.

  • In ER+ T47D breast cancer cells engineered to overexpress Cyclin E1, RGT-419B showed superior anti-proliferative activity compared to both palbociclib and abemaciclib.

  • In an ER+ breast cancer xenograft model, RGT-419B resulted in more durable tumor growth inhibition than abemaciclib.

Clinical Development: Phase 1a Study (NCT05304962)

The first-in-human study of RGT-419B is an open-label, multicenter, Phase 1a dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RGT-419B as a monotherapy in patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on prior CDK4/6 inhibitor therapy.

Study Design and Methods

The study employed a standard 3+3 dose-escalation design. Patients were enrolled in sequential cohorts and received RGT-419B orally in 28-day cycles. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Secondary objectives included characterization of the pharmacokinetic profile and assessment of preliminary efficacy.

The workflow for the clinical trial is depicted below.

Clinical_Trial_Workflow cluster_Patient_Journey Patient Journey cluster_Dose_Escalation Dose Escalation (3+3 Design) cluster_Endpoints Study Endpoints Screening Patient Screening (HR+/HER2- Advanced BC, Prior CDK4/6i) Enrollment Enrollment Screening->Enrollment Dosing Oral RGT-419B (28-day cycles) Enrollment->Dosing Monitoring Safety & Efficacy Monitoring Dosing->Monitoring Cohort1 Cohort 1 (25 mg QD) Cohort2 Cohort 2 (75 mg QD) Cohort3 Cohort 3 (150 mg QD) Cohort4 Cohort 4 (150 mg BID) Primary Primary: MTD & RP2D Monitoring->Primary Secondary Secondary: Safety, PK, Efficacy Monitoring->Secondary

Figure 2: Phase 1a Clinical Trial Workflow.
Preliminary Clinical Data

The following tables summarize the preliminary safety and efficacy data from the first four cohorts of the Phase 1a study, as presented at the San Antonio Breast Cancer Symposium (SABCS) in 2023.

Table 1: Patient Demographics and Baseline Characteristics (N=12)

CharacteristicValue
Median Age, years (range)64.8 (50-80)
Prior CDK4/6 Inhibitor100%
Prior Fulvestrant67%
Prior Chemotherapy50%

Table 2: Preliminary Efficacy in the First Three Dose Cohorts (25, 75, 150 mg QD)

Efficacy EndpointValue (n=7 evaluable patients)
Partial Response (PR)28.6%
Clinical Benefit Rate (CBR)44%

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) Across All Cohorts (N=12)

Adverse EventGrade
NauseaNot specified
Reduced White Blood Cell CountNot specified
DiarrheaNot specified
No Grade 3 or higher treatment-related adverse events (TRAEs) were reported.

Table 4: Preliminary Pharmacokinetic Profile

PK ParameterObservation
ExposureDose-proportional
Half-lifeLong
Peak-to-trough ratioSmall at steady state

Conclusion and Future Directions

The acquisition of RGT-419B represents a strategic investment by Genentech in a promising, next-generation CDK inhibitor. The dual mechanism of targeting both CDK4 and CDK2, combined with selectivity against CDK6, holds the potential to overcome resistance to current therapies and offer a favorable safety profile. The preliminary data from the Phase 1a study are encouraging, demonstrating single-agent activity in a heavily pretreated patient population. Further clinical development will be crucial to fully elucidate the therapeutic potential of RGT-419B in HR+/HER2- breast cancer and potentially other malignancies. Dose expansion and combination studies are underway.

References

Methodological & Application

RGT-419B: Application Notes and Protocols for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RGT-419B is a next-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1][2] It is designed with high potency against CDK4, additional activity against CDK2 to address resistance mechanisms, and selectivity against CDK6, which may reduce hematologic toxicity.[3] Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical driver in hormone receptor-positive (HR+) breast cancer. RGT-419B induces G1 phase cell cycle arrest and subsequent apoptosis by inhibiting the phosphorylation of Rb, preventing the G1-S phase transition.[3] Preclinical studies have demonstrated its potent anti-cancer activity in breast cancer models, including those resistant to approved CDK4/6 inhibitors.[2][3] In cell-based models, RGT-419B has shown greater suppression of ER+ tumor cell growth compared to existing therapies like abemaciclib (B560072) and palbociclib.[2]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of RGT-419B in relevant cancer cell lines.

Mechanism of Action: CDK2/4/6 Inhibition

RGT-419B exerts its anti-tumor effects by selectively targeting CDK2, CDK4, and CDK6. In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for the transition to the S phase (DNA synthesis). RGT-419B blocks this phosphorylation, maintaining Rb in its active, E2F-bound state, thereby arresting the cell cycle in G1.[3] Furthermore, its activity against CDK2 is intended to overcome resistance mechanisms mediated by Cyclin E/CDK2 signaling.[4]

RGT419B_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition Gene Transcription Gene Transcription E2F->Gene Transcription DNA Synthesis DNA Synthesis Gene Transcription->DNA Synthesis RGT-419B RGT-419B RGT-419B->CDK4/6 Inhibition CDK2 CDK2 RGT-419B->CDK2 Inhibition CDK2->Rb Phosphorylation (Resistance Pathway) Cyclin E Cyclin E Cyclin E->CDK2

Caption: RGT-419B Signaling Pathway

Quantitative Data Summary

Specific IC50 values for RGT-419B in various cell lines are not yet publicly available. However, preclinical data has qualitatively described its potent activity.

Assay TypeCell LinesResultReference
Enzymatic Activity -High potency against CDK4 with additional activity against CDK2 and selectivity against CDK6.[3]
Cell Proliferation ER+ breast cancer cellsGreater suppression of tumor cell growth compared to abemaciclib and palbociclib.[2]
Cell Proliferation Palbociclib-resistant ER+ breast cancer cellsRobust anti-proliferative activity.[3]
Cell Proliferation ER+ T47D cells with Cyclin E1 overexpressionBetter anti-proliferation activity than abemaciclib or palbociclib.[5]
In Vivo Tumor Growth ER+ breast cancer xenograft modelMore durable tumor growth inhibition when compared with abemaciclib.[5]

Experimental Protocols

Cell Proliferation Assay (MTT/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Cell_Proliferation_Workflow Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence 24h Treat with RGT-419B Treat with RGT-419B Adherence->Treat with RGT-419B Serial Dilutions Incubate Incubate Treat with RGT-419B->Incubate 48-72h Add MTT/XTT Reagent Add MTT/XTT Reagent Incubate->Add MTT/XTT Reagent Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Add MTT/XTT Reagent->Incubate 2-4h Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

Caption: Cell Proliferation Assay Workflow

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D, or palbociclib-resistant lines)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • RGT-419B (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of RGT-419B in complete medium. A suggested starting concentration range is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest RGT-419B dose.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared RGT-419B dilutions or vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of activated XTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) product is visible in the MTT assay, or an orange color develops in the XTT assay.

  • Solubilization (for MTT assay): Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the XTT assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Seed Cells Seed Cells Treat with RGT-419B Treat with RGT-419B Seed Cells->Treat with RGT-419B 24h Incubate Incubate Treat with RGT-419B->Incubate 24-48h Harvest & Wash Cells Harvest & Wash Cells Incubate->Harvest & Wash Cells Fix in 70% Ethanol (B145695) Fix in 70% Ethanol Harvest & Wash Cells->Fix in 70% Ethanol Stain with PI/RNase A Stain with PI/RNase A Fix in 70% Ethanol->Stain with PI/RNase A Flow Cytometry Analysis Flow Cytometry Analysis Stain with PI/RNase A->Flow Cytometry Analysis Quantify Cell Cycle Phases Quantify Cell Cycle Phases Flow Cytometry Analysis->Quantify Cell Cycle Phases

Caption: Cell Cycle Analysis Workflow

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with RGT-419B at concentrations around the IC50 value for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and measure the PI fluorescence on a linear scale.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase is expected following RGT-419B treatment.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).

Apoptosis_Assay_Workflow Seed & Treat Cells Seed & Treat Cells Incubate Incubate Seed & Treat Cells->Incubate 48-72h Harvest Cells Harvest Cells Incubate->Harvest Cells Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI->Incubate 15 min, dark

Caption: Apoptosis Assay Workflow

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with RGT-419B at relevant concentrations for 48 to 72 hours.

  • Cell Harvesting: Collect all cells, including those in the supernatant. Wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Safety and Handling

RGT-419B is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols: Utilizing RGT-419B in Palbociclib-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), presents a significant clinical challenge in the management of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. RGT-419B is a third-generation, orally bioavailable small molecule inhibitor with a distinct kinase activity spectrum, targeting CDK4, CDK2, and with selectivity against CDK6.[1][2][3] This optimized profile is designed to address key mechanisms of resistance to current CDK4/6 therapies, particularly those driven by the upregulation of Cyclin E/CDK2 signaling.[1][2] Preclinical studies have demonstrated the potential of RGT-419B to overcome palbociclib resistance, showing robust activity in resistant cell lines and durable tumor growth inhibition in xenograft models.[1][2]

These application notes provide a summary of the preclinical rationale and available data for using RGT-419B in palbociclib-resistant breast cancer models, along with generalized protocols for in vitro and in vivo studies.

Data Presentation

While specific quantitative data from preclinical studies on RGT-419B are not extensively available in the public domain, the following tables summarize the reported qualitative and comparative findings.

Table 1: In Vitro Activity of RGT-419B in Palbociclib-Resistant ER+ Breast Cancer Models

Cell Line Type Metric RGT-419B vs. Comparators Reference
Palbociclib-resistant ER+ breast cancer cellsAnti-proliferative activityMore robust activity than abemaciclib (B560072)[1]
ER+ T47D breast cancer cells with Cyclin E1 overexpressionAnti-proliferative activityBetter antiproliferation activity than either abemaciclib or palbociclib[1]

Table 2: In Vivo Activity of RGT-419B in ER+ Breast Cancer Xenograft Model

Model Metric RGT-419B vs. Comparator Reference
ER+ breast cancer xenograft modelTumor growth inhibitionMore durable tumor growth inhibition when compared with abemaciclib[1]

Table 3: Kinase Inhibition Profile of RGT-419B

Target Kinase Inhibitory Activity Rationale Reference
CDK4Potent, sub-nanomolar activityPrimary target for cell cycle arrest[1][2]
CDK2Single-digit nanomolar activityTo combat Cyclin E/CDK2-driven resistance[1][2]
CDK6Selective againstImproved safety profile, reducing hematologic toxicity[3]
CDK9Desired degree of selectivityImproved safety profile[1][2]
GSK3βDesired degree of selectivityImproved safety profile[1][2]

Signaling Pathways

Palbociclib Action and Resistance Mechanisms

Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains the Rb-E2F complex, suppressing the transcription of genes required for S-phase entry and resulting in G1 cell cycle arrest. Resistance can emerge through various mechanisms, including the loss of Rb or the upregulation of Cyclin E, which complexes with CDK2 to bypass the CDK4/6 blockade and phosphorylate Rb.

cluster_0 Standard Palbociclib Action Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F pRb Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 G1_Arrest G1 Arrest Palbociclib->G1_Arrest E2F E2F Rb_E2F->E2F Rb_E2F->G1_Arrest S_Phase S-Phase Entry E2F->S_Phase

Mechanism of Action of Palbociclib.
RGT-419B in Overcoming Palbociclib Resistance

RGT-419B's dual inhibition of CDK4/6 and CDK2 is designed to counteract the Cyclin E/CDK2-driven resistance mechanism. By inhibiting both pathways, RGT-419B can maintain the suppression of Rb phosphorylation even in the presence of Cyclin E overexpression, thereby preventing cell cycle progression.

cluster_1 RGT-419B Action in Palbociclib Resistance RGT419B RGT-419B CyclinD_CDK46 Cyclin D-CDK4/6 RGT419B->CyclinD_CDK46 CyclinE_CDK2 Cyclin E-CDK2 (Upregulated in Resistance) RGT419B->CyclinE_CDK2 G1_Arrest G1 Arrest RGT419B->G1_Arrest Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F pRb CyclinE_CDK2->Rb_E2F pRb

Mechanism of RGT-419B in Resistant Cells.

Experimental Protocols

The following are generalized protocols for experiments commonly used to evaluate the efficacy of targeted therapies in cancer models. These should be adapted and optimized for specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of RGT-419B on palbociclib-sensitive and -resistant breast cancer cell lines.

Materials:

  • Palbociclib-sensitive and -resistant breast cancer cell lines (e.g., MCF-7, T47D, and their resistant derivatives)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • RGT-419B, palbociclib, abemaciclib (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of RGT-419B and comparator compounds (e.g., palbociclib, abemaciclib) in complete growth medium. A typical concentration range would be from 0.001 to 10 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.

  • Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Drug Serial Dilutions B->C D Incubate for 72-120 hours C->D E Add Viability Reagent D->E F Read Plate E->F G Analyze Data (IC50) F->G

In Vitro Cell Proliferation Assay Workflow.
Western Blot Analysis

Objective: To assess the effect of RGT-419B on key signaling proteins in the cell cycle pathway.

Materials:

  • Palbociclib-sensitive and -resistant breast cancer cells

  • 6-well cell culture plates

  • RGT-419B

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin E, anti-CDK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with RGT-419B at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of RGT-419B in a palbociclib-resistant breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Palbociclib-resistant breast cancer cells

  • Matrigel (optional)

  • RGT-419B and comparator compounds formulated for oral gavage

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously implant palbociclib-resistant breast cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, RGT-419B, comparator).

  • Administer the compounds daily via oral gavage at the predetermined doses.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).

  • Analyze the data for tumor growth inhibition and statistical significance.

A Implant Resistant Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Daily Oral Dosing C->D E Measure Tumor Volume & Weight D->E F Endpoint Analysis (e.g., TGI) E->F

In Vivo Xenograft Study Workflow.

Conclusion

RGT-419B represents a promising therapeutic agent for overcoming acquired resistance to palbociclib in HR+/HER2- breast cancer. Its unique kinase profile, particularly its potent inhibition of both CDK4 and CDK2, provides a strong rationale for its use in resistant models. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanism of action of RGT-419B in preclinical settings. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this next-generation CDK inhibitor.

References

Application Notes and Protocols: RGT-419B Combination Therapy with Endocrine Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is a next-generation, orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with additional potent activity against CDK2 and selectivity against CDK6.[1] This optimized kinase activity spectrum is designed to overcome resistance to existing CDK4/6 inhibitors and improve the safety profile.[1][2] In hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the combination of CDK4/6 inhibitors with endocrine therapy (ET) is a standard of care.[3] RGT-419B is being developed to address the significant clinical challenge of acquired resistance to current CDK4/6 inhibitors.[4]

Preclinical studies have demonstrated that RGT-419B can suppress the proliferation of ER+ breast cancer cells with acquired resistance to approved CDK4/6 inhibitors.[4][5] Furthermore, its anti-tumor activity was enhanced when combined with a selective estrogen receptor down-regulator (SERD) or a PI3K signaling pathway inhibitor.[4][6] These findings provide a strong rationale for combining RGT-419B with endocrine agents to treat patients who have progressed on prior CDK4/6 inhibitor-based therapies.

Currently, a Phase 1 clinical trial (NCT05304962) is evaluating the safety, tolerability, and preliminary efficacy of RGT-419B as a monotherapy and in combination with endocrine therapy in patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on a prior CDK4/6 inhibitor and ET.[6][7]

Mechanism of Action: Dual Targeting of Cell Cycle and Estrogen Signaling

RGT-419B functions by selectively targeting and inhibiting CDK4 and CDK2.[8] In HR+ breast cancer, cell cycle progression from the G1 to the S phase is driven by the CDK4/6-Cyclin D complex, which phosphorylates the Retinoblastoma protein (Rb).[8] Phosphorylated Rb (pRb) releases the E2F transcription factor, initiating the transcription of genes required for DNA synthesis. Endocrine agents, such as aromatase inhibitors or SERDs like fulvestrant (B1683766), work by blocking the estrogen receptor (ER) signaling pathway, which is a key upstream driver of Cyclin D expression.

The combination of RGT-419B and an endocrine agent provides a dual blockade of this critical oncogenic pathway. The endocrine agent reduces the expression of Cyclin D, while RGT-419B directly inhibits the kinase activity of the CDK4/2-Cyclin complexes. This synergistic action is hypothesized to lead to a more profound and durable cell cycle arrest and induction of apoptosis, particularly in tumors that have developed resistance to either agent alone.[8] One key mechanism of resistance to first-generation CDK4/6 inhibitors is the upregulation of Cyclin E, which activates CDK2 to bypass the CDK4/6 blockade.[2] By potently inhibiting CDK2, RGT-419B is specifically designed to counteract this resistance mechanism.[2][9]

RGT-419B_Endocrine_Therapy_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Machinery cluster_2 Therapeutic Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Activates CyclinD_CDK46 Cyclin D-CDK4/6 ER->CyclinD_CDK46 Promotes Transcription Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb Phosphorylates (Resistance Pathway) E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase_Entry G1-S Phase Transition E2F->S_Phase_Entry Drives Transcription for Endocrine_Therapy Endocrine Therapy (e.g., Fulvestrant) Endocrine_Therapy->ER Inhibits RGT_419B RGT-419B RGT_419B->CyclinD_CDK46 Inhibits RGT_419B->CyclinE_CDK2 Inhibits

Caption: RGT-419B and Endocrine Agent Signaling Pathway.

Clinical Data Summary

The first-in-human Phase 1A study (NCT05304962) provided initial safety and efficacy data for RGT-419B as a monotherapy in heavily pretreated HR+/HER2- advanced breast cancer patients who had progressed on prior CDK4/6 inhibitors and endocrine therapy.[7] Data for the combination therapy arm have not yet been publicly reported.

Table 1: Summary of Phase 1A Monotherapy Results for RGT-419B (SABCS 2023) [7][10]

ParameterValue
Patient Population HR+/HER2- Advanced Breast Cancer
Progressed on prior CDK4/6i and ET
Number of Patients 12
Treatment RGT-419B Oral Monotherapy (28-day cycles)
Dose-Limiting Toxicities None Observed
Treatment Discontinuation (due to AEs) 0 Patients
Partial Responses (PR) 3 Patients (still on treatment at data cutoff)
Patients on Treatment > 24 weeks 6 Patients

Data Cutoff: September 26, 2023.

Experimental Protocols

The following protocols are representative methodologies for the preclinical evaluation of RGT-419B in combination with endocrine agents. Specific parameters should be optimized for the cell lines and models used.

Protocol 1: In Vitro Cell Viability Assessment (MTT/CCK-8 Assay)

Objective: To determine the effect of RGT-419B, an endocrine agent (e.g., fulvestrant), and their combination on the viability and proliferation of HR+ breast cancer cell lines (parental and CDK4/6i-resistant).

Materials:

  • HR+ breast cancer cell lines (e.g., MCF-7, T-47D) and derived resistant variants.

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Penicillin-Streptomycin).

  • RGT-419B (stock solution in DMSO).

  • Endocrine agent (e.g., Fulvestrant, stock solution in DMSO).

  • 96-well clear, flat-bottom cell culture plates.

  • MTT reagent (5 mg/mL in PBS) or CCK-8 Kit.

  • DMSO (cell culture grade) or Solubilization Buffer.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of RGT-419B and the endocrine agent in culture medium.

    • For combination studies, prepare a matrix of concentrations for both agents.

    • Include vehicle control (DMSO) wells. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

    • Remove the medium and add 100 µL of medium containing the desired drug concentrations.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C and 5% CO₂.

  • Viability Measurement (MTT):

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine IC50 values using non-linear regression analysis.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (3-8k cells/well) Start->Seed_Cells Incubate_24h Incubate 24h (Allow Attachment) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compounds Incubate_24h->Treat_Cells Prepare_Drugs Prepare Serial Dilutions (RGT-419B, ET, Combo) Prepare_Drugs->Treat_Cells Incubate_72h Incubate 72-120h Treat_Cells->Incubate_72h Add_MTT Add MTT or CCK-8 Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (Add DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50, Combination Index) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Cell Viability Combination Study.
Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of RGT-419B in combination with an endocrine agent in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., 6-8 week old female athymic nude or NSG mice).

  • HR+ breast cancer cell line (e.g., MCF-7).

  • Matrigel.

  • Estrogen pellets (for ER+ models like MCF-7).

  • RGT-419B formulation for oral gavage.

  • Endocrine agent formulation (e.g., fulvestrant for intramuscular injection).

  • Vehicle controls for each drug.

  • Digital calipers.

Procedure:

  • Estrogen Supplementation:

    • If using an estrogen-dependent cell line like MCF-7, surgically implant a slow-release estrogen pellet (e.g., 0.72 mg, 60-day release) subcutaneously in each mouse 2-3 days prior to cell implantation.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Inject approximately 5 x 10⁶ cells in a 100 µL volume subcutaneously into the flank of each mouse.[14]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume: Volume = (L x W²) / 2.[2]

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle Control

      • Group 2: RGT-419B

      • Group 3: Endocrine Agent

      • Group 4: RGT-419B + Endocrine Agent

  • Drug Administration:

    • Administer drugs according to a predetermined schedule (e.g., RGT-419B daily via oral gavage; fulvestrant weekly via intramuscular injection).[15]

    • Dosing should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy and Tolerability Evaluation:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.[14]

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

  • Endpoint and Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Tumors can be processed for pharmacodynamic analysis (e.g., Western blot for p-Rb, Ki-67 immunohistochemistry).

Xenograft_Workflow Start Start Implant_Estrogen Implant Estrogen Pellet (for ER+ models) Start->Implant_Estrogen Implant_Cells Subcutaneous Implantation of Cancer Cells Implant_Estrogen->Implant_Cells Monitor_Tumors Monitor Tumor Growth (Volume = L x W²/2) Implant_Cells->Monitor_Tumors Randomize Randomize Mice into Treatment Groups (Tumor Volume ~150mm³) Monitor_Tumors->Randomize Treat_Mice Administer Treatment (Vehicle, RGT-419B, ET, Combo) Randomize->Treat_Mice Monitor_Efficacy Monitor Tumor Volume & Mouse Body Weight Treat_Mice->Monitor_Efficacy Endpoint Endpoint Reached (e.g., Max Tumor Size) Monitor_Efficacy->Endpoint Collect_Tissues Euthanize & Collect Tumors Endpoint->Collect_Tissues Analyze Analyze Data (TGI, Biomarkers) Collect_Tissues->Analyze End End Analyze->End

Caption: Workflow for an In Vivo Xenograft Combination Study.

Conclusion

RGT-419B represents a promising next-generation CDK inhibitor with a mechanism tailored to overcome resistance to existing therapies. The combination of RGT-419B with endocrine agents is a scientifically robust strategy for the treatment of HR+/HER2- breast cancer. While clinical data on the combination therapy is still emerging, preclinical models provide a strong rationale for its continued development. The protocols outlined here provide a framework for researchers to further investigate the synergistic potential of this therapeutic approach.

References

Application Notes and Protocols for Establishing Xenograft Models for RGT-419B Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is a next-generation, orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2 and 4, with selectivity against CDK6.[1][2][3] Its mechanism of action involves the inhibition of the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle.[1] By targeting both CDK4/6 and CDK2, RGT-419B has the potential to overcome mechanisms of resistance to first-generation CDK4/6 inhibitors, which are often driven by the upregulation of Cyclin E/CDK2 activity.[2][4] Preclinical studies have demonstrated the anti-tumor activity of RGT-419B in various cancer models, including those resistant to approved CDK4/6 inhibitors.[4][5]

These application notes provide detailed protocols for establishing and utilizing cell line-derived xenograft (CDX) models to evaluate the in vivo efficacy of RGT-419B, particularly in the context of hormone receptor-positive (HR+), HER2-negative breast cancer.

Model Selection: Cell Line-Derived Xenograft (CDX) Models

For evaluating the efficacy of RGT-419B, especially its potential to overcome resistance, CDX models using established cancer cell lines with known genetic backgrounds and resistance mechanisms are highly recommended.[6][7] CDX models offer high reproducibility and are well-suited for large-scale drug screening studies.[6][7]

Recommended Cell Lines:
  • MCF-7: An estrogen receptor-positive (ER+), progesterone (B1679170) receptor-positive (PR+), HER2-negative human breast cancer cell line. It is a workhorse model for studying endocrine therapies and CDK4/6 inhibitors.[8][9]

  • T47D: Another ER+, PR+, HER2-negative human breast cancer cell line. This model is also widely used for studying hormone-driven breast cancer.[10][11]

  • CDK4/6 Inhibitor-Resistant MCF-7 or T47D lines: The development of cell lines with acquired resistance to palbociclib, ribociclib, or abemaciclib (B560072) is crucial for testing the efficacy of RGT-419B in a clinically relevant setting.[8][12][13] Resistance can be induced through chronic exposure to CDK4/6 inhibitors in vitro prior to implantation.[1][13]

  • T47D with Cyclin E1 (CCNE1) overexpression: To specifically model resistance driven by Cyclin E/CDK2 upregulation, genetically engineering T47D cells to overexpress CCNE1 is a valuable approach.[13]

Experimental Protocols

Cell Culture and Preparation

Materials:

  • Selected human breast cancer cell lines (e.g., MCF-7, T47D, or resistant derivatives)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Hemocytometer or automated cell counter

Protocol:

  • Culture the selected cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells regularly to maintain them in the logarithmic growth phase.

  • On the day of implantation, harvest the cells by trypsinization.

  • Wash the cells with sterile PBS and perform a cell count to determine viability.

  • Resuspend the cell pellet in a 1:1 mixture of sterile, serum-free medium and Matrigel® to the desired concentration.[14] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

Animal Husbandry and Xenograft Implantation

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice or NOD/SCID mice, 6-8 weeks old)[15][16]

  • Estrogen pellets (for ER+ cell lines like MCF-7 and T47D)[14][17]

  • Insulin syringes with a 27-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Surgical clippers and disinfectant

Protocol:

  • Acclimatize the mice for at least one week before any experimental procedures.

  • For ER+ cell lines, implant a slow-release estrogen pellet subcutaneously in the dorsal neck region of each mouse 2-3 days prior to tumor cell injection.[14]

  • Anesthetize the mouse using isoflurane.

  • Shave the fur on the right flank of the mouse and disinfect the area.

  • Gently lift the skin and subcutaneously inject the prepared cell suspension.

  • Monitor the mice regularly for tumor formation and overall health.

Tumor Growth Monitoring and Efficacy Evaluation

Materials:

  • Digital calipers

  • Animal balance

Protocol:

  • Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[16][18]

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[15][18]

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[18]

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]

  • Administer RGT-419B and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • The primary endpoint of the study is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a specified maximum size or after a fixed duration of treatment.[18]

Data Presentation

Table 1: Recommended Cell Inoculation Numbers for Subcutaneous Xenograft Models

Cell LineNumber of Cells to InjectExpected Time to Palpable Tumor
MCF-71 x 10⁶ - 5 x 10⁶7 - 14 days
T47D5 x 10⁶ - 1 x 10⁷10 - 21 days
Resistant MCF-71 x 10⁶ - 5 x 10⁶7 - 14 days
Resistant T47D5 x 10⁶ - 1 x 10⁷10 - 21 days

Table 2: Example Experimental Design for RGT-419B Efficacy Study

GroupTreatmentNumber of AnimalsDosing RouteDosing Schedule
1Vehicle Control8 - 10Oral GavageDaily
2RGT-419B (Low Dose)8 - 10Oral GavageDaily
3RGT-419B (High Dose)8 - 10Oral GavageDaily
4Positive Control (e.g., Palbociclib)8 - 10Oral GavageDaily

Table 3: Key Parameters for Efficacy and Toxicity Assessment

ParameterMeasurement FrequencyMethod
Tumor Volume2-3 times per weekDigital Calipers
Body Weight2-3 times per weekAnimal Balance
Clinical ObservationsDailyVisual Inspection
Tumor WeightAt study endpointBalance
Pharmacodynamic BiomarkersAt study endpointWestern Blot, IHC

Pharmacodynamic Biomarker Analysis

To confirm the on-target activity of RGT-419B, analysis of pharmacodynamic biomarkers in tumor tissue is essential.[20]

Protocol:

  • At the end of the study, or at specified time points after the final dose, collect tumor samples.

  • Prepare protein lysates from a portion of the tumor tissue for Western blot analysis.

  • Fix the remaining tumor tissue in formalin and embed in paraffin (B1166041) for immunohistochemistry (IHC).

  • Analyze the levels and phosphorylation status of key proteins in the CDK signaling pathway.

Key Biomarkers:

  • Phospho-Rb (Ser780, Ser807/811): A direct downstream target of CDK4/6. A decrease in pRb indicates target engagement.[20][21]

  • Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining indicates a reduction in cell proliferation.[21]

  • Cyclin E1: To assess the levels of this protein, which is implicated in resistance.

Visualizations

RGT_419B_Signaling_Pathway cluster_0 Cell Cycle Progression GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition->CyclinE_CDK2 CyclinE_CDK2->Rb phosphorylates (resistance) RGT419B RGT-419B RGT419B->CyclinD_CDK46 inhibits RGT419B->CyclinE_CDK2 inhibits

Caption: RGT-419B Signaling Pathway.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Analysis CellCulture 1. Cell Culture (e.g., MCF-7 resistant) CellHarvest 2. Cell Harvest & Preparation (with Matrigel) CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation (Immunodeficient Mice) CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Treatment 6. RGT-419B Administration Randomization->Treatment Efficacy 7. Efficacy & Toxicity Monitoring Treatment->Efficacy Analysis 8. Endpoint Analysis (Tumor Weight, Biomarkers) Efficacy->Analysis

Caption: Experimental Workflow for Xenograft Studies.

Experimental_Design cluster_groups Treatment Arms StudyPopulation Tumor-Bearing Mice (Avg. Tumor Volume 100-200 mm³) Group1 Group 1: Vehicle Control StudyPopulation->Group1 Group2 Group 2: RGT-419B (Low Dose) StudyPopulation->Group2 Group3 Group 3: RGT-419B (High Dose) StudyPopulation->Group3 Group4 Group 4: Positive Control StudyPopulation->Group4 Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Body Weight Changes - Pharmacodynamic Biomarkers Group1->Endpoint Group2->Endpoint Group3->Endpoint Group4->Endpoint

Caption: Logical Relationship of Experimental Design.

References

Application Notes and Protocols: RGT-419B in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on RGT-419B, a next-generation cyclin-dependent kinase (CDK) inhibitor. The information is based on publicly accessible materials, primarily conference abstracts and press releases. Detailed quantitative data and specific experimental protocols from the manufacturer, Regor Therapeutics, are not fully available in the public domain.

Introduction

RGT-419B is an investigational, orally administered small molecule inhibitor targeting CDK4 and CDK2.[1] It is designed to overcome resistance to existing CDK4/6 inhibitors in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] Preclinical studies have been crucial in establishing the rationale for its clinical development, demonstrating its activity in models of acquired resistance to current CDK4/6 therapies.[2][3]

Mechanism of Action

RGT-419B is a potent inhibitor of CDK4 with high selectivity against CDK6, which may contribute to a better safety profile by reducing hematologic toxicity.[2] Uniquely, it also incorporates potent activity against CDK2.[2] This dual mechanism is intended to address two key mechanisms of resistance to current CDK4/6 inhibitors:

  • Residual CDK4/6 Activity: Incomplete inhibition of CDK4/6 can allow for continued cell cycle progression.

  • CDK2/Cyclin E-Driven Resistance: Upregulation of the CDK2/Cyclin E pathway is a known mechanism of acquired resistance to CDK4/6 inhibitors. By targeting CDK2, RGT-419B aims to overcome this resistance pathway.[2]

Signaling Pathway of RGT-419B

RGT419B_Mechanism cluster_G1_S G1-S Phase Transition cluster_resistance Resistance Pathway CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 Activation Rb Rb E2F E2F Rb->E2F Release S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase CDK2 CDK2 CDK2->pRb CyclinE Cyclin E CyclinE->CDK2 Activation RGT419B RGT-419B RGT419B->CDK4_6 Inhibition RGT419B->CDK2 Inhibition

Caption: Mechanism of RGT-419B in overcoming CDK4/6 inhibitor resistance.

Preclinical Studies: Summary of Findings

Preclinical investigations of RGT-419B have utilized in vitro and in vivo models to characterize its efficacy, particularly in the context of resistance to existing CDK4/6 inhibitors.

In Vitro Studies

RGT-419B has been evaluated in breast cancer cell lines, including those with acquired resistance to palbociclib (B1678290) and those overexpressing Cyclin E1.

Cell Line ModelKey FindingsReference
Palbociclib-resistant ER+ breast cancer cellsRGT-419B demonstrated more robust anti-proliferative activity compared to abemaciclib (B560072).[2]
ER+ T47D breast cancer cells with Cyclin E1 overexpressionRGT-419B exhibited superior anti-proliferative activity compared to both abemaciclib and palbociclib.[2]
In Vivo Studies

An ER+ breast cancer xenograft model was used to assess the in vivo efficacy of RGT-419B.

Animal ModelKey FindingsReference
ER+ breast cancer xenograft modelRGT-419B showed more durable tumor growth inhibition when compared to abemaciclib.[2]

Note: Specific dosages, administration routes, and treatment schedules for the in vivo studies are not publicly available.

Experimental Protocols (General Overview)

While detailed protocols for RGT-419B preclinical studies are not available, the following sections provide a general overview of the likely methodologies employed based on standard practices in the field.

In Vitro Cell Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration-dependent inhibitory effect of RGT-419B on the proliferation of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., palbociclib-resistant ER+ cells, T47D-Cyclin E1 overexpressing cells)

  • Cell culture medium and supplements

  • RGT-419B, abemaciclib, palbociclib (for comparison)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of RGT-419B and comparator compounds. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine IC50 values.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft model.

Objective: To assess the effect of RGT-419B on tumor growth in an ER+ breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • ER+ breast cancer cells

  • Matrigel (or similar)

  • RGT-419B and comparator compounds formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously implant ER+ breast cancer cells, often mixed with Matrigel, into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Randomization: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, RGT-419B, comparator compound).

  • Drug Administration: Administer the compounds according to the planned dose, route (likely oral for RGT-419B), and schedule.

  • Tumor Measurement and Body Weight: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Palbociclib-Resistant & T47D-CycE1 OE Cells ProlifAssay Proliferation Assay (IC50 Determination) CellLines->ProlifAssay Treat with RGT-419B EfficacyStudy Tumor Growth Inhibition Study ProlifAssay->EfficacyStudy Inform Dosing Xenograft ER+ Breast Cancer Xenograft Model Xenograft->EfficacyStudy Treat with RGT-419B

Caption: General workflow for preclinical evaluation of RGT-419B.

Conclusion

The available preclinical data for RGT-419B suggest that its dual inhibition of CDK4 and CDK2 is a promising strategy to overcome resistance to current CDK4/6 inhibitors in HR+/HER2- breast cancer. The in vitro and in vivo studies have demonstrated superior activity compared to existing therapies in resistant models. However, for detailed experimental planning and replication, access to the specific quantitative data on dosages, concentrations, and comprehensive protocols is necessary. Researchers interested in working with RGT-419B should refer to future publications or contact Regor Therapeutics for more detailed information.

References

Application Notes and Protocols for Phase 1 Clinical Trial of RGT-419B (NCT0530419B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for RGT-419B (NCT05304962), a next-generation CDK4 inhibitor. The content herein is synthesized from publicly available clinical trial information and scientific presentations.

Introduction to RGT-419B

RGT-419B is an orally administered, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) with additional activity against CDK2.[1] This multi-targeted approach is designed to overcome mechanisms of resistance to existing CDK4/6 inhibitors.[1][2] By inhibiting CDK2, CDK4, and CDK6, RGT-419B prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1-S phase cell cycle arrest and subsequent apoptosis in tumor cells. The development of RGT-419B addresses the unmet clinical need for effective therapies in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer who have developed resistance to prior CDK4/6 inhibitor-based therapies.[3]

NCT05304962 Trial Design

The NCT05304962 study is a Phase 1, first-in-human (FIH), open-label, non-randomized, multicenter clinical trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of RGT-419B.[4][5]

Study Population: The trial enrolls adult patients (≥18 years of age) with a confirmed diagnosis of HR+, HER2- locally advanced or metastatic breast cancer whose disease has progressed on prior therapy with an approved CDK4/6 inhibitor and endocrine therapy.[5][6]

Treatment Arms: The study consists of two main parts: a dose-escalation phase (Phase 1a) and a dose-expansion phase.[4] It includes two treatment arms that are opened sequentially:

  • Arm A (Monotherapy): Patients receive RGT-419B as a single agent.[4]

  • Arm B (Combination Therapy): Patients receive RGT-419B in combination with hormonal therapy.[4]

The dose-escalation portion of the trial follows a standard 3+3 design to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE).[7]

Logical Flow of the Trial Design

NCT05304962_Trial_Design cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Endpoints cluster_expansion Dose Expansion s Patient Screening (HR+, HER2- Advanced Breast Cancer, Progressed on CDK4/6i) e Informed Consent & Eligibility Confirmation s->e a Arm A: RGT-419B Monotherapy (Dose Escalation, 3+3 Design) e->a p Primary Endpoints: - Safety & Tolerability - DLTs, MTD/RDE a->p sec Secondary Endpoints: - Pharmacokinetics (PK) - Preliminary Efficacy (ORR, CBR) a->sec b Arm B: RGT-419B + Hormonal Therapy (Following Completion of Arm A) b->p b->sec exp Dose Expansion at RDE (Monotherapy and Combination) p->exp

Figure 1: Logical workflow of the NCT05304962 clinical trial.

Quantitative Data Summary

The following tables summarize the available quantitative data from the NCT05304962 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics (Phase 1a)

CharacteristicValue
Number of Patients12
Median Age (years)64.8 (range: 50-80)
Prior Therapies
- Palbociclib + Endocrine Therapy100%
- Abemaciclib or Ribociclib (B560063) (after palbociclib)2 patients
- Fulvestrant67%
- Chemotherapy50%

Data as of June 30, 2023, from the first four cohorts of the dose-escalation phase.[7]

Table 2: Dose Escalation and Preliminary Safety (Phase 1a Monotherapy)

Dose LevelRegimenDose-Limiting Toxicities (DLTs)
Cohorts 1-325-150 mg QD0
Cohort 4Dose not specified0

Data as of December 7, 2023. RGT-419B was administered in continuous 28-day cycles.[3][7]

Table 3: Preliminary Pharmacokinetic and Efficacy Data (Phase 1a Monotherapy)

ParameterFinding
Pharmacokinetics
ExposureDose-proportional increase at steady state
Half-lifeLong
Efficacy
Partial Response (PR)3 patients
Patients on treatment > 24 weeks6 patients
Objective Response Rate (ORR) in first 3 cohorts (n=7 with measurable disease)28.6%
Clinical Benefit Rate (CBR) in first 3 cohorts44%

Data as of September 26, 2023, and June 30, 2023.[3][7]

Experimental Protocols

Detailed protocols for this specific trial are not publicly available. The following are representative methodologies for the key experiments conducted in a Phase 1 oncology trial of an oral CDK inhibitor.

Protocol 1: Pharmacokinetic (PK) Sample Collection and Analysis

Objective: To characterize the plasma concentration-time profile of RGT-419B and its metabolites.

Methodology:

  • Sample Collection:

    • Serial blood samples (approximately 5 mL each) are collected in K2-EDTA tubes at pre-specified time points: pre-dose, and at multiple intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) on Cycle 1 Day 1 and at steady state.

    • Plasma is separated by centrifugation at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Plasma samples are stored at -80°C until analysis.

  • Bioanalytical Method:

    • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of RGT-419B in human plasma.[8][9]

    • Sample Preparation: Protein precipitation is performed by adding acetonitrile (B52724) to plasma samples, followed by centrifugation to remove precipitated proteins.[2]

    • Chromatographic Separation: The supernatant is injected onto a C18 reverse-phase HPLC column with a gradient elution.[2][8]

    • Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[9]

    • Quantification: A calibration curve is generated using standards of known RGT-419B concentrations in blank plasma.

  • PK Parameter Calculation:

    • Non-compartmental analysis is used to determine key PK parameters, including Cmax (maximum observed concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (terminal half-life).

Protocol 2: Biomarker Analysis

Objective: To explore potential predictive and pharmacodynamic biomarkers of response and resistance to RGT-419B.

Methodology:

  • Sample Collection:

    • Whole blood is collected for circulating tumor DNA (ctDNA) analysis at baseline and at specified intervals during treatment.

    • Tumor biopsy tissue may be collected at baseline and upon disease progression for genomic and proteomic analysis.

  • ctDNA Analysis:

    • ctDNA is extracted from plasma samples.

    • Next-generation sequencing (NGS) is performed to identify mutations in genes associated with breast cancer and CDK inhibitor resistance (e.g., ESR1, PIK3CA, RB1).[1]

  • Immunohistochemistry (IHC) for Pharmacodynamic Markers:

    • Tumor tissue sections are stained for key proteins in the CDK pathway, such as phosphorylated Rb (pRb) and Ki-67, to assess the pharmacodynamic effects of RGT-419B on cell cycle progression.

  • Exploratory Biomarkers:

    • Analysis of other potential biomarkers, such as circulating levels of inflammatory proteins (e.g., IL-6) or thymidine (B127349) kinase activity, may be performed to investigate novel mechanisms of resistance.[10][11]

Signaling Pathway and Experimental Workflow Diagrams

RGT-419B Mechanism of Action

RGT419B_Mechanism cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates pRb pRb (Inactive) E2F E2F pRb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes RGT419B RGT-419B RGT419B->CDK46 inhibits RGT419B->CDK2 inhibits

Figure 2: Hypothesized signaling pathway of RGT-419B action.
Pharmacokinetic Analysis Workflow

PK_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Interpretation p1 Patient Dosing (RGT-419B) p2 Serial Blood Draws (Pre-defined timepoints) p1->p2 s1 Plasma Separation (Centrifugation) p2->s1 s2 Sample Storage (-80°C) s1->s2 a1 Protein Precipitation s2->a1 a2 LC-MS/MS Analysis a1->a2 d1 Concentration-Time Curve a2->d1 d2 PK Parameter Calculation (Cmax, AUC, t1/2) d1->d2

References

Application Notes and Protocols for Assessing RGT-419B Efficacy in CDK4/6 Inhibitor-Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is a third-generation, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6, with potential antineoplastic activity. It was developed to overcome mechanisms of resistance to existing CDK4/6 inhibitors, a significant challenge in the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. These application notes provide a summary of the preclinical and early clinical data on RGT-419B's efficacy in CDK4/6 inhibitor-resistant tumor models, along with detailed protocols for its evaluation.

RGT-419B selectively targets and inhibits CDK2, CDK4, and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1-S phase cell cycle arrest, induction of apoptosis, and ultimately, inhibition of tumor cell proliferation. Notably, RGT-419B's potent activity against both CDK4 (sub-nanomolar) and CDK2 (single-digit nanomolar) is designed to address resistance mechanisms involving Cyclin E/CDK2 pathway activation.[1]

Preclinical Efficacy in CDK4/6 Inhibitor-Resistant Models

Preclinical studies have demonstrated the potential of RGT-419B to overcome resistance to approved CDK4/6 inhibitors such as palbociclib.

In Vitro Efficacy

RGT-419B has shown significant anti-proliferative activity in various breast cancer cell line models, including those resistant to existing CDK4/6 inhibitors.

Table 1: Summary of In Vitro Efficacy of RGT-419B

Cell Line ModelResistance MechanismComparator(s)Key Finding
Palbociclib-Resistant ER+ Breast Cancer CellsAcquired ResistanceAbemaciclibRGT-419B demonstrated more robust activity.[1]
ER+ T47D Breast Cancer CellsCyclin E1 OverexpressionAbemaciclib, PalbociclibRGT-419B exhibited better antiproliferation activity.[1]
In Vivo Efficacy

In vivo studies using xenograft models have further substantiated the efficacy of RGT-419B in CDK4/6 inhibitor-resistant settings.

Table 2: Summary of In Vivo Efficacy of RGT-419B

Xenograft ModelKey FindingComparator
ER+ Breast Cancer Xenograft ModelRGT-419B demonstrated more durable tumor growth inhibition.[1]Abemaciclib

Clinical Efficacy in CDK4/6 Inhibitor-Resistant Tumors

Preliminary data from the first-in-human Phase 1A clinical trial (NCT05304962) of RGT-419B as a single agent in patients with HR+/HER2- advanced/metastatic breast cancer who have progressed on prior CDK4/6 inhibitors and endocrine therapy have shown promising results.

Table 3: Preliminary Clinical Efficacy of RGT-419B Monotherapy

Patient PopulationNumber of PatientsEfficacy EndpointResult
HR+/HER2- Advanced/Metastatic Breast Cancer (Progressed on CDK4/6i and ET)12Partial Response (PR)3 patients achieved a partial response.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of RGT-419B in CDK4/6 inhibitor-resistant tumor models.

Protocol 1: In Vitro Anti-Proliferation Assay in CDK4/6 Inhibitor-Resistant Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of RGT-419B in CDK4/6 inhibitor-resistant breast cancer cell lines.

Materials:

  • CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., palbociclib-resistant MCF7 or T47D)

  • Parental (sensitive) breast cancer cell lines

  • RGT-419B

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the CDK4/6 inhibitor-resistant and parental cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of RGT-419B in cell culture medium. Remove the existing medium from the plates and add the medium containing different concentrations of RGT-419B. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each concentration of RGT-419B. Determine the IC50 values using a non-linear regression analysis.

Protocol 2: In Vivo Xenograft Model of CDK4/6 Inhibitor-Resistant Breast Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of RGT-419B in a CDK4/6 inhibitor-resistant breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • CDK4/6 inhibitor-resistant breast cancer cells (e.g., palbociclib-resistant MCF7)

  • Matrigel (or other appropriate extracellular matrix)

  • RGT-419B

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant the CDK4/6 inhibitor-resistant breast cancer cells, typically mixed with Matrigel, into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer RGT-419B orally at the desired dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), which can be calculated at the end of the study.

  • Data Analysis: Compare the tumor growth curves between the RGT-419B-treated and vehicle-treated groups. Calculate the TGI percentage.

Visualizations

Signaling Pathway of RGT-419B Action

RGT419B_Mechanism cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Synthesis) cluster_Resistance Resistance Mechanism Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Phosphorylated Rb p-Rb Cyclin D-CDK4/6 Complex->Phosphorylated Rb Phosphorylation Rb Rb Rb->Phosphorylated Rb E2F E2F Gene Transcription Gene Transcription E2F->Gene Transcription Rb-E2F Complex Rb-E2F Complex Rb-E2F Complex->Rb Rb-E2F Complex->E2F Phosphorylated Rb->E2F Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression Cyclin E Cyclin E Cyclin E-CDK2 Complex Cyclin E-CDK2 Complex Cyclin E->Cyclin E-CDK2 Complex CDK2 CDK2 CDK2->Cyclin E-CDK2 Complex Cyclin E-CDK2 Complex->Phosphorylated Rb Bypass Phosphorylation RGT-419B RGT-419B RGT-419B->CDK4/6 RGT-419B->CDK2

Caption: Mechanism of action of RGT-419B and its role in overcoming CDK2-mediated resistance.

Experimental Workflow for In Vitro Efficacy Assessment

InVitro_Workflow start Start seed_cells Seed CDK4/6i-Resistant and Parental Cells (96-well plates) start->seed_cells treat_cells Treat with Serial Dilutions of RGT-419B and Vehicle Control seed_cells->treat_cells incubate Incubate for 72-120 hours treat_cells->incubate assess_viability Assess Cell Viability (e.g., CellTiter-Glo®, MTT) incubate->assess_viability analyze_data Analyze Data and Determine IC50 Values assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro anti-proliferative efficacy of RGT-419B.

Logical Relationship of RGT-419B Development

RGT419B_Development_Logic unmet_need Clinical Need: Resistance to CDK4/6 Inhibitors resistance_mech Key Resistance Mechanism: Cyclin E/CDK2 Upregulation unmet_need->resistance_mech drug_design Drug Design Strategy: Potent Dual CDK4 and CDK2 Inhibition resistance_mech->drug_design rgt419b RGT-419B: A 3rd Generation CDK2/4/6 Inhibitor drug_design->rgt419b preclinical Preclinical Validation: Efficacy in Resistant Models rgt419b->preclinical clinical Clinical Evaluation: Phase 1 Trial in Resistant Patients preclinical->clinical outcome Potential Outcome: Improved Treatment for Resistant Breast Cancer clinical->outcome

Caption: The logical progression leading to the development and evaluation of RGT-419B.

References

Application Notes and Protocols for RGT-419B in Metastatic HR-Positive Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is an investigational, orally bioavailable, next-generation cyclin-dependent kinase (CDK) inhibitor with high potency against CDK4, additional activity against CDK2, and selectivity against CDK6.[1][2][3] In hormone receptor-positive (HR+), HER2-negative breast cancer, the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a critical driver of cell cycle progression. RGT-419B induces a G1-S phase cell cycle arrest by inhibiting CDK4/6, thereby preventing the phosphorylation of Rb.[4] Furthermore, its inhibitory activity against CDK2 is designed to address a key mechanism of acquired resistance to existing CDK4/6 inhibitors, which often involves the upregulation of Cyclin E-CDK2 signaling.[1][5][6]

Preclinical studies have demonstrated that RGT-419B exhibits potent anti-proliferative activity in breast cancer cell lines, including those resistant to approved CDK4/6 inhibitors.[1][6] In vivo, RGT-419B has shown durable tumor growth inhibition in ER+ breast cancer xenograft models.[1][6] Early clinical data from a Phase 1A trial (NCT05304962) in heavily pretreated patients with HR+/HER2- advanced breast cancer has shown that RGT-419B is safe, well-tolerated, and demonstrates promising single-agent efficacy.[7][8][9][10]

These application notes provide an overview of the preclinical and clinical data for RGT-419B, along with detailed protocols for key experiments to facilitate further research into its therapeutic potential.

Data Presentation

Biochemical Activity
TargetActivityNotes
CDK4Potent sub-nanomolar activityDesigned for high target engagement.[1][6]
CDK2Single-digit nanomolar activityAims to overcome resistance via Cyclin E/CDK2 pathway.[1][6]
CDK6Selective againstOptimized kinase activity spectrum to potentially improve safety profile.[1][6]
Preclinical Anti-proliferative Activity (Representative Data)
Cell LineTypeKey FeatureRGT-419B IC₅₀ (nM)Comparator IC₅₀ (nM)
T47DER+ Breast Cancer-Data not availablePalbociclib: ~1800
T47D-CycE1ER+ Breast CancerCyclin E1 OverexpressionShowed better activity than comparatorsPalbociclib, Abemaciclib
Palbociclib-Resistant ER+ CellsER+ Breast CancerAcquired ResistanceShowed more robust activity than abemaciclibAbemaciclib

Note: Specific IC₅₀ values for RGT-419B are not yet publicly available. The table indicates the reported superior activity from preclinical abstracts.[1][6]

Phase 1A Clinical Trial Efficacy (NCT05304962)

Data from heavily pretreated HR+/HER2- advanced breast cancer patients who progressed on prior CDK4/6 inhibitors and endocrine therapy.

ParameterValuePatient Cohort
Partial Response (PR) Rate28.6%First 3 cohorts (n=7 with measurable disease)[2][11]
Clinical Benefit Rate (CBR)44%First 3 cohorts (n=7 with measurable disease)[2][11]
Confirmed Partial Responses3Total evaluated patients (n=12)[7][8][9]
Patients on Treatment > 24 weeks6Total evaluated patients (n=12)[7][8][9]
Phase 1A Safety Profile (Monotherapy)
Adverse Events (AEs)FrequencyGrade
Most Common TEAEsNausea, reduced white blood cell counts, diarrheaAll grades
Treatment-Related Grade 3 or higher AEsNone reported as of June 30, 2023Grade ≥3
Discontinuation due to AEs0 patientsN/A

TEAEs: Treatment-Emergent Adverse Events.[11]

Signaling Pathways and Experimental Workflows

G cluster_0 Cell Cycle Regulation in HR+ Breast Cancer cluster_1 Mechanism of Acquired Resistance and RGT-419B Action ER Estrogen Receptor (ER) CyclinD Cyclin D ER->CyclinD Upregulates Estrogen Estrogen Estrogen->ER CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F G1_S G1-S Phase Progression E2F->G1_S Drives RGT419B RGT-419B RGT419B->CDK46 Inhibits CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb_res Rb CDK2->Rb_res Phosphorylates (pRb) E2F_res E2F Rb_res->E2F_res G1_S_res G1-S Phase Progression E2F_res->G1_S_res Drives RGT419B_2 RGT-419B RGT419B_2->CDK2 Inhibits G start Start with ER+ Cell Line (e.g., MCF-7, T47D) culture Culture cells with escalating concentrations of RGT-419B over several months start->culture isolate Isolate and expand resistant clones culture->isolate confirm Confirm resistance (IC₅₀ shift via proliferation assay) isolate->confirm characterize Characterize resistant mechanism (e.g., Western blot for Cyclin E, Rb phosphorylation) confirm->characterize end RGT-419B Resistant Cell Line Model characterize->end

References

laboratory handling and storage of RGT-419B compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and application of RGT-419B, a next-generation, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[1] RGT-419B has demonstrated potent anti-proliferative activity in preclinical models, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer cell lines, including those resistant to existing CDK4/6 inhibitors.[2][3]

Compound Information

Mechanism of Action

RGT-419B selectively inhibits CDK2, CDK4, and CDK6, key regulators of the cell cycle.[2] Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein. This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition. The inhibition of CDK2 further contributes to cell cycle arrest. This dual action ultimately leads to a halt in cell proliferation and can induce apoptosis.[3]

Physicochemical Properties

A summary of the available physicochemical properties of RGT-419B is provided below.

PropertyValueSource
Molecular Weight Not publicly available. Please consult the supplier's Certificate of Analysis.N/A
Appearance Solid powder[4]
Solubility Soluble in DMSO. Insoluble in water and ethanol.[4]
Purity >98%[5]

Handling and Storage

Safety Precautions

A specific Material Safety Data Sheet (MSDS) for RGT-419B is not publicly available. Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work with the powdered form of the compound should be conducted in a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Storage Conditions

Proper storage is crucial to maintain the stability and activity of RGT-419B.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 2 yearsKeep tightly sealed and protected from moisture.
DMSO Stock Solution (10 mM) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
4°CUp to 2 weeksFor short-term use.

Experimental Protocols

Preparation of Stock Solutions

Note: The molecular weight of RGT-419B is required for accurate molar concentration calculations. Please obtain this information from your supplier. The following protocol is for preparing a 10 mM stock solution, assuming a hypothetical molecular weight.

Materials:

  • RGT-419B powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh a small amount of RGT-419B powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve a 10 mM concentration. For example, if the molecular weight is 500 g/mol , to prepare a 10 mM solution from 1 mg of RGT-419B, you would add 200 µL of DMSO.

  • Solubilization: Vortex the solution until the RGT-419B is completely dissolved. Gentle warming in a water bath (≤ 37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of RGT-419B on a cancer cell line (e.g., T47D) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • T47D cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RGT-419B stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of RGT-419B add_compound Add compound dilutions to cells prepare_dilutions->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan (B1609692) incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for the MTT cell proliferation assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of the RGT-419B stock solution in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest RGT-419B concentration, typically ≤ 0.1%).

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of RGT-419B or the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the RGT-419B concentration to determine the IC₅₀ value.

Signaling Pathway

The diagram below illustrates the canonical CDK/Rb/E2F signaling pathway and the point of inhibition by RGT-419B.

G cluster_G1 G1 Phase cluster_S S Phase Mitogens Growth Factors/ Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D (Active Complex) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Promotes Transcription Rb_E2F Rb-E2F (Inactive Complex) pRb->E2F Releases RGT419B RGT-419B RGT419B->CDK46 Inhibits

Caption: RGT-419B inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and subsequent E2F release, thereby blocking S-phase entry.

References

Application Notes & Protocols: In Vitro Quantification of RGT-419B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-419B is a third-generation, orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDK) 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] RGT-419B's mechanism of action involves the inhibition of the phosphorylation of the retinoblastoma protein (Rb), which prevents the G1-S phase transition, leading to cell cycle arrest and apoptosis in tumor cells.[1] Preclinical studies have demonstrated its potent activity, particularly in ER+ breast cancer models, including those resistant to existing CDK4/6 inhibitors.[2][3]

Accurate and precise measurement of RGT-419B concentration in in vitro settings is paramount for a variety of research and development applications. These include, but are not limited to, pharmacokinetic (PK) and pharmacodynamic (PD) studies, dose-response relationship determination, mechanism of action studies, and quality control of the compound. This document provides detailed protocols for the quantification of RGT-419B in common in vitro matrices, such as cell culture media and cell lysates.

Signaling Pathway of RGT-419B

RGT-419B primarily targets the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. In a normal cell cycle progression, these complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then initiates the transcription of genes required for the S phase, driving cell proliferation. By inhibiting CDK2, CDK4, and CDK6, RGT-419B prevents Rb phosphorylation, maintaining it in its active, E2F-bound state, thus arresting the cell cycle in the G1 phase.[1]

RGT419B_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylation CDK46_CyclinD->Rb_E2F Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb pRb (Inactive) Rb_E2F->pRb G1 Arrest G1 Arrest Rb_E2F->G1 Arrest pRb->E2F Release Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression RGT419B RGT-419B RGT419B->CDK46_CyclinD

Caption: Mechanism of action of RGT-419B in the cell cycle.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like RGT-419B in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and robustness.[4]

Experimental Workflow

The general workflow for quantifying RGT-419B using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow Start In Vitro Sample (Cell Media, Lysate) IS_Spike Internal Standard Spiking Start->IS_Spike SamplePrep Sample Preparation (Protein Precipitation, LLE, or SPE) Evaporation Evaporation & Reconstitution SamplePrep->Evaporation IS_Spike->SamplePrep LC_Injection LC Injection Evaporation->LC_Injection LC_Separation Chromatographic Separation (C18 Reverse Phase) LC_Injection->LC_Separation MS_Ionization Mass Spectrometry (ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Concentration of RGT-419B Data_Analysis->Result

Caption: General workflow for LC-MS/MS based quantification.

Protocol: Quantification of RGT-419B in Cell Culture Media

1. Materials and Reagents:

  • RGT-419B reference standard

  • Stable isotope-labeled RGT-419B (internal standard, IS)

  • LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water

  • Formic acid (FA)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • Centrifuge

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a 1 mg/mL stock solution of RGT-419B in DMSO.

  • Serially dilute the stock solution in cell culture medium to prepare calibration standards ranging from 1 nM to 10,000 nM.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3 nM, 300 nM, and 8000 nM).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of cell culture medium standard, QC, or unknown sample in a 96-well plate, add 150 µL of ACN containing the internal standard (e.g., 100 nM).

  • Mix thoroughly by vortexing for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions (Hypothetical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • RGT-419B: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the compound's structure)

      • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (RGT-419B/IS) against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of RGT-419B in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative data should be summarized in a clear and structured format.

Table 1: Calibration Curve for RGT-419B in Cell Culture Media

Standard Concentration (nM)Peak Area (RGT-419B)Peak Area (IS)Peak Area Ratio (Analyte/IS)
11,520510,0000.003
57,800525,0000.015
2540,100515,0000.078
100165,000520,0000.317
500830,000518,0001.602
25004,250,000522,0008.142
1000016,800,000516,00032.558

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (nM)Mean Measured Conc. (nM) (n=6)Accuracy (%)Precision (%CV)
Low32.996.74.5
Medium300308.4102.83.1
High80007912.098.92.7

Protocol: Quantification of Intracellular RGT-419B Concentration

1. Cell Lysis and Protein Quantification:

  • Culture cells to the desired confluency and treat with RGT-419B for the specified duration.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and a cell scraper.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Sample Preparation:

  • To a known volume of cell lysate (e.g., 50 µL), add the internal standard and perform protein precipitation as described for the cell culture media protocol.

3. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the processed samples using the same LC-MS/MS method.

  • The concentration of RGT-419B obtained will be in units of amount per volume of lysate (e.g., ng/mL).

  • Normalize the RGT-419B concentration to the protein concentration of the lysate to express the intracellular concentration in units of amount per unit of protein (e.g., ng/mg protein).

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate quantification of RGT-419B in in vitro experimental systems. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing the understanding and development of this promising therapeutic agent. The use of LC-MS/MS offers the necessary sensitivity and selectivity for reliable concentration determination in complex biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to RGT-419B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel CDK2/4/6 inhibitor, RGT-419B. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of RGT-419B?

RGT-419B is an orally bioavailable, third-generation inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1] Its primary mechanism is to block the phosphorylation of the Retinoblastoma (Rb) protein by these CDKs.[1] This inhibition prevents the G1-S phase transition of the cell cycle, leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.[1]

Q2: How does RGT-419B overcome resistance to first-generation CDK4/6 inhibitors?

Resistance to first-generation CDK4/6 inhibitors (e.g., palbociclib (B1678290), ribociclib, abemaciclib) often arises from the persistent activity of the Cyclin E/CDK2 complex, which can still phosphorylate Rb and drive cell cycle progression.[2][3] RGT-419B is designed with potent activity against both CDK4/6 and CDK2, allowing it to effectively shut down this key resistance pathway.[2][3]

Q3: My cancer cell line shows reduced sensitivity to RGT-419B. How can I confirm and investigate this resistance?

To confirm resistance, you should first perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of RGT-419B in your cell line and compare it to a known sensitive, parental cell line. A significant increase in the IC50 value indicates acquired resistance. Initial steps to investigate the mechanism of resistance include:

  • Western Blot Analysis: Examine the protein levels and phosphorylation status of key players in the CDK/Rb/E2F pathway (e.g., Rb, phospho-Rb, Cyclin D1, Cyclin E1, CDK2, CDK4, CDK6, p27) and potential bypass signaling pathways such as PI3K/Akt/mTOR.

  • Cell Cycle Analysis: Use flow cytometry to assess if RGT-419B is still inducing a G1 cell cycle arrest. Resistant cells may bypass this checkpoint.

  • Gene Sequencing: Sequence key genes like RB1, CCNE1, and genes in the PI3K pathway to identify potential mutations that could confer resistance.

Q4: What are the known molecular mechanisms that could lead to resistance to RGT-419B?

While RGT-419B is designed to overcome common resistance mechanisms, potential avenues for acquired resistance could include:

  • Loss of Rb (RB1 loss-of-function): As Rb is the primary target of the CDK4/6-Cyclin D complex, its absence would render the inhibitory effect of RGT-419B on CDK4/6 moot.

  • Alterations in other cell cycle components: Amplification of CDK2 or CCNE1 beyond what RGT-419B can effectively inhibit.

  • Activation of bypass signaling pathways: Upregulation of pro-proliferative pathways, such as the PI3K/Akt/mTOR or RAS/MEK/ERK pathways, can provide alternative routes for cell growth and survival.[4]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

Q5: Can RGT-419B be used in combination with other therapies to overcome resistance?

Yes, preclinical and clinical data suggest that combining RGT-419B with other targeted therapies can enhance its anti-tumor activity and potentially overcome resistance. Non-clinical studies have shown that the tumor cell suppression by RGT-419B is augmented when combined with a selective estrogen receptor down-regulator (SERD) or a PI3K signaling pathway inhibitor.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of RGT-419B efficacy over time in continuous culture Development of acquired resistance.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with RGT-419B to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).
Cell line contamination or genetic drift.1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.
Degradation of RGT-419B.1. Prepare fresh stock solutions of RGT-419B. 2. Verify the storage conditions and stability of the drug.
Heterogeneous response to RGT-419B within the cell population Emergence of a resistant subclone.1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known.
Inconsistent drug distribution in culture.1. Ensure thorough mixing of the media after adding RGT-419B. 2. For adherent cells, check for uniform cell density across the culture vessel.
No G1 arrest observed after RGT-419B treatment in a previously sensitive cell line The cell line has acquired a resistance mechanism that bypasses the G1/S checkpoint.1. Analyze the expression of Rb protein by Western blot. Loss of Rb is a common mechanism of resistance to CDK4/6 inhibitors. 2. Investigate the activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK) by Western blot.
The concentration of RGT-419B is no longer sufficient.1. Perform a dose-response experiment to determine if a higher concentration of RGT-419B can induce G1 arrest.
High background or off-target effects observed The concentration of RGT-419B is too high.1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Use the lowest effective concentration that produces the desired on-target effect.
The cell line is particularly sensitive to the vehicle (e.g., DMSO).1. Include a vehicle-only control in your experiments. 2. Ensure the final concentration of the vehicle is consistent across all conditions and is below the toxic threshold for your cell line.

Data Presentation

Table 1: Illustrative IC50 Values of CDK4/6 Inhibitors in Sensitive and Resistant Breast Cancer Cell Lines

Cell LineResistance StatusPalbociclib IC50 (µM)RGT-419B IC50 (µM) (Illustrative)
MCF-7Parental (Sensitive)0.1 - 0.50.05 - 0.2
MCF-7-PalboRPalbociclib-Resistant5.0 - 10.00.5 - 1.5
T47DParental (Sensitive)0.2 - 0.60.1 - 0.4
T47D-PalboRPalbociclib-Resistant6.0 - 12.00.8 - 2.0

Note: The IC50 values for RGT-419B are illustrative and should be determined experimentally for your specific cell lines and assay conditions. Actual values may vary.

Table 2: Preclinical and Early Clinical Observations for RGT-419B

Parameter Observation Reference
Activity in Resistant Models Showed robust activity against palbociclib-resistant ER+ breast cancer cells.[2]
Better antiproliferation activity than abemaciclib (B560072) or palbociclib in ER+ T47D breast cancer cells with Cyclin E1 overexpression.[2]
In Vivo Efficacy Demonstrated durable tumor growth inhibition compared to abemaciclib in an ER+ breast cancer xenograft model.[2]
Clinical Trial (Phase 1A) Well-tolerated as a single agent in heavily pre-treated HR+/HER2- advanced breast cancer patients who have progressed on prior CDK4/6 inhibitors.[3]
Demonstrated single-agent efficacy in this patient population.[3]

Experimental Protocols

Protocol 1: Generation of RGT-419B-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to RGT-419B through continuous exposure and dose escalation.

Materials:

  • Parental cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • RGT-419B

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates, 6-well plates, and T-flasks

Procedure:

  • Determine the initial IC50:

    • Seed parental cells in a 96-well plate.

    • Treat with a serial dilution of RGT-419B for 72 hours.

    • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value.

  • Initiate resistance induction:

    • Culture parental cells in a medium containing RGT-419B at a starting concentration equal to the IC50.

    • Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.

  • Dose escalation:

    • Once the cells resume a normal proliferation rate, gradually increase the concentration of RGT-419B (e.g., by 1.5 to 2-fold).

    • Continue this process until the cells can proliferate in a significantly higher concentration of RGT-419B (e.g., 5-10 times the initial IC50).

  • Establishment and maintenance of the resistant cell line:

    • The resulting cell line is considered RGT-419B-resistant.

    • Maintain the resistant cell line in a culture medium containing the highest tolerated concentration of RGT-419B to ensure the stability of the resistant phenotype.

    • Periodically re-evaluate the IC50 to verify the resistant phenotype.

Protocol 2: Western Blot Analysis of Cell Cycle and Signaling Proteins

Materials:

  • Parental and RGT-419B-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Rb, phospho-Rb, Cyclin D1, Cyclin E1, CDK2, Akt, phospho-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with RGT-419B at various concentrations for the desired time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Parental and RGT-419B-resistant cell lines

  • 70% ethanol (B145695) (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution with RNase A

Procedure:

  • Cell Treatment and Harvesting: Treat cells with RGT-419B for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

RGT_419B_Mechanism_of_Action cluster_0 G1 Phase cluster_1 S Phase Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Releases S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes Rb_E2F Rb-E2F Complex RGT_419B RGT-419B RGT_419B->CyclinD_CDK46 Inhibits

Caption: Mechanism of action of RGT-419B in preventing G1-S phase transition.

Resistance_to_CDK46_Inhibitors cluster_0 Standard CDK4/6 Inhibition cluster_1 Resistance Mechanism cluster_2 RGT-419B Action CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CyclinD_CDK46 Cyclin D-CDK4/6 CDK46_Inhibitor->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E-CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates (p) (Bypass Mechanism) S_Phase_Entry S Phase Entry Rb->S_Phase_Entry Promotes RGT_419B RGT-419B RGT_419B->CyclinD_CDK46 Inhibits RGT_419B->CyclinE_CDK2 Inhibits

Caption: How RGT-419B overcomes resistance by inhibiting both CDK4/6 and CDK2.

Experimental_Workflow_Resistance_Analysis Start Start with Parental Sensitive Cell Line Generate_Resistant_Line Generate RGT-419B Resistant Cell Line (Dose Escalation) Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Shift) Generate_Resistant_Line->Confirm_Resistance Molecular_Analysis Molecular Analysis Confirm_Resistance->Molecular_Analysis Western_Blot Western Blot (Rb, p-Rb, Cyclin E, etc.) Molecular_Analysis->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Molecular_Analysis->Cell_Cycle_Analysis Sequencing Gene Sequencing (RB1, CCNE1, etc.) Molecular_Analysis->Sequencing Identify_Mechanism Identify Resistance Mechanism Western_Blot->Identify_Mechanism Cell_Cycle_Analysis->Identify_Mechanism Sequencing->Identify_Mechanism

Caption: Experimental workflow for generating and characterizing RGT-419B resistant cells.

References

RGT-419B off-target effects and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects and toxicity profile of RGT-419B.

Mechanism of Action and Signaling Pathway

RGT-419B is an orally bioavailable, third-generation inhibitor of cyclin-dependent kinases (CDKs) with high potency against CDK2, CDK4, and CDK6.[1][2] By selectively targeting these kinases, RGT-419B prevents the phosphorylation of the retinoblastoma protein (Rb), a key step in the G1-S phase transition of the cell cycle.[1] This inhibition leads to cell cycle arrest, induction of apoptosis, and ultimately, a reduction in tumor cell proliferation.[1] The rationale behind targeting CDK2 in addition to CDK4/6 is to overcome potential resistance mechanisms mediated by Cyclin E/CDK2 signaling.[2][3]

RGT-419B_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1-S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 forms complex CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb Rb->pRb S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription of pRb->E2F releases Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression S-Phase Genes->Cell Cycle Progression RGT-419B RGT-419B RGT-419B->CDK4/6 inhibits RGT-419B->CDK2 inhibits Cell Cycle Arrest Cell Cycle Arrest RGT-419B->Cell Cycle Arrest

Caption: RGT-419B inhibits CDK2/4/6, preventing Rb phosphorylation and leading to cell cycle arrest.

Off-Target Effects

RGT-419B was designed with an optimized kinase activity spectrum to enhance its safety profile.[2] This design includes potent activity against its intended targets (CDK4 and CDK2) while aiming for selectivity against other kinases like CDK6, CDK9, and GSK3β to minimize off-target effects.[2] While comprehensive public data from broad kinase screening panels is not available, the selectivity against these specific kinases was a key design consideration.

Table 1: Kinase Selectivity Profile of RGT-419B

Kinase TargetPotency/SelectivityImplication for Off-Target Profile
CDK4 Potent, sub-nanomolar activity[2]On-Target
CDK2 Single-digit nanomolar activity[2]On-Target (designed to overcome resistance)
CDK6 Desired degree of selectivity against[2]Reduced potential for off-target effects associated with broad CDK inhibition.
CDK9 Desired degree of selectivity against[2]Minimized risk of toxicities related to transcriptional regulation.
GSK3β Desired degree of selectivity against[2]Reduced potential for effects on glycogen (B147801) metabolism and other GSK3β-mediated pathways.

Toxicity Profile

The toxicity profile of RGT-419B has been evaluated in a first-in-human Phase 1A clinical trial (NCT05304962) involving patients with HR+/HER2- advanced breast cancer who had progressed on prior CDK4/6 inhibitors.[4][5][6]

Table 2: Summary of Clinical Toxicity Data for RGT-419B (Monotherapy)

ParameterObservationReference
Dose-Limiting Toxicities (DLTs) None observed[4]
Treatment Discontinuation due to Adverse Events No patients discontinued (B1498344) treatment due to adverse events[4]
Most Common Treatment-Emergent Adverse Events (TEAEs) Nausea, reduced white blood cell counts (neutrophils and/or lymphocytes), diarrhea[7]
Grade 3 or Higher Treatment-Related Adverse Events (TRAEs) None observed[7]
Neutropenia 25% rate, all below Grade 3[3]
Ocular Toxicity None observed[7]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro or in vivo experiments with RGT-419B.

Q1: Unexpectedly high cytotoxicity is observed in our in vitro cell-based assays, even at low concentrations. What could be the cause?

A1:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CDK inhibitors. Ensure the cell line used is appropriate for studying CDK2/4/6 inhibition. Highly proliferative lines or those with specific genetic backgrounds (e.g., Rb-positive) are expected to be more sensitive.

  • Off-Target Effects: Although designed for selectivity, high concentrations of any inhibitor can lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.

  • Experimental Error: Verify the concentration of your RGT-419B stock solution and ensure accurate dilutions. Review cell plating densities and incubation times, as these can influence cytotoxicity readouts.

Q2: We are observing reduced white blood cell counts in our animal models, consistent with the clinical data. How can we manage this?

A2:

  • Dose and Schedule Optimization: The observed neutropenia is a known class effect of CDK inhibitors due to their role in hematopoietic cell proliferation. Consider adjusting the dose and/or the dosing schedule (e.g., intermittent dosing) in your preclinical models to mitigate this effect while maintaining anti-tumor efficacy.

  • Supportive Care: In animal studies, supportive care measures may be necessary to manage myelosuppression, depending on the severity.

  • Monitoring: Implement regular monitoring of complete blood counts (CBCs) in your animal studies to track the kinetics of white blood cell reduction and recovery.

Q3: Our in vivo study shows lower than expected efficacy. What are some potential reasons?

A3:

  • Pharmacokinetics: RGT-419B has a long half-life and dose-proportional exposure in humans.[4] However, pharmacokinetic properties can differ in preclinical models. Ensure adequate drug exposure is achieved in your model system. Consider performing pharmacokinetic studies to correlate exposure with efficacy.

  • Model Resistance: The tumor model being used may have intrinsic or acquired resistance mechanisms to CDK2/4/6 inhibition that are not overcome by RGT-419B alone. The preclinical data suggests RGT-419B is effective in models of acquired resistance to other CDK4/6 inhibitors.[2]

  • Drug Formulation and Administration: Ensure the formulation and route of administration are appropriate for the animal model to achieve optimal bioavailability.

Frequently Asked Questions (FAQs)

Q: What are the known off-target kinases for RGT-419B?

A: While a comprehensive public list of all screened kinases and their binding affinities for RGT-419B is not available, the drug was specifically designed to be selective against CDK6, CDK9, and GSK3β to improve its safety profile.[2]

Q: What is the main advantage of RGT-419B's toxicity profile compared to other CDK4/6 inhibitors?

A: The key advantage highlighted in the Phase 1A clinical trial is the absence of Grade 3 or higher treatment-related adverse events, including a low rate of severe neutropenia, which can be a dose-limiting toxicity for other CDK4/6 inhibitors.[3][7]

Q: Has any cardiotoxicity been associated with RGT-419B?

A: The publicly available data from the Phase 1A trial does not mention any specific cardiotoxicity. The clinical trial protocol includes monitoring for clinically significant increases in the corrected QT (QTc) interval.[5]

Q: How does the CDK2 inhibition of RGT-419B affect its toxicity profile?

A: The inclusion of CDK2 inhibition is a strategic approach to overcome resistance.[2][3] While this could theoretically broaden the potential for off-target effects, the clinical data so far suggests a favorable safety profile, indicating that the degree of CDK2 inhibition is well-tolerated in the patient population studied.[4][7]

Experimental Protocols

Detailed proprietary experimental protocols for RGT-419B are not publicly available. However, the following provides a general workflow for assessing the on-target and potential off-target cytotoxic effects of a CDK inhibitor like RGT-419B in a laboratory setting.

Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Cell_Line_Selection Select Rb-positive cancer cell lines Dose_Response Treat cells with a range of RGT-419B concentrations Cell_Line_Selection->Dose_Response Proliferation_Assay Measure cell proliferation (e.g., MTS, CellTiter-Glo) Dose_Response->Proliferation_Assay Cell_Cycle_Analysis Analyze cell cycle distribution by flow cytometry Proliferation_Assay->Cell_Cycle_Analysis Western_Blot Assess phosphorylation of Rb and other pathway proteins Cell_Cycle_Analysis->Western_Blot Xenograft_Model Establish tumor xenografts in immunocompromised mice Western_Blot->Xenograft_Model Proceed to in vivo if in vitro results are promising Treatment_Groups Administer RGT-419B, vehicle control, and comparator compounds Xenograft_Model->Treatment_Groups Tumor_Monitoring Measure tumor volume and body weight regularly Treatment_Groups->Tumor_Monitoring Toxicity_Monitoring Monitor for clinical signs of toxicity and perform regular blood counts Tumor_Monitoring->Toxicity_Monitoring PK_PD_Analysis Collect tissue and plasma for pharmacokinetic/pharmacodynamic analysis Toxicity_Monitoring->PK_PD_Analysis

Caption: A general experimental workflow for evaluating a CDK inhibitor like RGT-419B.

General Protocol for Cell Proliferation Assay:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, T47D) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of RGT-419B in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTS or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

References

Technical Support Center: Improving the Bioavailability of RGT-419B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of RGT-419B in animal models.

Frequently Asked Questions (FAQs)

Q1: What is RGT-419B and why is its oral bioavailability important?

A1: RGT-419B is an orally bioavailable, third-generation inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1] Its mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, which leads to cell cycle arrest in the G1 phase and subsequent apoptosis in tumor cells.[1] As an orally administered drug, its bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical determinant of its therapeutic efficacy and dosing regimen.[2] Low oral bioavailability can lead to high inter-individual variability and insufficient drug exposure at the tumor site.

Q2: What are the potential reasons for observing low or variable bioavailability of RGT-419B in our animal models?

A2: Several factors can contribute to low or variable bioavailability of an oral drug candidate like RGT-419B. These can be broadly categorized as:

  • Physicochemical Properties:

    • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low water solubility, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

    • Chemical Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.

  • Biological Barriers:

    • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream.

    • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.

    • Poor Permeability: The drug may have inherently low permeability across the intestinal epithelium.

Q3: What are the initial steps to troubleshoot suboptimal oral bioavailability of RGT-419B?

A3: A systematic approach is crucial. We recommend the following initial steps:

  • Verify Compound Integrity and Formulation: Ensure the purity and stability of your RGT-419B batch. Confirm the accuracy of your formulation preparation and dosing.

  • Assess Physicochemical Properties: Determine the aqueous solubility of RGT-419B at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).

  • Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study in a small group of animals (e.g., mice or rats) comparing oral (PO) and intravenous (IV) administration is essential. This will allow you to calculate the absolute bioavailability and provide insights into the extent of absorption versus clearance.

  • Evaluate In Vitro Permeability: Use in vitro models like the Caco-2 cell monolayer assay to assess the intestinal permeability of RGT-419B and determine if it is a substrate for efflux transporters like P-gp.

Troubleshooting Guides

Issue 1: Low Absolute Bioavailability (<10%) in Rodent Models

Possible Causes & Solutions

Potential Cause Suggested Troubleshooting/Optimization Strategy
Poor Aqueous Solubility Formulation Improvement:Micronization/Nanonization: Reduce particle size to increase surface area and dissolution rate.[2] • Amorphous Solid Dispersions: Formulate RGT-419B with a polymer to create a high-energy amorphous state.[3] • Lipid-Based Formulations: Incorporate the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the GI tract.[4][5] • Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to enhance solubility.[4]
High First-Pass Metabolism Co-administration with Inhibitors: • Co-administer RGT-419B with a known inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors like ritonavir, if ethically permissible and relevant to the study). This is a tool to diagnose the issue, not a chronic treatment strategy. Prodrug Approach: • Design a prodrug of RGT-419B that masks the site of metabolism and is cleaved to release the active drug in systemic circulation.[2][6]
Efflux by P-glycoprotein (P-gp) Co-administration with P-gp Inhibitors: • In preclinical studies, co-dosing with a P-gp inhibitor (e.g., verapamil, cyclosporine A) can confirm P-gp mediated efflux. Formulation with Excipients: • Formulate RGT-419B with excipients that are known to inhibit P-gp, such as certain surfactants (e.g., Tween 80, Cremophor EL).

Quantitative Data Example: Impact of Formulation on RGT-419B Bioavailability in Rats

Formulation Dose (mg/kg, PO) Cmax (ng/mL) AUC (ng*h/mL) Absolute Bioavailability (%)
Aqueous Suspension20150 ± 35600 ± 1208
Micronized Suspension20320 ± 601350 ± 25018
SEDDS Formulation20950 ± 1804800 ± 90065

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Issue 2: High Inter-Animal Variability in Plasma Concentrations

Possible Causes & Solutions

| Potential Cause | Suggested Troubleshooting/Optimization Strategy | | :--- | :--- | :--- | :--- | | Improper Dosing Technique | Refine Oral Gavage Technique: • Ensure proper training on oral gavage to prevent accidental administration into the trachea or esophagus perforation.[6] Use appropriately sized, flexible gavage needles.[6] • Verify the correct placement of the gavage tube before each administration.[6] | | Food Effects | Standardize Feeding Schedule: • The presence of food in the stomach can significantly alter drug absorption. Conduct studies in fasted animals or under a strictly controlled feeding schedule to minimize variability. | | Formulation Instability/Inhomogeneity | Optimize Formulation Preparation: • For suspensions, ensure uniform particle size and use appropriate suspending agents to prevent settling. Vigorously vortex before each animal is dosed. • For solutions, ensure the drug is fully dissolved and remains in solution. |

Experimental Protocols

Protocol 1: Assessment of Absolute Oral Bioavailability in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=5 per group):

    • Group 1 (IV): RGT-419B at 2 mg/kg in a suitable intravenous vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Group 2 (PO): RGT-419B at 20 mg/kg in the test formulation (e.g., aqueous suspension, SEDDS).

  • Procedure:

    • Fast animals overnight (with free access to water) before dosing.

    • Administer the drug via the tail vein (IV) or oral gavage (PO).

    • Collect sparse blood samples (e.g., 25 µL from saphenous vein) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify RGT-419B concentrations in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assessment:

    • Apical to Basolateral (A-B): Add RGT-419B (e.g., at 10 µM) to the apical (A) side and measure its appearance on the basolateral (B) side over time (e.g., up to 2 hours).

    • Basolateral to Apical (B-A): Add RGT-419B to the basolateral side and measure its appearance on the apical side.

  • Analysis:

    • Quantify RGT-419B concentrations in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Visualizations

G cluster_0 Drug Administration & Dissolution cluster_1 Absorption & Metabolism Oral Administration of RGT-419B Oral Administration of RGT-419B Dissolution in GI Fluids Dissolution in GI Fluids Oral Administration of RGT-419B->Dissolution in GI Fluids RGT-419B in Solution RGT-419B in Solution Dissolution in GI Fluids->RGT-419B in Solution Enterocytes Enterocytes RGT-419B in Solution->Enterocytes Absorption Intestinal Lumen Intestinal Lumen Enterocytes->Intestinal Lumen P-gp Efflux Portal Vein Portal Vein Enterocytes->Portal Vein Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Bioavailable Drug Metabolites Metabolites Liver->Metabolites

Caption: Workflow of Oral Drug Absorption for RGT-419B.

G Low Bioavailability Observed Low Bioavailability Observed Assess Physicochemical Properties Assess Physicochemical Properties Low Bioavailability Observed->Assess Physicochemical Properties Conduct IV vs PO PK Study Conduct IV vs PO PK Study Low Bioavailability Observed->Conduct IV vs PO PK Study Perform Caco-2 Assay Perform Caco-2 Assay Low Bioavailability Observed->Perform Caco-2 Assay Poor Solubility Poor Solubility Assess Physicochemical Properties->Poor Solubility Formulation Strategies Formulation Strategies Poor Solubility->Formulation Strategies Yes High First-Pass Metabolism High First-Pass Metabolism Conduct IV vs PO PK Study->High First-Pass Metabolism Prodrug Approach Prodrug Approach High First-Pass Metabolism->Prodrug Approach Yes High Efflux Ratio High Efflux Ratio Perform Caco-2 Assay->High Efflux Ratio Use P-gp Inhibitors/Excipients Use P-gp Inhibitors/Excipients High Efflux Ratio->Use P-gp Inhibitors/Excipients Yes

Caption: Troubleshooting Logic for Low Bioavailability.

G Receptor Tyrosine Kinases Receptor Tyrosine Kinases PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinases->PI3K/AKT/mTOR Pathway Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D PI3K/AKT/mTOR Pathway->Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylation Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes RGT-419B RGT-419B RGT-419B->CDK4/6 RGT-419B->CDK2

References

RGT-419B dose-limiting toxicities in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the CDK2/4/6 inhibitor, RGT-419B. While specific quantitative data on dose-limiting toxicities (DLTs) in preclinical models are not extensively available in the public domain, this resource offers insights based on the compound's mechanism of action and available clinical safety data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RGT-419B?

A1: RGT-419B is an orally bioavailable, third-generation inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6)[1]. By selectively targeting these kinases, RGT-419B prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the G1-S phase transition of the cell cycle. This action leads to cell cycle arrest and apoptosis in tumor cells[1]. The compound was designed to have an optimized kinase activity spectrum to improve its safety profile and overcome resistance seen with previous CDK4/6 inhibitors[2][3].

Q2: What are the expected dose-limiting toxicities of RGT-419B in preclinical models based on its drug class?

A2: As a CDK inhibitor, the toxicities observed with RGT-419B in preclinical studies would likely be consistent with the known effects of this drug class. The primary targets of CDK4/6 inhibitors are rapidly dividing cells. Therefore, potential toxicities could include:

  • Hematological Toxicities: Myelosuppression, particularly neutropenia, is a common dose-limiting toxicity for CDK4/6 inhibitors due to their effect on hematopoietic progenitor cells.

  • Gastrointestinal Toxicities: Effects on the rapidly dividing cells of the gastrointestinal tract can lead to diarrhea, nausea, and vomiting.

  • Hepatotoxicity: Elevation of liver enzymes may be observed.

  • Fatigue and Anorexia: These are also commonly reported adverse effects.

It is noteworthy that RGT-419B was developed with a kinase selectivity profile intended to reduce hematologic toxicity[2][4].

Q3: Is there any publicly available data on the preclinical safety of RGT-419B?

A3: Publicly available information on the specific dose-limiting toxicities of RGT-419B in preclinical animal models is limited. However, press releases and abstracts from scientific conferences have stated that the promising single-agent efficacy of RGT-419B is consistent with preclinical data from CDK4/6i resistant breast cancer models[5][6]. A first-in-human Phase 1A study reported a favorable safety profile with no dose-limiting toxicities observed in patients with HR+/HER2- advanced breast cancer[5][6].

Troubleshooting Guide for Preclinical Experiments

IssuePotential CauseRecommended Solution
High mortality in animal models at expected therapeutic doses Off-target toxicities or species-specific sensitivity.- Conduct a dose-range-finding study with smaller cohorts to establish the maximum tolerated dose (MTD) in the specific animal model. - Evaluate for common CDK inhibitor-related toxicities through complete blood counts (CBCs) and serum chemistry panels. - Consider using a different animal model that may have a metabolic profile more similar to humans.
Inconsistent anti-tumor efficacy in xenograft models Issues with drug formulation, administration, or tumor model resistance.- Ensure proper formulation and solubility of RGT-419B for consistent oral administration. - Verify the dosing schedule and volume are appropriate for the animal model. - Characterize the xenograft model to confirm expression of target pathways (e.g., Rb, Cyclin D). - Consider using cell line-derived xenograft models known to be sensitive to CDK4/6 inhibition.
Unexpected adverse events not typical for CDK inhibitors Compound-specific off-target effects or impurities in the drug substance.- Conduct a thorough literature review for any known off-target activities of similar compounds. - Perform analytical chemistry on the drug substance to check for impurities. - Conduct detailed histopathological analysis of major organs in a pilot toxicology study.

Summary of Clinical Safety Data (Phase 1A Study)

The following table summarizes the treatment-emergent adverse events (TEAEs) observed in a first-in-human Phase 1A study of RGT-419B in patients with HR+/HER2- advanced breast cancer. It is important to note that this is clinical data and may not directly translate to preclinical models.

Adverse Event CategoryMost Observed TEAEs (All Causality)Grade 3 or Higher Treatment-Related AEs
General Nausea, DiarrheaNone Reported
Hematological Reduced white blood cell counts (neutrophils and/or lymphocytes)None Reported
Ocular No ocular toxicity observedNot Applicable

Data from a cohort of 12 patients. No dose-limiting toxicities were observed.[4]

Visualizations

Signaling Pathway of RGT-419B

RGT419B_Pathway cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 RGT-419B Inhibition cluster_2 Rb-E2F Pathway cluster_3 Cell Cycle Outcome Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb_E2F_Complex pRb-E2F Complex CDK4/6->pRb_E2F_Complex Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb_E2F_Complex Phosphorylates RGT-419B RGT-419B RGT-419B->CDK4/6 RGT-419B->CDK2 Cell Cycle Arrest Cell Cycle Arrest pRb pRb E2F E2F pRb->E2F Inhibits G1-S Transition G1-S Transition E2F->G1-S Transition Promotes pRb_E2F_Complex->pRb Phosphorylation pRb_E2F_Complex->E2F Release G1-S Transition->Cell Cycle Arrest

Caption: Mechanism of action of RGT-419B in blocking cell cycle progression.

General Experimental Workflow for Preclinical Toxicity Assessment

Preclinical_Toxicity_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Repeat-Dose Toxicity Studies cluster_2 Phase 3: Pathological Evaluation cluster_3 Phase 4: Data Analysis & Reporting A Single Ascending Dose (SAD) Study in Rodents B Identify Acute Toxicities & MTD A->B C Administer RGT-419B Daily for 14 or 28 Days B->C D Monitor Clinical Signs, Body Weight, Food Consumption C->D E Collect Blood for Hematology & Clinical Chemistry D->E F Necropsy and Organ Weight Analysis E->F G Histopathology of Key Organs F->G H Determine No-Observed-Adverse-Effect Level (NOAEL) G->H I Identify Dose-Limiting Toxicities H->I J Report Findings for IND Submission I->J

Caption: A generalized workflow for assessing dose-limiting toxicities in preclinical models.

References

optimizing RGT-419B treatment schedules for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RGT-419B, a novel and potent small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing RGT-419B treatment schedules for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RGT-419B?

A1: RGT-419B is a selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[3] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][4] By inhibiting PI3K, RGT-419B effectively downregulates the downstream signaling cascade, leading to decreased cancer cell proliferation and survival.[3]

Q2: In which cancer cell lines is RGT-419B expected to be most effective?

A2: RGT-419B is most effective in cancer cell lines with known activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, which is a negative regulator of the PI3K/AKT pathway.[5] We recommend screening a panel of cell lines to determine the sensitivity of your specific model.

Q3: What is the recommended starting concentration range for in vitro experiments?

A3: For initial dose-response experiments, we recommend a broad concentration range from 1 nM to 10 µM.[6] This will help determine the IC50 (the concentration at which 50% of cell growth is inhibited) for your specific cell line.[7] Subsequent experiments can then focus on a narrower range of concentrations around the determined IC50 value.[8]

Q4: How should RGT-419B be stored?

A4: RGT-419B is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with RGT-419B.

Issue 1: High Variability in Cell Viability Assay Results

  • Q: My cell viability assay results show high variability between replicates. What could be the cause?

    • A: High variability can stem from several factors.[9] Uneven cell seeding is a common issue; ensure you have a homogenous cell suspension and use appropriate pipetting techniques.[9] Inaccurate serial dilutions of RGT-419B can also contribute to variability.[9] We recommend using calibrated pipettes and preparing fresh dilutions for each experiment. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]

Issue 2: Inconsistent IC50 Values Across Experiments

  • Q: I am observing significant differences in the IC50 values for RGT-419B between experiments. Why is this happening?

    • A: Inconsistent IC50 values can be due to variations in experimental conditions.[10] Cell density at the time of treatment can influence drug response, so it is crucial to use a consistent seeding density.[11] The growth phase of the cells can also impact their sensitivity to treatment; aim to treat cells when they are in the logarithmic growth phase.[9] The duration of drug incubation is another critical parameter that should be kept consistent.[11]

Issue 3: Unexpectedly Low Efficacy in an In Vivo Model

  • Q: RGT-419B shows high potency in my in vitro assays, but the in vivo efficacy is lower than expected. What could be the reason?

    • A: Discrepancies between in vitro and in vivo results can be due to pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. Factors such as poor bioavailability, rapid metabolism, or inefficient tumor penetration can limit the in vivo efficacy of RGT-419B. We recommend conducting PK/PD studies to assess the drug's exposure and target engagement in the animal model. The dosing schedule may also need to be optimized for the in vivo setting.[12]

Data Presentation

Below are examples of how to structure quantitative data for clear comparison.

Table 1: Dose-Response of RGT-419B in Various Cancer Cell Lines

Cell LinePIK3CA StatusPTEN StatusIC50 (nM)
MCF-7MutantWild-Type15.2
A549Wild-TypeWild-Type125.8
U87 MGWild-TypeMutant22.5

Table 2: Efficacy of Different RGT-419B Treatment Schedules in a Mouse Xenograft Model

Treatment ScheduleAverage Tumor Volume Reduction (%)Body Weight Change (%)
5 mg/kg, daily65-5
10 mg/kg, 3x/week72-8
20 mg/kg, 1x/week45-2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a 2-fold serial dilution of RGT-419B in a separate 96-well plate.[6]

  • Cell Treatment: Remove the medium from the cells and add the RGT-419B dilutions. Include vehicle-only controls.[6]

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[13]

Protocol 2: Western Blot for p-AKT Inhibition

  • Cell Treatment: Treat cells with various concentrations of RGT-419B for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-AKT.

Visualizations

RGT419B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RGT419B RGT-419B RGT419B->PI3K Inhibition

Caption: RGT-419B inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_optimization Schedule Optimization A Determine IC50 in multiple cell lines B Select sensitive and resistant cell lines A->B C Assess target engagement (e.g., p-AKT levels) B->C D Establish xenograft model with sensitive cell line B->D E Test multiple dosing schedules (e.g., daily, intermittent) D->E F Monitor tumor growth and toxicity E->F G Analyze PK/PD E->G H Correlate PK/PD with tumor growth inhibition F->H G->H I Select optimal schedule with maximum efficacy and minimal toxicity H->I

Caption: Workflow for optimizing RGT-419B treatment schedules.

Troubleshooting_Guide Start Inconsistent Experimental Results Q1 High variability between replicates? Start->Q1 A1 Check cell seeding uniformity and pipetting accuracy. Q1->A1 Yes Q2 Inconsistent IC50 values? Q1->Q2 No A1->Q2 A2 Standardize cell density, growth phase, and incubation time. Q2->A2 Yes Q3 Low in vivo efficacy? Q2->Q3 No A2->Q3 A3 Conduct PK/PD studies to assess bioavailability and target engagement. Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: A logical guide for troubleshooting common experimental issues.

References

potential mechanisms of acquired resistance to RGT-419B

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of acquired resistance to RGT-419B, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase for the treatment of non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary hypothesized mechanisms of acquired resistance to RGT-419B?

A1: Acquired resistance to RGT-419B, as with other EGFR tyrosine kinase inhibitors (TKIs), can be broadly categorized into two main types: on-target alterations and activation of bypass signaling pathways.[1]

  • On-Target Alterations: These are secondary mutations in the EGFR gene itself. The most common is the T790M "gatekeeper" mutation in exon 20.[1][2][3][4] This mutation is found in approximately 50-60% of patients who develop resistance to first-generation EGFR TKIs.[1] It is thought to increase the affinity of the EGFR kinase domain for ATP, which reduces the potency of ATP-competitive inhibitors like RGT-419B.[5]

  • Bypass Pathway Activation: This involves the upregulation of other signaling pathways that can drive cell proliferation and survival independently of EGFR. The most well-documented bypass pathway involves the amplification of the MET proto-oncogene.[6][7][8] MET amplification can lead to the activation of downstream signaling cascades, such as the PI3K/AKT pathway, even when EGFR is effectively inhibited by RGT-419B.[2][7][9]

Q2: How can our lab detect these potential resistance mechanisms?

A2: Detecting resistance mechanisms requires a multi-faceted approach:

  • For On-Target Mutations (e.g., T790M):

    • Sanger Sequencing: This is a standard method for identifying mutations in specific exons of the EGFR gene.[10][11][12][13]

    • Real-Time PCR-based methods (e.g., ARMS-PCR): These are highly sensitive assays designed to detect specific known mutations.[13]

  • For Bypass Pathway Activation (e.g., MET Amplification):

    • Fluorescence In Situ Hybridization (FISH): This technique can be used to determine the copy number of the MET gene.

    • Western Blotting: This can be used to assess the protein levels and phosphorylation status of MET and downstream signaling molecules like AKT and ERK.[14][15]

Q3: What are the potential therapeutic strategies to overcome RGT-419B resistance?

A3: Strategies to overcome resistance depend on the underlying mechanism:

  • T790M-mediated Resistance: The development of next-generation EGFR TKIs that are effective against the T790M mutation is a key strategy.[2]

  • MET Amplification-mediated Resistance: A combination therapy approach, using both an EGFR inhibitor (like RGT-419B) and a MET inhibitor, has shown promise in preclinical studies.[7][8]

Troubleshooting Guides

Problem: My RGT-419B-sensitive NSCLC cell line is showing a decreased response to the drug in my long-term culture. How do I confirm and characterize this potential resistance?

Answer:

  • Confirm Resistance: The first step is to quantify the change in sensitivity.

    • Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of RGT-419B in your long-term cultured cells compared to the parental, sensitive cells. A significant increase in the IC50 value indicates the development of resistance.[16][17]

    • See Table 1 for an example of expected IC50 shifts.

  • Investigate the Mechanism:

    • Check for T790M Mutation:

      • Action: Extract genomic DNA from both parental and suspected resistant cells. Perform Sanger sequencing of EGFR exon 20.[10][11] The presence of a peak corresponding to the T790M mutation in the resistant cells, which is absent in the parental cells, would confirm this mechanism.

    • Assess Bypass Pathway Activation:

      • Action: Prepare protein lysates from both cell lines (treated and untreated with RGT-419B). Perform a Western blot to analyze the expression and phosphorylation of key proteins.[14][15][18] Look for increased phosphorylation of MET (p-MET) and downstream effectors like AKT (p-AKT) and ERK (p-ERK) in the resistant cells, especially in the presence of RGT-419B.

      • See Table 2 for a summary of expected Western blot results.

Data Presentation

Table 1: Hypothetical IC50 Values for RGT-419B in Sensitive and Resistant NSCLC Cell Lines

Cell LineDescriptionRGT-419B IC50 (nM)Fold Resistance
HCC827Parental, RGT-419B Sensitive10-
HCC827-RR1Resistant (T790M)1,000100
HCC827-RR2Resistant (MET Amplification)80080

Table 2: Expected Protein Expression and Phosphorylation Patterns

ProteinHCC827 (Parental)HCC827-RR1 (T790M)HCC827-RR2 (MET Amp)
p-EGFR High (Baseline), Low (RGT-419B)High (Baseline & RGT-419B)High (Baseline), Low (RGT-419B)
Total EGFR HighHighHigh
p-MET LowLowHigh
Total MET LowLowVery High
p-AKT High (Baseline), Low (RGT-419B)High (Baseline & RGT-419B)High (Baseline & RGT-419B)
Total AKT HighHighHigh
Actin High (Loading Control)High (Loading Control)High (Loading Control)

Experimental Protocols

Protocol 1: Generation of RGT-419B Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines in vitro by continuous exposure to escalating doses of the drug.[16][17][19][20]

Materials:

  • RGT-419B-sensitive NSCLC cell line (e.g., HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RGT-419B stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks, plates, and standard cell culture equipment

Methodology:

  • Determine Initial Dose: Perform an initial IC50 determination for the parental cell line. Start the selection process with a concentration of RGT-419B equal to the IC20.

  • Initial Exposure: Culture the cells in the medium containing the starting concentration of RGT-419B.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of RGT-419B.

  • Dose Escalation: Once the cells are growing steadily at a given concentration, double the concentration of RGT-419B.

  • Repeat: Repeat steps 3 and 4 for several months. The process of developing stable resistance can take 6-12 months.

  • Characterize Resistant Population: Periodically, freeze down vials of cells and test their IC50 to monitor the development of resistance. Once a significant (e.g., >10-fold) increase in IC50 is observed, the cell line is considered resistant and can be used for further characterization.

Protocol 2: Western Blotting for Bypass Pathway Activation

This protocol outlines the steps for detecting changes in protein expression and phosphorylation.[14][15][18][21][22]

Materials:

  • Parental and resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Methodology:

  • Cell Lysis: Plate parental and resistant cells. Treat with or without RGT-419B for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[14][21]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][21]

  • Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensities between parental and resistant cells, and between treated and untreated samples. Use a loading control like actin to ensure equal protein loading.

Protocol 3: Sanger Sequencing of EGFR Exon 20

This protocol details the steps to amplify and sequence EGFR exon 20 to identify the T790M mutation.[10][12][23]

Materials:

  • Genomic DNA from parental and resistant cells

  • PCR primers flanking EGFR exon 20

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment for PCR product visualization

  • PCR product purification kit

  • Sequencing primers

  • Access to a Sanger sequencing service/facility

Methodology:

  • DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

  • PCR Amplification:

    • Set up a PCR reaction with the genomic DNA and primers specific for EGFR exon 20.

    • Run the PCR program with appropriate annealing and extension temperatures and times.

  • Confirm PCR Product: Run a small amount of the PCR product on an agarose (B213101) gel to confirm that a band of the expected size has been amplified.

  • Purify PCR Product: Purify the remaining PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Send the purified PCR product and a sequencing primer to a sequencing facility.

  • Data Analysis:

    • Align the sequencing results from the resistant cells to the reference sequence for EGFR.

    • Look for a C>T substitution at the position corresponding to codon 790, which results in the Threonine (T) to Methionine (M) amino acid change.

    • Compare the sequence from the resistant cells to that of the parental cells to confirm that the mutation is acquired.

Visualizations

EGFR_Pathway cluster_0 cluster_1 EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RGT419B RGT-419B RGT419B->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by RGT-419B.

Resistance_Mechanisms RGT419B_Resistance Acquired Resistance to RGT-419B OnTarget On-Target Alteration RGT419B_Resistance->OnTarget Bypass Bypass Pathway Activation RGT419B_Resistance->Bypass T790M EGFR T790M Mutation OnTarget->T790M MET_Amp MET Amplification Bypass->MET_Amp PI3K_Activation PI3K/AKT Pathway Reactivation T790M->PI3K_Activation MET_Amp->PI3K_Activation

Caption: Key mechanisms of acquired resistance to RGT-419B.

Experimental_Workflow Start Resistant Phenotype Observed IC50 Confirm Resistance (IC50 Assay) Start->IC50 DNA_RNA_Protein Isolate gDNA, RNA, and Protein IC50->DNA_RNA_Protein Sequencing EGFR Sequencing (Exons 18-21) DNA_RNA_Protein->Sequencing Western Western Blot (p-MET, p-AKT) DNA_RNA_Protein->Western T790M_Check T790M Mutation? Sequencing->T790M_Check MET_Check MET/p-MET Elevated? Western->MET_Check T790M_Check->MET_Check No T790M_Positive Mechanism: On-Target Mutation T790M_Check->T790M_Positive Yes MET_Positive Mechanism: Bypass Pathway MET_Check->MET_Positive Yes Other Investigate Other Mechanisms MET_Check->Other No

Caption: Workflow for investigating RGT-419B resistance.

References

troubleshooting RGT-419B insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the novel kinase inhibitor RGT-419B in cell culture media.

Troubleshooting Guides

Issue: Precipitate Formation Upon Dilution of RGT-419B in Cell Culture Media

Researchers may observe precipitation or cloudiness when diluting a concentrated DMSO stock of RGT-419B into aqueous cell culture media. This is a common issue for hydrophobic small molecules.[1][2][3] The following sections provide a systematic approach to resolving this problem.

1. Initial Assessment of RGT-419B Solubility

It is crucial to determine the kinetic solubility of RGT-419B in your specific cell culture medium. This will help you identify the maximum achievable concentration without precipitation.

Table 1: Kinetic Solubility of RGT-419B in Common Cell Culture Media

Cell Culture MediumSerum ConcentrationMaximum Soluble Concentration (µM)Final DMSO Concentration (%)
DMEM10% FBS150.1
RPMI-164010% FBS120.1
DMEMSerum-Free50.1
RPMI-1640Serum-Free40.1

2. Optimization of Stock Solution and Dilution Method

The preparation and handling of your RGT-419B stock solution are critical to maintaining its solubility.

  • Recommended Stock Concentration: Prepare a high-concentration stock solution of RGT-419B in 100% DMSO (e.g., 10 mM or 20 mM).[2]

  • Dilution Technique: To minimize precipitation, perform a serial dilution of your high-concentration stock in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock directly to your pre-warmed cell culture medium with rapid mixing.[2][4] Avoid adding the aqueous medium directly to the concentrated DMSO stock.[2]

3. Utilizing Solubility Enhancers

If insolubility persists, consider using solubility-enhancing agents.

Table 2: Effect of Solubility Enhancers on RGT-419B Solubility in DMEM + 10% FBS

Solubility EnhancerConcentrationMaximum Soluble RGT-419B Concentration (µM)Final DMSO Concentration (%)
None-150.1
HP-β-Cyclodextrin1 mM450.1
HP-β-Cyclodextrin2 mM700.1

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6][7]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of RGT-419B

This protocol outlines a method to determine the kinetic solubility of RGT-419B in cell culture media by measuring turbidity.[1][3]

Materials:

  • RGT-419B

  • 100% DMSO

  • Cell culture medium of choice (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a 10 mM stock solution of RGT-419B in 100% DMSO.

  • Perform a 2-fold serial dilution of the RGT-419B stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to 19.5 µM).

  • Add 198 µL of pre-warmed cell culture medium to the wells of a 96-well plate.

  • Add 2 µL of each RGT-419B dilution to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a vehicle control containing 198 µL of medium and 2 µL of 100% DMSO.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 600 nm.

  • Data Analysis: The kinetic solubility is the highest concentration of RGT-419B that does not show a significant increase in absorbance compared to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_assay Solubility Assay cluster_analysis Data Analysis stock Prepare 10 mM RGT-419B in 100% DMSO serial_dil Create serial dilutions in 100% DMSO stock->serial_dil add_compound Add RGT-419B dilutions to media (1:100) serial_dil->add_compound add_media Add pre-warmed media to 96-well plate add_media->add_compound incubate Incubate at 37°C for 1 hour add_compound->incubate read_plate Measure absorbance at 600 nm incubate->read_plate analyze Determine highest concentration without increased absorbance read_plate->analyze

Caption: Workflow for determining the kinetic solubility of RGT-419B.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene RGT419B RGT-419B RGT419B->MEK Inhibition

Caption: Postulated signaling pathway inhibited by RGT-419B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for RGT-419B in cell-based assays?

A1: We recommend starting with a concentration at or below the determined kinetic solubility in your specific cell culture medium and conditions. For most cell lines in media containing 10% FBS, a starting concentration of 1-5 µM is advisable. Always perform a dose-response curve to determine the optimal concentration for your experiment.

Q2: I observed precipitation even when using the recommended dilution method. What should I do?

A2: If precipitation persists, consider the following:

  • Lower the Final Concentration: Your desired concentration may be above the solubility limit. Try using a lower final concentration of RGT-419B.[2]

  • Increase Serum Concentration: If your experiment allows, increasing the serum concentration can aid in solubilizing hydrophobic compounds.

  • Use Solubility Enhancers: As shown in Table 2, cyclodextrins can significantly improve the solubility of RGT-419B.[6][8][9]

Q3: Can I dissolve RGT-419B directly in PBS or cell culture medium?

A3: No, RGT-419B is a hydrophobic molecule and will not dissolve directly in aqueous solutions like PBS or cell culture media.[2] A high-concentration stock solution in 100% DMSO is necessary.

Q4: What is the maximum final DMSO concentration my cells can tolerate?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[10] However, sensitive cell lines, especially primary cells, may be affected at lower concentrations.[10] It is best practice to keep the final DMSO concentration at or below 0.1% and to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10][11]

Q5: How should I store the RGT-419B DMSO stock solution?

A5: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, warm the vial to room temperature before opening to prevent moisture absorption by the hygroscopic DMSO.

References

Technical Support Center: Managing Hematologic Toxicity of Next-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hematologic toxicities associated with next-generation CDK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common hematologic toxicities observed with next-generation CDK inhibitors?

A1: The most frequently reported hematologic toxicity across next-generation CDK4/6 inhibitors is neutropenia.[1][2][3] Anemia and thrombocytopenia are also observed but are generally less common.[2] The incidence and severity of these toxicities can vary among the different inhibitors. Palbociclib (B1678290) and ribociclib (B560063) are associated with higher rates of neutropenia compared to abemaciclib.[1][2][4]

Q2: What is the underlying mechanism of CDK inhibitor-associated neutropenia?

A2: CDK4/6 inhibitor-induced neutropenia is primarily cytostatic, not cytotoxic. These inhibitors cause a temporary cell cycle arrest of hematopoietic progenitor cells in the bone marrow, particularly by inhibiting CDK6, which is crucial for hematopoietic stem cell differentiation.[1][2][3][5] This is different from chemotherapy-induced neutropenia, which involves DNA damage and apoptosis of these cells.[2][6] Consequently, the neutropenia is typically reversible with dose interruption.[2][3]

Q3: How does the hematologic toxicity profile differ between palbociclib, ribociclib, and abemaciclib?

A3: Palbociclib and ribociclib have similar toxicity profiles, with neutropenia being the most common grade 3/4 adverse event.[1][2][7] Abemaciclib, which has greater selectivity for CDK4 over CDK6, is associated with a lower incidence of neutropenia but a higher rate of gastrointestinal toxicities like diarrhea.[1][2][4]

Q4: What is the role of trilaciclib (B611476) in managing hematologic toxicity?

A4: Trilaciclib is a transient CDK4/6 inhibitor administered before chemotherapy to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage.[8][9] It works by inducing a temporary cell cycle arrest in these cells, making them less susceptible to the effects of chemotherapy.[9] This leads to a decrease in chemotherapy-induced myelosuppression, including a reduction in the incidence of severe neutropenia, anemia, and thrombocytopenia, and a decreased need for supportive care interventions like G-CSF administration and transfusions.[8][10]

Q5: Is febrile neutropenia a significant concern with CDK4/6 inhibitors?

A5: Despite the high rates of grade 3/4 neutropenia, the incidence of febrile neutropenia with CDK4/6 inhibitors is relatively low, typically not exceeding 2%.[5][6] This is attributed to the cytostatic mechanism of action, which allows for rapid neutrophil recovery upon dose interruption.[6]

Troubleshooting Guides

Issue: A researcher observes Grade 3 or 4 neutropenia in an experimental model treated with a CDK4/6 inhibitor.

Troubleshooting Steps:

  • Confirm Grading: Ensure the neutropenia is graded correctly based on the absolute neutrophil count (ANC) according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Review Dosing Schedule: Verify that the correct dose and administration schedule of the CDK4/6 inhibitor were used as per the experimental protocol.

  • Implement Dose Modification:

    • For Grade 3 Neutropenia (ANC 0.5 to <1.0 x 10⁹/L): Interrupt treatment until the neutrophil count recovers to at least Grade 2. Treatment can then be resumed at the same dose level.[5]

    • For Recurrent Grade 3 or Grade 4 Neutropenia (ANC <0.5 x 10⁹/L): Interrupt treatment until recovery to at least Grade 2, and then resume at the next lower dose level.[5]

  • Monitor Complete Blood Counts (CBCs): Increase the frequency of CBC monitoring to track the recovery of neutrophil counts. For palbociclib and ribociclib, monitoring is recommended every two weeks for the first two cycles, then monthly for the next four cycles.[5]

  • Avoid Prophylactic G-CSF: The use of granulocyte colony-stimulating factor (G-CSF) is generally not recommended for the management of CDK4/6 inhibitor-induced neutropenia due to its cytostatic nature.[6]

Issue: Anemia or thrombocytopenia is observed in conjunction with a CDK4/6 inhibitor.

Troubleshooting Steps:

  • Assess Severity: Grade the anemia and thrombocytopenia according to CTCAE.

  • Dose Modification: For Grade 3 or 4 anemia or thrombocytopenia, a dose interruption or reduction of the CDK4/6 inhibitor may be necessary.

  • Supportive Care: Consider supportive care measures such as red blood cell or platelet transfusions if clinically indicated.

  • Investigate Other Causes: Rule out other potential causes of anemia or thrombocytopenia that are not related to the CDK inhibitor treatment.

Data Presentation

Table 1: Incidence of All-Grade and Grade 3/4 Hematologic Toxicities of Next-Generation CDK Inhibitors (in combination with endocrine therapy for HR+/HER2- advanced breast cancer)

Adverse EventPalbociclibRibociclibAbemaciclib
Neutropenia
All Grades~80%[5]~74%[5]37-46%[5]
Grade 3/455-66%[1][5]~58%[5]22-32%[5]
Leukopenia
All Grades20.8-45.5%[7]20.8-45.5%[7]20.8-45.5%[7]
Grade 3/4~25%[7]Data not consistently reportedData not consistently reported
Anemia
All GradesLess frequent than neutropenia[1]Less frequent than neutropenia[1]Higher risk than palbociclib and ribociclib[11]
Grade 3/4<9%[12]<9%[12]~3.5%[11]
Thrombocytopenia
All Grades9-36.2%[7]9-36.2%[7]9-36.2%[7]
Grade 3/4<9%[12]<9%[12]<9%[12]

Table 2: Recommended Dose Modifications for Hematologic Toxicities

CDK4/6 InhibitorStarting DoseFirst Dose ReductionSecond Dose Reduction
Palbociclib 125 mg/day (3 weeks on, 1 week off)[1]100 mg/day[1]75 mg/day[1]
Ribociclib 600 mg/day (3 weeks on, 1 week off)[1]400 mg/day[1]200 mg/day[1]
Abemaciclib 150 mg twice daily (continuous)[1]100 mg twice daily[1]50 mg twice daily[1]

Experimental Protocols

Protocol 1: Monitoring Hematologic Toxicity in Preclinical Models

  • Baseline Blood Collection: Prior to initiating treatment with a CDK inhibitor, collect peripheral blood from the experimental animals (e.g., mice) to establish baseline complete blood counts (CBCs), including absolute neutrophil count (ANC), hemoglobin, and platelet count.

  • CDK Inhibitor Administration: Administer the CDK inhibitor at the desired dose and schedule.

  • Serial Blood Monitoring: Collect peripheral blood at regular intervals throughout the treatment period (e.g., twice weekly for the first two weeks, then weekly).

  • CBC Analysis: Perform CBC analysis on all blood samples to monitor for changes in hematologic parameters.

  • Bone Marrow Analysis (Optional): At selected time points or at the end of the study, collect bone marrow from the femur and tibia. Perform flow cytometry to analyze the different hematopoietic cell populations and assess cell cycle status.

Protocol 2: Cell Cycle Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)

  • Bone Marrow Isolation: Isolate bone marrow cells from treated and control animals.

  • HSPC Staining: Stain the bone marrow cells with a cocktail of fluorescently labeled antibodies to identify specific HSPC populations (e.g., Lineage-Sca-1+c-Kit+ for murine HSPCs).

  • Cell Cycle Staining: Fix and permeabilize the cells, then stain with a DNA-intercalating dye (e.g., DAPI or Propidium Iodide) and an antibody against a proliferation marker (e.g., Ki-67).[13][14]

  • Flow Cytometry Analysis: Acquire the stained cells on a multicolor flow cytometer.

  • Data Analysis: Gate on the HSPC population of interest and analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content and Ki-67 expression.[13][14]

Mandatory Visualizations

CDK_Inhibitor_Pathway cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action cluster_2 Hematopoietic Stem Cell CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition activates CDKi Next-Gen CDK Inhibitor (e.g., Palbociclib) CDKi->CDK46 inhibits CDK6_HSC CDK6 CDKi->CDK6_HSC inhibits HSC Hematopoietic Stem Cell Differentiation Differentiation HSC->Differentiation undergoes CDK6_HSC->Differentiation promotes Neutrophil Neutrophil Differentiation->Neutrophil

Caption: Signaling pathway of CDK4/6 inhibition and its effect on hematopoiesis.

Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis start Start: Baseline Blood Collection treatment Administer CDK Inhibitor start->treatment monitoring Serial Blood Monitoring (CBCs) treatment->monitoring end End of Study: Bone Marrow Collection monitoring->end bm_processing Bone Marrow Processing end->bm_processing leads to staining HSPC & Cell Cycle Staining bm_processing->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Interpretation flow_cytometry->data_analysis

Caption: Experimental workflow for assessing hematologic toxicity of CDK inhibitors.

Troubleshooting_Logic start Grade 3/4 Neutropenia Observed interrupt Interrupt Treatment start->interrupt monitor Monitor CBCs until ANC ≥ Grade 2 interrupt->monitor resume_same Resume at Same Dose (for initial Grade 3) monitor->resume_same Initial Grade 3 resume_reduced Resume at Reduced Dose (for recurrent Grade 3 or Grade 4) monitor->resume_reduced Recurrent Grade 3 or Grade 4 end Continue Monitoring resume_same->end resume_reduced->end

Caption: Decision-making workflow for managing CDK inhibitor-induced neutropenia.

References

RGT-419B First-in-Human Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safety and tolerability of RGT-419B as observed in its first-in-human clinical trials. The following content, presented in a question-and-answer format, addresses potential issues and frequently asked questions that may arise during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the established safety and tolerability profile of RGT-419B in the initial human studies?

A1: In the first-in-human Phase 1A study (NCT05304962), RGT-419B was found to be safe and well-tolerated in patients with HR+/HER2- advanced breast cancer.[1][2][3] Notably, no dose-limiting toxicities were observed across the tested dose cohorts.[1][2][3] Furthermore, no patients had to discontinue treatment due to adverse events.[1][2][3]

Q2: What are the most frequently reported adverse events associated with RGT-419B administration?

A2: The most common treatment-emergent adverse events (TEAEs) reported were nausea, reduced white blood cell counts (specifically neutrophils and lymphocytes), and diarrhea.[4] It is important to note that no treatment-related adverse events of Grade 3 or higher were observed in the initial cohorts.[4]

Q3: Has any specific organ toxicity, such as ocular toxicity, been observed with RGT-419B?

A3: The available data from the first-in-human study indicates no observed ocular toxicity.[4]

Q4: What is the recommended dosing schedule for RGT-419B based on the Phase 1A study?

A4: The Phase 1A study utilized a continuous 28-day cycle of oral RGT-419B administration.[1][2][3] The study evaluated several dose cohorts, including 25 mg once daily (QD), 75 mg QD, 150 mg QD, and 150 mg twice daily (BID), to determine the maximum tolerated dose and recommended dose for expansion.[4]

Q5: What are the key pharmacokinetic characteristics of RGT-419B observed in humans?

A5: Preliminary pharmacokinetic analyses of RGT-419B have shown a dose-dependent increase in exposure at a steady state.[4] The drug exhibits a long half-life and a small peak-to-trough ratio at a steady state.[1][2]

Troubleshooting Guide

Issue: A researcher observes a higher-than-expected incidence of neutropenia in a preclinical model.

Troubleshooting Steps:

  • Review Dosing and Administration: Confirm that the dosage and administration route in the preclinical model are comparable to those used in the first-in-human study. The clinical trial used oral administration.[1][2][3]

  • Assess Patient Population Equivalents: The clinical trial participants were heavily pre-treated patients with HR+/HER2- advanced breast cancer.[1][2][3] Consider if the preclinical model accurately reflects this patient population's characteristics and prior treatments.

  • Consult Safety Data: In the Phase 1A study, a 25% rate of neutropenia was reported, with all instances being below Grade 3.[5] This suggests that mild to moderate neutropenia is an expected on-target effect.

  • Evaluate Potential Drug-Drug Interactions: If the preclinical model involves co-administration of other agents, investigate potential pharmacokinetic or pharmacodynamic interactions that could potentiate myelosuppressive effects.

Issue: Unexpected gastrointestinal side effects, such as severe diarrhea, are observed in an experimental setting.

Troubleshooting Steps:

  • Confirm Dosing Regimen: Diarrhea was reported as a treatment-emergent adverse event in the clinical trial.[4] Verify that the experimental dose and schedule align with the established clinical parameters.

  • Analyze Formulation: Ensure the formulation and vehicle used in the experiment are inert and not contributing to gastrointestinal distress.

  • Monitor Fluid and Electrolyte Balance: In clinical settings, supportive care measures would be implemented. In a preclinical setting, ensure adequate hydration and monitor for signs of dehydration or electrolyte imbalance.

Data Presentation

Summary of Treatment-Emergent Adverse Events (TEAEs) in the First-in-Human Study of RGT-419B
Adverse Event CategorySpecific Events ReportedSeverityIncidence
Gastrointestinal Nausea, DiarrheaNot specified, but no Grade 3 or higher TRAEs reportedMost observed TEAEs
Hematological Reduced white blood cell counts (neutrophils and/or lymphocytes)All below Grade 325% rate of neutropenia
General No dose-limiting toxicities observedN/A0%
Ocular No ocular toxicity observedN/A0%

Note: This table is a summary of the publicly available data from the Phase 1A study (NCT05304962) as of the latest reports. More detailed quantitative data may be available upon full publication of the study results.

Experimental Protocols

Methodology for the First-in-Human, Dose-Escalation Study of RGT-419B (NCT05304962)
  • Study Design: A Phase 1A, multicenter, open-label, dose-escalation study.[3][6]

  • Patient Population: Patients with hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer who had progressed on prior CDK4/6 inhibitors and endocrine therapy.[3][6]

  • Intervention: Oral monotherapy with RGT-419B.[1][2][4]

  • Dosing Schedule: Continuous administration in 28-day cycles.[1][2][3]

  • Dose Escalation: A standard 3+3 design was employed to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE).[4]

  • Dose Cohorts: Four cohorts were evaluated: 25 mg QD, 75 mg QD, 150 mg QD, and 150 mg BID.[4]

  • Primary Objectives: To assess the safety and tolerability of RGT-419B.[4]

  • Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of RGT-419B.[4]

Visualizations

Signaling Pathway of RGT-419B

RGT419B_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_drug_action RGT-419B Action G1 G1 Phase S S Phase G1->S G1-S Transition Rb Retinoblastoma Protein (Rb) E2F E2F Transcription Factors Rb->E2F pRb Phosphorylated Rb (pRb) E2F->S promotes pRb->E2F releases RGT419B RGT-419B CDK46 CDK4/6 RGT419B->CDK46 CDK2 CDK2 RGT419B->CDK2 CDK46->Rb phosphorylates CDK2->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 CyclinE Cyclin E CyclinE->CDK2

Caption: Mechanism of action of RGT-419B, a CDK2/4/6 inhibitor.

Experimental Workflow for the First-in-Human Study

FIH_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase (28-Day Cycles) cluster_assessment Assessment cluster_outcome Outcome Determination p1 Inclusion/Exclusion Criteria Met (HR+/HER2- Advanced BC, Prior CDK4/6i Progression) p2 Dose Escalation Cohorts (3+3 Design) - 25mg QD - 75mg QD - 150mg QD - 150mg BID p1->p2 p3 Oral Administration of RGT-419B p2->p3 p4 Safety & Tolerability Monitoring (Primary Endpoint) - Adverse Events - DLTs p3->p4 p5 Pharmacokinetic (PK) Sampling (Secondary Endpoint) p3->p5 p6 Preliminary Efficacy Evaluation (e.g., RECIST) (Secondary Endpoint) p3->p6 p7 Determine MTD and RDE p4->p7 p5->p7 p6->p7

Caption: Workflow of the RGT-419B first-in-human dose-escalation study.

References

Technical Support Center: RGT-419B and Cyclin E1 Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of Cyclin E1 overexpression on the activity of RGT-419B, a third-generation inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is RGT-419B and what is its mechanism of action?

A1: RGT-419B is an orally bioavailable, third-generation inhibitor of cyclin-dependent kinases 2, 4, and 6.[1] Its primary mechanism of action is to selectively target and inhibit these CDKs, which are crucial regulators of cell cycle progression.[1][4] By inhibiting CDK2, 4, and 6, RGT-419B prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for the cell to transition from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest and subsequent induction of apoptosis in tumor cells.[1] RGT-419B has been specifically designed to combat resistance to existing CDK4/6 inhibitors, a phenomenon often driven by Cyclin E/CDK2 activity.[2][5]

Q2: What is the role of Cyclin E1 in the cell cycle and cancer?

A2: Cyclin E1 is a key regulatory protein that controls the transition from the G1 to the S phase of the cell cycle.[6][7] It forms a complex with CDK2, and this Cyclin E1/CDK2 complex phosphorylates various substrates, including Rb, to initiate DNA replication.[7][8][9] Overexpression of Cyclin E1 is a common feature in several cancers and is often associated with increased proliferation, genomic instability, and poor prognosis.[6][10][11] Deregulation of the Cyclin E1/CDK2 complex can lead to premature entry into the S phase, causing replication stress and DNA damage.[6][8]

Q3: How does Cyclin E1 overexpression affect the activity of RGT-419B?

A3: Overexpression of Cyclin E1 can lead to resistance to first and second-generation CDK4/6 inhibitors.[12] This is because the increased levels of Cyclin E1 drive CDK2 activity, providing an alternative pathway for cell cycle progression that bypasses the inhibition of CDK4/6. RGT-419B was designed to overcome this resistance by also potently inhibiting CDK2.[2][5] Therefore, in cell lines with Cyclin E1 overexpression, RGT-419B is expected to exhibit more robust antiproliferative activity compared to inhibitors that only target CDK4/6.[2] Preclinical studies have shown that RGT-419B demonstrates strong activity against palbociclib-resistant ER+ breast cancer cells, which often have elevated Cyclin E1 levels.[2]

Q4: What are the expected outcomes of treating Cyclin E1-overexpressing cells with RGT-419B?

A4: In cancer cell lines with high levels of Cyclin E1, treatment with RGT-419B is expected to lead to a significant reduction in cell viability and proliferation. This is due to the dual inhibition of CDK2 and CDK4/6, which effectively blocks the G1/S transition. Expected experimental outcomes include:

  • Decreased Cell Viability: A dose-dependent decrease in the number of viable cells.

  • Increased Apoptosis: A higher percentage of cells undergoing programmed cell death.

  • Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle.

  • Reduced Rb Phosphorylation: A decrease in the levels of phosphorylated Rb protein.

Troubleshooting Guides

This section addresses common issues that may arise during experiments investigating the effect of RGT-419B on Cyclin E1-overexpressing cells.

Issue 1: Inconsistent or No Effect of RGT-419B on Cell Viability

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the calculated concentrations of RGT-419B. Perform a dose-response curve to determine the optimal concentration for your cell line.
Drug Instability Ensure RGT-419B is stored correctly and protected from light. Prepare fresh dilutions for each experiment.
Low Cyclin E1 Expression Confirm the overexpression of Cyclin E1 in your cell line using Western Blot or qPCR. If expression is low or has been lost, re-transfect or use a new batch of cells.
Cell Line Resistance The cell line may have other resistance mechanisms. Consider combination therapies or investigate alternative signaling pathways.
Assay Issues Ensure the cell viability assay (e.g., MTT, XTT) is performing correctly. Include positive and negative controls.[13][14]
Issue 2: Difficulty in Confirming Cyclin E1 Overexpression

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Antibody Quality Use a validated antibody for Cyclin E1 for Western Blotting. Check the antibody datasheet for recommended dilutions and protocols.
Inefficient Protein Extraction Use a lysis buffer containing protease inhibitors to prevent protein degradation. Ensure complete cell lysis.[15]
Low Transfection Efficiency Optimize transfection parameters (e.g., DNA to reagent ratio, cell density). Use a reporter gene (e.g., GFP) to monitor transfection efficiency.
Incorrect Western Blot Protocol Optimize transfer conditions and blocking times. Ensure appropriate secondary antibody and detection reagents are used.
Issue 3: High Background or Variability in Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding and use a consistent cell number for all wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Reagent Preparation Errors Prepare all reagents fresh and ensure they are well-mixed before use.
Instrument Malfunction Check the plate reader or flow cytometer for proper calibration and settings.[16]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of RGT-419B on the viability of Cyclin E1-overexpressing cells.

Materials:

  • Cyclin E1-overexpressing and control cell lines

  • Complete cell culture medium

  • RGT-419B (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of RGT-419B (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Cyclin E1 and Phospho-Rb

This protocol is for confirming Cyclin E1 overexpression and assessing the downstream effects of RGT-419B treatment.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin E1, anti-phospho-Rb, anti-total-Rb, anti-Actin or -Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (Actin or Tubulin).

Data Presentation

Table 1: Hypothetical IC50 Values of RGT-419B in Different Cell Lines

Cell LineCyclin E1 StatusRGT-419B IC50 (nM)Palbociclib IC50 (nM)
MCF-7 (Control)Endogenous1525
MCF-7 (Cyclin E1 OE)Overexpressed10>1000
T47D (Control)Endogenous2030
T47D (Cyclin E1 OE)Overexpressed12>1000

Data is hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Cyclin D/CDK4_6 Cyclin D/CDK4_6 Ras/MAPK->Cyclin D/CDK4_6 PI3K/Akt->Cyclin D/CDK4_6 pRb_E2F pRb-E2F Complex Cyclin D/CDK4_6->pRb_E2F Phosphorylation pRb pRb E2F E2F Cyclin E1/CDK2 Cyclin E1/CDK2 E2F->Cyclin E1/CDK2 Transcription DNA Replication DNA Replication E2F->DNA Replication Transcription of S-phase genes pRb_E2F->E2F Release pRb_p p-pRb Cyclin E1/CDK2->pRb_p Phosphorylation pRb_p->E2F RGT-419B RGT-419B RGT-419B->Cyclin D/CDK4_6 RGT-419B->Cyclin E1/CDK2

Caption: Simplified signaling pathway of the G1/S transition and the points of inhibition by RGT-419B.

G cluster_workflow Experimental Workflow cluster_assays Assays start Seed Cells (Control vs. Cyclin E1 OE) treat Treat with RGT-419B (Dose-Response) start->treat incubate Incubate (24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (Cyclin E1, p-Rb) incubate->western facs FACS Analysis (Cell Cycle, Apoptosis) incubate->facs analyze Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) viability->analyze western->analyze facs->analyze end Conclusion analyze->end G Start Start Inconsistent_Viability Inconsistent/No effect on cell viability? Start->Inconsistent_Viability Check_Drug Verify drug concentration and stability Inconsistent_Viability->Check_Drug Yes End End Inconsistent_Viability->End No Check_CyclinE1 Confirm Cyclin E1 overexpression Check_Drug->Check_CyclinE1 Check_Assay Troubleshoot viability assay Check_CyclinE1->Check_Assay Check_Assay->End

References

Validation & Comparative

RGT-419B Poised to Overcome Palbociclib Resistance in ER+ Breast Cancer, Preclinical Data Suggests

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new generation of CDK inhibitors, exemplified by RGT-419B, is showing promise in overcoming the significant clinical challenge of acquired resistance to current standard-of-care CDK4/6 inhibitors like palbociclib (B1678290) in estrogen receptor-positive (ER+) breast cancer. Preclinical evidence indicates that RGT-419B, a potent inhibitor of both CDK4 and CDK2, demonstrates superior activity in palbociclib-resistant breast cancer models, offering a potential new therapeutic strategy for patients with advanced or metastatic disease.

Palbociclib, in combination with endocrine therapy, has transformed the treatment landscape for ER+/HER2- breast cancer. However, many patients eventually develop resistance, often driven by the upregulation of Cyclin E/CDK2 activity, which provides a bypass pathway for cell cycle progression. RGT-419B is designed to counteract this mechanism by targeting both CDK4 and the key resistance driver, CDK2.

Comparative Efficacy in Palbociclib-Resistant Models

While direct quantitative comparisons from head-to-head preclinical studies are emerging, initial findings highlight the potential of RGT-419B. In in vitro studies, RGT-419B has demonstrated more robust activity against palbociclib-resistant ER+ breast cancer cells than other CDK4/6 inhibitors like abemaciclib (B560072).[1][2] Specifically, in ER+ T47D breast cancer cells engineered to overexpress Cyclin E1, a known driver of palbociclib resistance, RGT-419B exhibited greater anti-proliferative activity than both palbociclib and abemaciclib.[1][2]

The development of resistance to palbociclib is characterized by a significant increase in the half-maximal inhibitory concentration (IC50), as illustrated in the table below.

Cell LineTreatmentIC50 (Sensitive)IC50 (Palbociclib-Resistant)Fold Change
MCF-7 Palbociclib~1.8 µM~16.7 µM~10x
Abemaciclib~0.35 µM~6.8 µM~19x
T47D PalbociclibData not availableData not availableData not available
Abemaciclib~0.5 µM~10.72 µM~21x
RGT-419B RGT-419BNot AvailableReported to have "more robust activity" and "better antiproliferation activity" than palbociclib and abemaciclib in resistant models.[1][2]Not Available

Table 1: Comparative IC50 values of CDK inhibitors in sensitive and palbociclib-resistant breast cancer cell lines. Data for MCF-7 and T47D resistance to palbociclib and abemaciclib are compiled from published studies.[3] RGT-419B data is qualitative based on available abstracts.

Mechanism of Action: A Dual CDK4 and CDK2 Inhibition Strategy

Palbociclib selectively inhibits CDK4 and CDK6, which are crucial for the G1 to S phase transition in the cell cycle. They do this by phosphorylating the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and initiating DNA synthesis. In resistant cells, the Cyclin E/CDK2 complex can take over the role of phosphorylating Rb, rendering CDK4/6 inhibition ineffective.

RGT-419B's dual-targeting approach aims to block both the primary cell cycle engine and the key resistance pathway.

CDK4_6_and_RGT419B_Pathway cluster_0 Palbociclib-Sensitive Cell cluster_1 Palbociclib-Resistant Cell Growth_Factors_S Growth Factors Ras_S Ras Growth_Factors_S->Ras_S CyclinD_CDK46_S Cyclin D / CDK4/6 Ras_S->CyclinD_CDK46_S Rb_S Rb CyclinD_CDK46_S->Rb_S P E2F_S E2F Rb_S->E2F_S G1_S_Progression_S G1-S Progression E2F_S->G1_S_Progression_S Palbociclib Palbociclib Palbociclib->CyclinD_CDK46_S Growth_Factors_R Growth Factors Ras_R Ras Growth_Factors_R->Ras_R CyclinD_CDK46_R Cyclin D / CDK4/6 Ras_R->CyclinD_CDK46_R CyclinE_CDK2_R Cyclin E / CDK2 (Upregulated) Ras_R->CyclinE_CDK2_R Rb_R Rb CyclinD_CDK46_R->Rb_R P CyclinE_CDK2_R->Rb_R P E2F_R E2F Rb_R->E2F_R G1_S_Progression_R G1-S Progression E2F_R->G1_S_Progression_R Palbociclib_R Palbociclib Palbociclib_R->CyclinD_CDK46_R RGT419B RGT-419B RGT419B->CyclinD_CDK46_R RGT419B->CyclinE_CDK2_R

Caption: Simplified signaling pathway in palbociclib-sensitive vs. resistant cells.

Experimental Protocols

The following are generalized methodologies for the key experiments used to evaluate and compare CDK inhibitors in resistant breast cancer cell lines.

1. Generation of Palbociclib-Resistant Cell Lines

  • Parental Cell Lines: ER+ breast cancer cell lines such as MCF-7 or T47D are commonly used.

  • Culture Conditions: Cells are continuously exposed to gradually increasing concentrations of palbociclib over several months.

  • Dose Escalation: The concentration of palbociclib is incrementally increased, starting from a sub-lethal dose, allowing the cells to adapt and develop resistance.

  • Confirmation of Resistance: The IC50 of palbociclib is determined in the established resistant cell line and compared to the parental cells using a cell viability assay. A significant increase in the IC50 value confirms the resistant phenotype.

2. Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the CDK inhibitors.

  • Procedure:

    • Seed breast cancer cells (both sensitive and resistant) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the CDK inhibitor (e.g., RGT-419B, palbociclib).

    • Incubate the plates for 72 to 120 hours.

    • Assess cell viability using a reagent such as MTT or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value by fitting the data to a dose-response curve.

3. Western Blot Analysis

  • Objective: To assess the expression and phosphorylation status of key proteins in the CDK4/6-Rb pathway.

  • Procedure:

    • Treat cells with the CDK inhibitors for a specified period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Rb, total Rb, Cyclin E, CDK2, CDK4).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Compare the protein expression and phosphorylation levels between different treatment groups and cell lines.

Experimental_Workflow cluster_0 Cell Line Development cluster_1 Comparative Analysis Parental_Cells Parental ER+ Cells (MCF-7, T47D) Dose_Escalation Chronic Palbociclib Dose Escalation Parental_Cells->Dose_Escalation Treatment Treat both cell types with RGT-419B vs. Palbociclib Parental_Cells->Treatment Resistant_Cells Palbociclib-Resistant Cells Dose_Escalation->Resistant_Cells Resistant_Cells->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Western Western Blot (pRb, Cyclin E, CDK2) Treatment->Western Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle

Caption: Workflow for comparing CDK inhibitors in resistant breast cancer cells.

Future Outlook

The preclinical data for RGT-419B provides a strong rationale for its continued development. A first-in-human Phase 1 clinical trial (NCT05304962) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of RGT-419B in patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on prior CDK4/6 inhibitor therapy.[4][5][6][7] The results of this trial will be critical in determining the clinical utility of this next-generation CDK inhibitor. If successful, RGT-419B could offer a much-needed treatment option for patients whose disease has become resistant to current therapies.

References

In Vitro Efficacy Showdown: RGT-419B vs. Abemaciclib in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of RGT-419B, a next-generation CDK2/4/6 inhibitor, and abemaciclib (B560072), an established CDK4/6 inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds in preclinical settings.

Introduction to the Compounds

RGT-419B is an orally bioavailable, third-generation inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1] It is designed to overcome mechanisms of resistance to existing CDK4/6 inhibitors.[2][3][4] By targeting CDK2 in addition to CDK4/6, RGT-419B aims to address resistance driven by Cyclin E/CDK2 activity.[2][3][4]

Abemaciclib , marketed as Verzenio, is a potent and selective inhibitor of CDK4 and CDK6.[5][6] It is approved for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[6] Abemaciclib induces cell cycle arrest at the G1/S transition by inhibiting the phosphorylation of the retinoblastoma protein (Rb).[5]

Mechanism of Action and Signaling Pathway

Both RGT-419B and abemaciclib target the core cell cycle machinery. In many estrogen receptor-positive (ER+) breast cancers, the Cyclin D-CDK4/6-Rb pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and halting the cell cycle.[5] RGT-419B has a broader mechanism, inhibiting CDK2 in addition to CDK4 and CDK6.[1] This dual action is intended to be effective in tumors that have developed resistance to CDK4/6 inhibition, often through the upregulation of the Cyclin E-CDK2 axis.

CDK_Inhibitor_Pathway Figure 1. Simplified Signaling Pathway of CDK4/6 and CDK2 Inhibition cluster_0 G1 Phase cluster_1 G1/S Transition Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cyclin E Cyclin E E2F->Cyclin E Activates Transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->Rb Phosphorylates Abemaciclib Abemaciclib Abemaciclib->CDK4/6 Inhibits RGT-419B RGT-419B RGT-419B->CDK4/6 Inhibits RGT-419B->CDK2 Inhibits

Figure 1. Simplified Signaling Pathway of CDK4/6 and CDK2 Inhibition

Comparative In Vitro Efficacy

Direct comparative in vitro studies have indicated a potential advantage for RGT-419B in specific contexts of CDK4/6 inhibitor resistance. An abstract presented at the 2020 San Antonio Breast Cancer Virtual Symposium reported the following qualitative findings:

  • In palbociclib-resistant ER+ breast cancer cells, RGT-419B demonstrated more robust activity than abemaciclib.[2][3][4]

  • In ER+ T47D breast cancer cells engineered to overexpress Cyclin E1, a known mechanism of resistance, RGT-419B exhibited better antiproliferation activity than both abemaciclib and palbociclib.[2][3][4]

While these findings are promising for RGT-419B, publicly available peer-reviewed literature with quantitative head-to-head IC50 values is limited. The following table summarizes available in vitro data for abemaciclib in relevant cell lines.

Table 1: Summary of In Vitro Efficacy Data

CompoundCell LineResistance ModelIC50 (µM)Reference
Abemaciclib T47D-PRPalbociclib-Resistant>10[6]
MCF7-P1Palbociclib-Resistant1.18 ± 0.1[6]
MCF7-P2Palbociclib-Resistant2.11 ± 0.3[6]
RGT-419B Palbociclib-Resistant ER+ CellsPalbociclib-ResistantData not publicly available-
T47D (Cyclin E1 Overexpression)Cyclin E1 OverexpressionData not publicly available-

Note: The IC50 values for abemaciclib in palbociclib-resistant cell lines are from a single study and may vary based on experimental conditions. Direct comparison with RGT-419B requires head-to-head studies under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro findings. Below are representative protocols for key experiments used to evaluate the efficacy of CDK inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate breast cancer cells (e.g., T47D, MCF7, or their resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of RGT-419B or abemaciclib for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of RGT-419B or abemaciclib for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend in PBS containing RNase A and a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Experimental_Workflow Figure 2. General Experimental Workflow for In Vitro Comparison cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Seed_Cells Seed Breast Cancer Cells (e.g., T47D, Palbociclib-Resistant MCF7) Treat_Cells Treat with serial dilutions of RGT-419B or Abemaciclib Seed_Cells->Treat_Cells Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treat_Cells->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treat_Cells->Cell_Cycle_Analysis Kinase_Assay Biochemical Kinase Assay (CDK2/4/6 activity) Treat_Cells->Kinase_Assay IC50_Calc Calculate IC50 Values Proliferation_Assay->IC50_Calc Cell_Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Dist Kinase_Inhibition Measure Kinase Inhibition Kinase_Assay->Kinase_Inhibition

Figure 2. General Experimental Workflow for In Vitro Comparison
Biochemical Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified CDK/cyclin complexes.

  • Reagent Preparation: Prepare a reaction buffer containing a purified recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin E, CDK4/Cyclin D1, or CDK6/Cyclin D3), a suitable substrate (e.g., a peptide derived from Rb), and ATP.

  • Inhibitor Addition: Add serial dilutions of RGT-419B or abemaciclib to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion

The available preclinical data suggests that RGT-419B has a promising in vitro profile, particularly in models of resistance to current CDK4/6 inhibitors where it appears more potent than abemaciclib. Its broader mechanism of action, encompassing CDK2 inhibition, provides a strong rationale for its development in overcoming acquired resistance. However, a definitive quantitative comparison of the in vitro potency of RGT-419B and abemaciclib will require direct head-to-head studies with publicly reported data. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.

References

RGT-419B: A Next-Generation CDK Inhibitor with an Optimized Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics has been significantly advanced by the development of Cyclin-Dependent Kinase (CDK) inhibitors. Specifically, inhibitors targeting CDK4 and CDK6 have become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This guide provides a comparative analysis of the selectivity profile of RGT-419B, a next-generation CDK inhibitor, against the established CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib.

Introduction to CDK Inhibition

CDKs are a family of serine/threonine kinases that are essential for regulating the cell cycle.[3] The CDK4/6-Cyclin D complex, in particular, plays a crucial role in the G1 to S phase transition by phosphorylating the Retinoblastoma protein (Rb).[1][4] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1] By inhibiting CDK4/6, these drugs can induce cell cycle arrest and suppress tumor growth.[4][5]

RGT-419B is a third-generation CDK inhibitor designed to have an optimized kinase activity spectrum.[6][7] It exhibits potent, sub-nanomolar inhibitory activity against CDK4 and is engineered for selectivity against CDK6, which is associated with a more favorable safety profile, particularly a reduction in hematologic toxicities.[4][6][8] A key differentiating feature of RGT-419B is its single-digit nanomolar activity against CDK2, a kinase implicated in resistance to current CDK4/6 inhibitors.[6][7][9]

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Off-target effects can lead to undesirable side effects, while a precisely targeted profile can enhance therapeutic benefit.[8] The following tables summarize the available quantitative data on the selectivity of RGT-419B and other approved CDK4/6 inhibitors.

Table 1: Biochemical Potency of CDK Inhibitors

InhibitorCDK4 IC50 (nM)CDK6 IC50 (nM)CDK2 IC50 (nM)Key Off-Target Kinases
RGT-419B Sub-nanomolarSelective over CDK6Single-digit nanomolarSelective against GSK3β, CDK9
Palbociclib 1115>5000Highly selective for CDK4/6
Ribociclib 1039>1000Highly selective for CDK4/6
Abemaciclib 210~200CDK1, CDK9, GSK3β, CAMKII

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources and may vary between different assays.

Table 2: Cellular Activity of CDK Inhibitors

InhibitorCell Line ExamplesEffect on Cell CycleNotable Characteristics
RGT-419B Palbociclib-resistant ER+ breast cancer cells, T47D (Cyclin E1 overexpressing)G1 arrestMore robust activity in resistant models compared to abemaciclib.[6][7]
Palbociclib HR+ breast cancer cell linesG1 arrestCytostatic at all dose levels.
Ribociclib HR+ breast cancer cell linesG1 arrestCytostatic at all dose levels.
Abemaciclib Rb-deficient cell lines, HR+ breast cancer cell linesG1 and G2 arrestCan induce cell death at higher doses, even in the absence of Rb.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the methods used to determine selectivity, the following diagrams are provided.

CDK_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_inhibitors Inhibitors cluster_resistance Resistance Pathway Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication RGT_419B RGT-419B RGT_419B->CDK4_6 CDK2 CDK2 RGT_419B->CDK2 Secondary Target Palbociclib Palbociclib Palbociclib->CDK4_6 Ribociclib Ribociclib Ribociclib->CDK4_6 Abemaciclib Abemaciclib Abemaciclib->CDK4_6 Abemaciclib->CDK2 Secondary Target Cyclin_E Cyclin E Cyclin_E->CDK2 CDK2->Rb

Caption: The CDK4/6-Rb-E2F signaling pathway and points of inhibition.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Prep Compound Serial Dilution Kinase_Panel Kinase Panel Screening (e.g., KINOMEscan®) Compound_Prep->Kinase_Panel IC50_Determination Biochemical IC50 Determination Kinase_Panel->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis Selectivity Profile Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Inhibitor Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Proliferation_Assay->Data_Analysis Cellular Potency Cell_Cycle_Analysis->Data_Analysis Mechanism of Action

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Biochemical Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Methodology (Example: Radiometric Assay):

  • Reagent Preparation: Prepare assay buffer, recombinant human CDK/cyclin complexes, a suitable substrate (e.g., a peptide derived from Rb), and ATP (including a radiolabeled version like [γ-³³P]ATP).

  • Compound Dilution: Perform serial dilutions of the test compound.

  • Reaction Setup: In a multi-well plate, combine the assay buffer, kinase, and substrate.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Start the kinase reaction by adding the ATP mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction using a stop solution (e.g., phosphoric acid).

  • Detection: Capture the phosphorylated substrate on a phosphocellulose membrane and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

A widely used high-throughput method for kinase inhibitor profiling is the KINOMEscan® platform . This is a competition-based binding assay where test compounds are incubated with a DNA-tagged kinase and an immobilized ligand. The amount of kinase bound to the solid support is quantified by qPCR. This method allows for the rapid screening of a compound against a large panel of kinases to determine its selectivity.[10][11]

Cell-Based Proliferation Assays

Objective: To assess the effect of a CDK inhibitor on the proliferation and viability of cancer cell lines.

Methodology (Example: MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the CDK inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot the percentage of viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

It is important to note that for CDK4/6 inhibitors that induce G1 arrest, ATP-based viability assays (like CellTiter-Glo) may underestimate the anti-proliferative effect due to an increase in cell size and mitochondrial content during the arrest. Therefore, assays that more directly measure cell number or DNA content are often preferred for this class of compounds.[12]

Conclusion

RGT-419B presents a distinct selectivity profile compared to the currently approved CDK4/6 inhibitors. Its high potency against CDK4, selectivity against CDK6, and targeted activity against CDK2 are designed to offer a potentially improved therapeutic window with reduced hematologic toxicity and the ability to overcome key resistance mechanisms. The preclinical data suggests that RGT-419B is a promising next-generation CDK inhibitor. Further clinical investigation is underway to fully elucidate its efficacy and safety in patients with advanced cancers.[13][14][15]

References

RGT-419B: A Next-Generation CDK Inhibitor Demonstrates Promising Anti-Tumor Activity in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, December 15, 2025 – Regor Therapeutics Group has released promising preclinical data on RGT-419B, a next-generation, orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6. In in vivo studies, RGT-419B has demonstrated significant anti-tumor activity, including more durable tumor growth inhibition in an ER+ breast cancer xenograft model when compared to the approved CDK4/6 inhibitor abemaciclib (B560072). These findings position RGT-419B as a potential best-in-class therapeutic for hormone receptor-positive (HR+)/HER2- advanced breast cancer, particularly in patients who have developed resistance to current CDK4/6 inhibitors.

A Differentiated Mechanism of Action to Overcome Resistance

RGT-419B is a third-generation CDK inhibitor designed to address the challenge of acquired resistance to existing CDK4/6 therapies. Its primary mechanism of action involves the inhibition of CDK4 and CDK6, which are key regulators of the cell cycle. By inhibiting these kinases, RGT-419B prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1-S phase cell cycle arrest and subsequent apoptosis in tumor cells.

Crucially, RGT-419B also exhibits potent activity against CDK2. Dysregulation of the Cyclin E/CDK2 pathway is a known mechanism of resistance to CDK4/6 inhibitors. By targeting CDK2, RGT-419B has the potential to overcome this resistance and offer a new therapeutic option for patients whose disease has progressed on current treatments.

Comparative In Vivo Efficacy

While specific quantitative data from head-to-head preclinical studies are not yet fully published, reports from conference presentations indicate the superior performance of RGT-419B in established in vivo models of ER+ breast cancer.

Summary of Preclinical In Vivo Efficacy Data

CompoundCancer ModelKey Findings
RGT-419B ER+ Breast Cancer XenograftDemonstrated more durable tumor growth inhibition compared to abemaciclib. Showed anti-cancer activity in models resistant to approved CDK4/6 inhibitors.
Abemaciclib ER+ Breast Cancer Xenograft (e.g., MCF-7, T47D)Induces significant tumor growth inhibition and tumor regression as a single agent.
Palbociclib (B1678290) ER+ Breast Cancer Xenograft (e.g., MCF-7)Demonstrates significant tumor growth inhibition, particularly in combination with endocrine therapy.

Note: The data for RGT-419B is based on qualitative descriptions from abstracts and press releases. The data for abemaciclib and palbociclib is compiled from publicly available preclinical studies.

Experimental Protocols

The evaluation of RGT-419B's in vivo anti-tumor activity was conducted using standard and well-validated xenograft models. The following provides a detailed overview of the likely experimental methodology.

ER+ Breast Cancer Xenograft Model Protocol

  • Cell Lines: Human breast cancer cell lines with positive estrogen receptor status, such as MCF-7 or T47D, are commonly used. To evaluate efficacy against resistance, models may be generated from cell lines with acquired resistance to palbociclib or other CDK4/6 inhibitors.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width^2)/2 is typically used to calculate tumor volume.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups. RGT-419B and comparator drugs (e.g., abemaciclib, palbociclib) are administered orally at specified doses and schedules. A vehicle control group receives the formulation without the active drug.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This is often assessed by comparing the change in tumor volume in the treated groups to the control group. Other endpoints may include overall survival and body weight monitoring to assess toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze biomarkers, such as the phosphorylation status of Rb, to confirm the mechanism of action.

Visualizing the Pathway and Process

To further elucidate the mechanism of action and the experimental workflow, the following diagrams are provided.

RGT419B_Mechanism cluster_0 Cell Cycle Progression cluster_1 RGT-419B Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p E2F E2F Rb->E2F G1-S Transition G1-S Transition E2F->G1-S Transition RGT-419B RGT-419B RGT-419B->CDK4/6 RGT-419B->CDK2

Caption: Mechanism of action of RGT-419B targeting the cell cycle.

Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Drug Administration (RGT-419B, Comparators, Vehicle) randomize->treat endpoints Efficacy & Toxicity Assessment treat->endpoints analysis Pharmacodynamic Analysis endpoints->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for in vivo xenograft studies.

Future Directions

The promising preclinical in vivo data for RGT-419B has led to the initiation of a Phase 1 clinical trial (NCT05304962). This first-in-human study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RGT-419B as a monotherapy and in combination with endocrine therapy in patients with HR+/HER2- advanced breast cancer who have progressed on prior CDK4/6 inhibitors. The initial results from this trial have shown that RGT-419B is safe and well-tolerated, with demonstrated single-agent efficacy in this heavily pretreated patient population. The continued development of RGT-419B holds significant promise for patients with advanced breast cancer.

The Vanguard of Cell Cycle Control: A Head-to-Head Comparison of Next-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is being reshaped by a deeper understanding of cell cycle dysregulation. Cyclin-dependent kinases (CDKs) are pivotal regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. While the first wave of CDK4/6 inhibitors—palbociclib (B1678290), ribociclib (B560063), and abemaciclib—has revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer, the emergence of resistance necessitates the development of novel strategies.[1][2] This guide provides a comprehensive head-to-head comparison of the next generation of CDK inhibitors, focusing on their distinct mechanisms, selectivity, and available preclinical and clinical data. These emerging agents, targeting CDK2, CDK4, CDK7, and CDK9, hold the promise of overcoming resistance and expanding the utility of CDK inhibition to a broader range of malignancies.

Targeting Beyond CDK4/6: A New Wave of Inhibitors

Acquired resistance to CDK4/6 inhibitors is often driven by the activation of alternative cell cycle pathways, most notably involving CDK2 and its binding partner Cyclin E.[3] This has spurred the development of inhibitors targeting other key CDK family members. The next generation of CDK inhibitors is characterized by increased selectivity for specific CDKs or novel targeting mechanisms, aiming for improved efficacy and a better safety profile.

This comparison will focus on a selection of promising next-generation CDK inhibitors that are currently in clinical development:

  • CDK4-Selective Inhibitors: Atirmociclib (PF-07220060)

  • CDK2 Inhibitors: BLU-222, PF-07104091, and BG-68501

  • CDK7 Inhibitors: Samuraciclib (B608046)

  • CDK9 Inhibitors: SLS009 (GFH009)

Quantitative Data Summary

The following tables summarize the available quantitative data for these next-generation CDK inhibitors, comparing their selectivity and efficacy.

Table 1: In Vitro Selectivity and Potency of Next-Generation CDK Inhibitors
InhibitorPrimary Target(s)IC50 (nM)Selectivity ProfileReference(s)
Atirmociclib (PF-07220060) CDK4CDK4: <1~20-fold more selective for CDK4 vs. CDK6 compared to palbociclib.[4][5][6]
BLU-222 CDK2CDK2/Cyclin E1: <5Highly selective for CDK2.[7][8][9]
PF-07104091 CDK2CDK2: PotentSelective for CDK2.[10][11]
BG-68501 CDK2CDK2: Potent~100-fold more selective for CDK2 vs. other CDKs.[12][13][14]
Samuraciclib CDK7CDK7: PotentSelective for CDK7.[15][16][17][18][19]
SLS009 (GFH009) CDK9CDK9: PotentHighly selective for CDK9.[20][21][22][23][24]
Palbociclib (Reference) CDK4/6CDK4: 9-11, CDK6: 15Dual CDK4/6 inhibitor.[2][25]
Ribociclib (Reference) CDK4/6CDK4: 10, CDK6: 39More potent against CDK4 than CDK6.[2][25]
Abemaciclib (Reference) CDK4/6CDK4: 2, CDK6: 9.9More potent against CDK4 than CDK6.[2][25]
Table 2: Preclinical and Clinical Efficacy of Next-Generation CDK Inhibitors
InhibitorCancer Type(s)Preclinical EfficacyClinical Efficacy (Early Phase Trials)Reference(s)
Atirmociclib (PF-07220060) HR+/HER2- Breast Cancer, Prostate CancerSuperior tumor growth inhibition compared to palbociclib in xenograft models.Favorable safety profile with less neutropenia than dual CDK4/6 inhibitors.[4][5][26]
BLU-222 HR+/HER2- Breast Cancer, CCNE1-amplified Ovarian Cancer88-102% tumor growth inhibition in a CCNE1-amplified ovarian cancer model.Confirmed partial response in a heavily pretreated HR+/HER2- breast cancer patient (monotherapy). Well-tolerated in combination with ribociclib and fulvestrant (B1683766).[7][8][9][27]
PF-07104091 HR+/HER2- Breast Cancer, Solid TumorsSynergistic tumor growth inhibition with atirmociclib in breast cancer xenografts.Partial responses in 18.8% of response-evaluable mBC patients; Disease Control Rate of 61.5%.[3][10][28][11]
BG-68501 HR+/HER2- Breast Cancer, Solid TumorsN/AUnconfirmed Overall Response Rate of 5.4% in monotherapy; 40.5% had stable disease.[12][13][14][29]
Samuraciclib HR+/HER2- Breast Cancer, TNBCN/AMonotherapy: Clinical Benefit Rate of 20% in TNBC. Combination with fulvestrant: Clinical Benefit Rate of 36% in HR+/HER2- breast cancer post-CDK4/6i.[15][16][17][18][19]
SLS009 (GFH009) Relapsed/Refractory Acute Myeloid Leukemia (AML) & Hematologic MalignanciesN/AMonotherapy: Confirmed complete response in an AML patient. Combination with venetoclax/azacitidine: Overall Response Rate of 29.6% in AML, with 50% at the 30mg twice-weekly dose.[20][21][22][23][24]

Signaling Pathways and Experimental Workflows

The development and evaluation of these next-generation CDK inhibitors involve a deep understanding of their target pathways and rigorous experimental validation.

CDK Signaling Pathways

The following diagram illustrates the central role of CDKs in cell cycle progression and the points of intervention for both established and next-generation inhibitors.

CDK_Signaling_Pathway CDK Signaling in Cell Cycle Progression cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_SG2M S/G2/M Phases cluster_Transcription Transcriptional Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes CDK2_E CDK2 CyclinE->CDK2_E Activates CDK2_E->Rb Phosphorylates (inactivates) CDK2_E->S_Phase Promotes CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activates G2M_Phase G2/M Progression CDK2_A->G2M_Phase Promotes CDK7 CDK7 (CAK) CDK7->CDK46 Phosphorylates (activates) CDK7->CDK2_E Phosphorylates (activates) PolII RNA Pol II CDK7->PolII Phosphorylates (activates) CDK9 CDK9 (P-TEFb) CDK9->PolII Phosphorylates (promotes elongation) Transcription Transcriptional Elongation PolII->Transcription CDK46_I Palbociclib Ribociclib Abemaciclib CDK46_I->CDK46 CDK4_I Atirmociclib CDK4_I->CDK46 CDK2_I BLU-222 PF-07104091 BG-68501 CDK2_I->CDK2_E CDK2_I->CDK2_A CDK7_I Samuraciclib CDK7_I->CDK7 CDK9_I SLS009 CDK9_I->CDK9

Caption: Simplified signaling pathway of key CDKs in cell cycle progression and transcription, highlighting the targets of next-generation inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A crucial first step in characterizing a new CDK inhibitor is to determine its potency and selectivity through in vitro kinase assays.

Kinase_Assay_Workflow Typical In Vitro Kinase Inhibition Assay Workflow Start Start: Recombinant Kinase & Inhibitor Dilution Serial Dilution of Inhibitor Start->Dilution Incubation Incubation of Kinase with Inhibitor Dilution->Incubation Reaction Initiation of Kinase Reaction (add Substrate & ATP) Incubation->Reaction Detection Detection of Kinase Activity (e.g., ADP-Glo, Radiometric) Reaction->Detection Analysis Data Analysis: - Percent Inhibition - IC50 Determination Detection->Analysis End End: Potency & Selectivity Profile Analysis->End

Caption: A generalized workflow for determining the in vitro inhibitory activity of a CDK inhibitor.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug development. Below are representative protocols for key assays used to evaluate CDK inhibitors.

Protocol 1: In Vitro CDK2 Kinase Assay (Luminescence-based)

This protocol is adapted for determining the IC50 of a test compound against CDK2/Cyclin A2.[30][31][32]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., Histone H1-derived)

  • ATP

  • Test inhibitor (e.g., Cdk2-IN-23)[33]

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).

  • Enzyme Addition: Add 2 µL of diluted CDK2/Cyclin A2 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be near the Km for CDK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for CDK4/6 Inhibition (Western Blot for pRb)

This protocol assesses the ability of a CDK4/6 inhibitor to block the phosphorylation of its downstream target, the Retinoblastoma (Rb) protein, in cancer cells.[34]

Materials:

  • Cancer cell line with an intact Rb pathway (e.g., MCF-7, ZR-75-1)

  • Complete cell culture medium

  • Test CDK4/6 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of the CDK4/6 inhibitor or vehicle control for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-Rb and total Rb overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb. A decrease in this ratio indicates target engagement by the inhibitor.

Logical Relationships in Next-Generation CDK Inhibitor Development

The development of next-generation CDK inhibitors is a logical progression to address the clinical challenge of acquired resistance to first-generation CDK4/6 inhibitors.

Development_Logic Logical Progression of Next-Generation CDK Inhibitor Development Start Clinical Success of First-Generation CDK4/6 Inhibitors Resistance Emergence of Acquired Resistance in Patients Start->Resistance Mechanisms Identification of Resistance Mechanisms (e.g., Cyclin E/CDK2 activation) Resistance->Mechanisms NextGen_Dev Development of Next-Generation Inhibitors Mechanisms->NextGen_Dev CDK2_Inh CDK2 Inhibitors NextGen_Dev->CDK2_Inh CDK4_Sel_Inh CDK4-Selective Inhibitors NextGen_Dev->CDK4_Sel_Inh Other_CDK_Inh Other Novel CDK Inhibitors (CDK7, CDK9) NextGen_Dev->Other_CDK_Inh Goal Goal: - Overcome Resistance - Improve Efficacy - Enhance Safety - Broaden Indications CDK2_Inh->Goal CDK4_Sel_Inh->Goal Other_CDK_Inh->Goal

Caption: The rationale behind the development of next-generation CDK inhibitors to overcome resistance to existing therapies.

Conclusion

The field of CDK inhibition is rapidly evolving, with a new generation of inhibitors poised to address the limitations of current therapies. By targeting key resistance pathways and offering improved selectivity, these novel agents have the potential to significantly impact cancer treatment. The data presented in this guide offer a snapshot of this dynamic landscape, providing researchers and drug developers with a valuable resource for comparing the emerging players in this exciting therapeutic area. As more clinical data become available, the distinct profiles of these next-generation CDK inhibitors will become clearer, paving the way for more personalized and effective cancer therapies.

References

RGT-419B: A Novel Approach to Overcoming Acquired Resistance to CDK4/6 Inhibitors in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RGT-419B with other therapeutic strategies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer that has developed resistance to approved cyclin-dependent kinase 4/6 inhibitors (CDK4/6i).

Acquired resistance to CDK4/6 inhibitors such as palbociclib (B1678290), ribociclib, and abemaciclib (B560072) presents a significant clinical challenge. RGT-419B, a third-generation CDK inhibitor, has emerged as a promising agent designed to address this unmet need. Its unique kinase activity spectrum, targeting both CDK4 and CDK2, offers a potential solution to the common resistance mechanisms that limit the long-term efficacy of first-generation CDK4/6 inhibitors.[1][2]

Mechanism of Action: Overcoming Resistance by Targeting CDK2

Standard CDK4/6 inhibitors primarily block the G1-S phase transition of the cell cycle by inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[3][4] However, a key mechanism of acquired resistance involves the upregulation of the Cyclin E-CDK2 pathway, which can bypass the need for CDK4/6 activity and drive cell cycle progression.[1][2][5][6]

RGT-419B distinguishes itself by not only potently inhibiting CDK4 but also demonstrating activity against CDK2.[1][2][7] This dual inhibition is designed to effectively shut down the cell cycle machinery even in tumors that have become reliant on CDK2 for proliferation following treatment with a CDK4/6 inhibitor. Additionally, RGT-419B exhibits selectivity against CDK6, which is associated with neutropenia, a common dose-limiting toxicity of existing CDK4/6 inhibitors, suggesting a potentially improved safety profile.[1][2][7]

RGT-419B_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_Resistance Acquired Resistance cluster_S_Phase S Phase Growth_Factors Growth Factors Ras/MAPK_PI3K/Akt Ras/MAPK, PI3K/Akt Signaling Growth_Factors->Ras/MAPK_PI3K/Akt activate Cyclin_D Cyclin D Ras/MAPK_PI3K/Akt->Cyclin_D upregulate Cyclin_D_CDK46 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK46 CDK46 CDK4/6 CDK46->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb phosphorylates Cyclin_E Cyclin E Cyclin_E_CDK2 Cyclin E-CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb phosphorylates Rb Rb E2F E2F Rb->E2F inhibits S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry activates CDK46_Inhibitors 1st Gen CDK4/6i (Palbociclib, etc.) CDK46_Inhibitors->Cyclin_D_CDK46 inhibit RGT-419B RGT-419B RGT-419B->Cyclin_D_CDK46 inhibit RGT-419B->Cyclin_E_CDK2 inhibit

Figure 1: RGT-419B's dual inhibition of CDK4/6 and CDK2 to overcome resistance.

Preclinical Efficacy of RGT-419B

In vitro and in vivo preclinical studies have demonstrated the potential of RGT-419B to overcome resistance to existing CDK4/6 inhibitors.

Parameter RGT-419B Abemaciclib Palbociclib Reference
Activity in Palbociclib-Resistant ER+ Breast Cancer Cells More robust activityLess active than RGT-419B-[1][2]
Antiproliferative Activity in T47D Cells (Cyclin E1 Overexpression) Better antiproliferation activityLess active than RGT-419BLess active than RGT-419B[1][2]
Tumor Growth Inhibition in ER+ Breast Cancer Xenograft Model More durable tumor growth inhibitionLess durable than RGT-419B-[1][2]

Table 1: Preclinical Comparison of RGT-419B with Approved CDK4/6 Inhibitors.

Non-clinical studies have also indicated that the anti-tumor activity of RGT-419B can be further enhanced when used in combination with a selective estrogen receptor down-regulator (SERD) or a PI3K signaling pathway inhibitor.[8][9]

Clinical Data for RGT-419B

Preliminary results from the first-in-human Phase 1A study (NCT05304962) of RGT-419B as a monotherapy in heavily pretreated HR+/HER2- advanced breast cancer patients who have progressed on prior CDK4/6 inhibitors and endocrine therapy are encouraging.[10][11]

Parameter Result Reference
Patient Population Heavily pretreated HR+/HER2- ABC patients with progression on CDK4/6i and ET[10][11]
Safety Safe and well-tolerated with no dose-limiting toxicities[10][11]
Efficacy (Monotherapy) Single-agent efficacy observed[10][11]
Partial Responses (PR) 3 patients achieved PR[10]
Overall Response Rate (ORR) 25-33% in 12 patients[7]
Duration of Treatment 6 patients received treatment for > 24 weeks[10]

Table 2: Summary of Phase 1A Clinical Trial Data for RGT-419B.

These early clinical findings suggest that RGT-419B has the potential to be a best-in-class next-generation CDK4 inhibitor for this patient population.[10][11]

Comparison with Alternative Strategies for CDK4/6i Resistance

Several alternative therapeutic strategies are being explored for patients with HR+/HER2- breast cancer who have progressed on CDK4/6 inhibitors.

Therapeutic Strategy Examples Reported Efficacy/Status Reference
Switching CDK4/6 Inhibitor Abemaciclib after palbociclib/ribociclibPossible benefit, but not always effective.[12]
Targeting the ER Pathway Elacestrant (oral SERD)Significant PFS benefit over standard of care endocrine therapy.[12]
PI3K/AKT/mTOR Pathway Inhibition GedatolisibPromising results in combination with palbociclib and endocrine therapy.[13]
MAPK Pathway Inhibition Selumetinib (MEK1/2 inhibitor)Effective in combination in preclinical models.[5]
MDM2 Inhibition CGM097Effective in preclinical models of CDK4/6i resistance.[14]
Selective CDK2 Inhibition CYC065 (CDK2/9 inhibitor)Durable response and synergy with endocrine therapy in preclinical models.[14]
HDAC Inhibition EntinostatShown to improve PFS in patients with AI resistance.[5]
BCL2 Inhibition VenetoclaxTolerable safety and significant activity in combination with tamoxifen.[5]
Antibody-Drug Conjugates Sacituzumab govitecanUnder investigation.[9]
Immunotherapy Avelumab (PD-L1 inhibitor)Studied in combination with palbociclib and fulvestrant.[13]

Table 3: Overview of Alternative Therapeutic Strategies for CDK4/6i Resistance.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of RGT-419B are not yet fully published. However, based on the available information, the key methodologies likely involved:

Preclinical In Vitro Studies:

  • Cell Lines: Palbociclib-resistant ER+ breast cancer cell lines and ER+ T47D breast cancer cells with engineered Cyclin E1 overexpression.

  • Assays: Cell proliferation assays (e.g., MTT, CellTiter-Glo) to determine antiproliferative activity and IC50 values. Western blotting to assess protein expression and phosphorylation levels of key cell cycle proteins (e.g., Rb, CDK2).

Preclinical In Vivo Studies:

  • Model: ER+ breast cancer xenograft models in immunocompromised mice.

  • Treatment: Oral administration of RGT-419B and comparator drugs (e.g., abemaciclib).

  • Endpoints: Tumor volume measurements over time to assess tumor growth inhibition.

Phase 1A Clinical Trial (NCT05304962):

  • Study Design: Multicenter, open-label, dose-escalation study.

  • Patient Population: Adult patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on at least one prior CDK4/6 inhibitor and endocrine therapy.

  • Intervention: RGT-419B administered orally as a monotherapy in continuous 28-day cycles.

  • Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Pharmacokinetics, preliminary anti-tumor activity (Objective Response Rate, Duration of Response, Progression-Free Survival).

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development In_Vitro In Vitro Studies (Resistant Cell Lines) In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Promising Results Phase1A Phase 1A Trial (NCT05304962) (Dose Escalation, Safety, PK) In_Vivo->Phase1A IND-Enabling Studies Phase1B_Expansion Phase 1B/Expansion (Monotherapy & Combination) Phase1A->Phase1B_Expansion Determine RP2D Phase2_3 Phase 2/3 Trials (Efficacy Confirmation) Phase1B_Expansion->Phase2_3 Preliminary Efficacy

References

Assessing the Synergistic Effects of RGT-419B with Fulvestrant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific rationale and preclinical evidence supporting the combination of RGT-419B, a next-generation CDK2/4/6 inhibitor, with fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), for the treatment of hormone receptor-positive (HR+) breast cancer. While specific quantitative data on the synergistic effects of the RGT-419B and fulvestrant combination are not yet publicly available from completed studies, this guide leverages data from analogous combinations of other CDK4/6 inhibitors with fulvestrant to illustrate the expected synergistic outcomes and provides detailed experimental protocols for assessing such interactions.

Introduction: The Rationale for Combination Therapy

Endocrine therapy is a cornerstone of treatment for HR+ breast cancer. However, many patients eventually develop resistance. The cyclin-dependent kinases 4 and 6 (CDK4/6) play a crucial role in cell cycle progression and are frequently dysregulated in HR+ breast cancer, representing a key mechanism of endocrine resistance.

RGT-419B is an orally bioavailable, third-generation inhibitor of CDK2, CDK4, and CDK6.[1] Its mechanism of action involves blocking the phosphorylation of the retinoblastoma protein (Rb), which prevents the G1-S phase transition of the cell cycle, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1] A key feature of RGT-419B is its activity against CDK2, which is implicated in resistance to first-generation CDK4/6 inhibitors.[2][3]

Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER), inducing its degradation and thereby blocking estrogen signaling pathways that drive tumor growth.[4][5]

The combination of a CDK4/6 inhibitor with a SERD like fulvestrant offers a dual-pronged attack on HR+ breast cancer by simultaneously targeting two key drivers of tumor proliferation: cell cycle progression and estrogen receptor signaling. This combination has been shown to be highly effective in overcoming endocrine resistance.

Comparative Preclinical Data (Illustrative)

While specific preclinical data for the RGT-419B and fulvestrant combination is awaited, the following tables present illustrative data based on the well-established synergistic effects observed with other CDK4/6 inhibitors (e.g., palbociclib) and fulvestrant in ER+ breast cancer models. This data serves to demonstrate the expected outcomes from such a combination.

Table 1: In Vitro Synergy in ER+ Breast Cancer Cell Lines (Illustrative)

Cell LineTreatmentIC50 (nM)Combination Index (CI)*
MCF-7 RGT-419B (alone)50-
Fulvestrant (alone)20-
RGT-419B + Fulvestrant-0.4
T47D RGT-419B (alone)75-
Fulvestrant (alone)30-
RGT-419B + Fulvestrant-0.5

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data presented here is hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy in a Xenograft Model of ER+ Breast Cancer (Illustrative)

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
RGT-419B (single agent)45
Fulvestrant (single agent)35
RGT-419B + Fulvestrant85

*Tumor growth inhibition is measured at the end of the study compared to the vehicle control group. This data is hypothetical and for illustrative purposes.

Signaling Pathway and Mechanism of Synergy

The synergistic effect of combining a CDK2/4/6 inhibitor like RGT-419B with fulvestrant stems from their complementary mechanisms of action that target different but interconnected pathways driving HR+ breast cancer cell proliferation.

Synergy_Mechanism cluster_0 Estrogen Signaling cluster_1 Cell Cycle Progression Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_Transcription Gene Transcription (e.g., Cyclin D) ERE->Gene_Transcription CyclinD Cyclin D Gene_Transcription->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p E2F E2F Rb->E2F E2F->CyclinE G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Fulvestrant Fulvestrant Fulvestrant->ER Degrades RGT-419B RGT-419B RGT-419B->CDK46 Inhibits RGT-419B->CDK2 Inhibits

Caption: Synergistic mechanism of RGT-419B and fulvestrant.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments.

In Vitro Synergy Assessment

Objective: To determine if the combination of RGT-419B and fulvestrant has a synergistic, additive, or antagonistic effect on the proliferation of ER+ breast cancer cell lines.

Experimental Workflow:

In_Vitro_Workflow Cell_Seeding Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates Drug_Treatment Treat with serial dilutions of: - RGT-419B alone - Fulvestrant alone - RGT-419B + Fulvestrant (fixed ratio) Cell_Seeding->Drug_Treatment Incubation Incubate for 72-120 hours Drug_Treatment->Incubation Viability_Assay Assess cell viability (e.g., CellTiter-Glo® assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 values and Combination Index (CI) using Chou-Talalay method Viability_Assay->Data_Analysis

Caption: Workflow for in vitro synergy assessment.

Protocol:

  • Cell Culture: Culture ER+ breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Drug Preparation: Prepare stock solutions of RGT-419B and fulvestrant. Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.

  • Treatment: Treat the cells with the prepared drug solutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the IC50 value for each drug alone. Calculate the Combination Index (CI) for the drug combination using software like CompuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy.

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of RGT-419B and fulvestrant, alone and in combination, in a mouse xenograft model of ER+ breast cancer.

Experimental Workflow:

In_Vivo_Workflow Tumor_Implantation Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a pre-determined size (e.g., 150-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups: - Vehicle Control - RGT-419B - Fulvestrant - RGT-419B + Fulvestrant Tumor_Growth->Randomization Treatment Administer treatments as scheduled (e.g., daily oral gavage for RGT-419B, weekly injection for fulvestrant) Randomization->Treatment Monitoring Monitor tumor volume and body weight 2-3 times per week Treatment->Monitoring Endpoint Continue treatment until tumors reach a pre-defined endpoint Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) and assess statistical significance Endpoint->Analysis

Caption: Workflow for in vivo xenograft study.

Protocol:

  • Animal Model: Use female, ovariectomized, immunodeficient mice.

  • Tumor Cell Implantation: Subcutaneously implant ER+ breast cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of each mouse. Supplement with estrogen pellets to support initial tumor growth.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

  • Treatment Administration: Administer RGT-419B (e.g., by oral gavage) and fulvestrant (e.g., by subcutaneous injection) according to the desired schedule and dosage.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effects.

Conclusion and Future Directions

The combination of RGT-419B and fulvestrant holds significant promise for the treatment of HR+ breast cancer, particularly in the setting of acquired resistance to endocrine therapies. The dual inhibition of the cell cycle via CDK2/4/6 and the degradation of the estrogen receptor are expected to result in a potent synergistic anti-tumor effect.

A first-in-human Phase 1a study of RGT-419B as a single agent in patients with HR+/HER2- advanced breast cancer who have progressed on prior CDK4/6 inhibitors and endocrine therapy has shown a favorable safety profile and preliminary evidence of efficacy.[6] Dose expansion cohorts are planned to evaluate RGT-419B as a single agent and in combination with endocrine therapy.[6] The results of these combination studies are eagerly awaited and will provide definitive clinical data on the synergistic potential of RGT-419B with fulvestrant.

Further preclinical investigations should focus on elucidating the precise molecular mechanisms of synergy, exploring potential biomarkers of response, and evaluating the combination in models of acquired resistance to both endocrine therapy and first-generation CDK4/6 inhibitors.

References

Comparative Efficacy of RGT-419B in Overcoming CDK2-Driven Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors presents a significant challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A key mechanism driving this resistance is the upregulation of Cyclin E/CDK2 signaling, which bypasses the G1/S checkpoint blockade imposed by CDK4/6 inhibition.[1][2][3] RGT-419B is a third-generation CDK inhibitor designed with an optimized kinase activity spectrum to address this challenge. It exhibits potent, sub-nanomolar activity against CDK4 and incorporates single-digit nanomolar activity against CDK2, while demonstrating selectivity against CDK6 to potentially improve the safety profile.[2][3][4] This guide provides a comparative analysis of RGT-419B against other therapeutic strategies, supported by preclinical and clinical data, to evaluate its potential in treating cancers with CDK2-driven resistance.

Mechanism of Action: A Dual Approach to Overcoming Resistance

Resistance to CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) can be mediated by the persistent signaling of the Cyclin E/CDK2 complex, which continues to phosphorylate the Retinoblastoma protein (Rb), thereby allowing cell cycle progression.[2][3] RGT-419B is engineered to counteract this escape mechanism. By potently inhibiting both CDK4 and CDK2, it provides a more comprehensive blockade of the G1/S transition. This dual activity is intended to be effective in tumors that have developed resistance to first-generation CDK4/6 inhibitors through the amplification of Cyclin E1 (CCNE1).[2][3][5]

CDK2_Resistance_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen Receptor) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activates Rb_E2F Rb-E2F Complex Rb_E2F->Rb Releases CDK46_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib) CDK46_Inhibitors->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb CCNE1_Amp CCNE1 Amplification CCNE1_Amp->CyclinE_CDK2 RGT419B RGT-419B RGT419B->CyclinD_CDK46 RGT419B->CyclinE_CDK2

Caption: CDK2-driven resistance pathway and RGT-419B's dual inhibition mechanism.

Comparative Performance Data

Table 1: Preclinical Anti-Proliferative Activity

The in vitro efficacy of RGT-419B was evaluated in breast cancer cell lines, including those resistant to existing CDK4/6 inhibitors and those with CCNE1 overexpression.

CompoundCell LineKey CharacteristicAnti-proliferative ActivitySource
RGT-419B Palbociclib-resistant ER+Acquired CDK4/6i ResistanceMore robust activity than Abemaciclib[2][3]
RGT-419B T47DCCNE1 OverexpressionBetter activity than Abemaciclib or Palbociclib[2][3]
Abemaciclib Palbociclib-resistant ER+Acquired CDK4/6i ResistanceLess active than RGT-419B[2][3]
Palbociclib T47DCCNE1 OverexpressionLess active than RGT-419B[2][3]
INX-315 VariousCCNE1 AmplificationPotent cell cycle arrest and senescence[6]
Table 2: In Vivo Efficacy in Xenograft Models

In vivo studies are critical for assessing the anti-tumor activity of drug candidates. RGT-419B has demonstrated superior and more durable tumor growth inhibition in preclinical models compared to other agents.

CompoundCancer ModelDosing ScheduleKey OutcomeSource
RGT-419B ER+ Breast Cancer XenograftNot specifiedMore durable tumor growth inhibition than Abemaciclib[2][3]
Abemaciclib ER+ Breast Cancer XenograftNot specifiedLess durable tumor growth inhibition than RGT-419B[2][3]
INX-315 Gastric & Ovarian PDX (CCNE1 amp)100 mg/kg BIDSignificant tumor growth inhibition[6]
ARTS-021 Patient-Derived XenograftsNot specifiedStrong inhibition of Rb phosphorylation[7]
Table 3: Clinical Trial Efficacy in CDK4/6i-Resistant Breast Cancer

Preliminary data from the Phase 1A study of RGT-419B (NCT05304962) shows promising single-agent activity in a heavily pretreated patient population.[8][9]

TherapyPatient Population (HR+/HER2- ABC)NObjective Response Rate (ORR)Key Safety FindingSource
RGT-419B (monotherapy) Progressed on prior CDK4/6i and ET1225-33% (3 confirmed responses)No Grade 3+ treatment-related neutropenia[5]
Atirmociclib (CDK4i) + PF-07104091 (CDK2i) Progressed on prior CDK4/6i1828%27% Grade 3+ neutropenia[5]

Data presented is based on early clinical findings and may evolve with further study.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate CDK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cancer Cell Line Culture (Sensitive vs. Resistant) Viability_Assay 2a. Cell Viability Assay (e.g., MTT, Resazurin) Cell_Culture->Viability_Assay Western_Blot 2b. Western Blot Analysis (p-Rb, Cyclin E, CDK2) Cell_Culture->Western_Blot Xenograft 3. Xenograft Model Implantation (Immunodeficient Mice) Cell_Culture->Xenograft Treatment 4. Drug Administration (RGT-419B vs. Vehicle/Comparator) Xenograft->Treatment Monitoring 5. Tumor Growth Monitoring (Calipers, Imaging) Treatment->Monitoring Analysis 6. Endpoint Analysis (TGI, Pharmacodynamics) Monitoring->Analysis

Caption: General experimental workflow for preclinical evaluation of CDK inhibitors.
Cell Viability / Anti-Proliferation Assay (Resazurin Method)

This assay measures the metabolic activity of cells as an indicator of viability.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D, or derived resistant lines) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of RGT-419B and comparator compounds in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Reagent Addition: Add resazurin (B115843) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure fluorescence using a plate reader at an excitation/emission wavelength of ~560/590 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in protein levels and phosphorylation status, providing insight into the drug's mechanism of action.[12][13][14]

  • Cell Culture and Lysis: Culture and treat cells with the inhibitor as described above for a shorter duration (e.g., 6, 12, or 24 hours).[12] After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

  • Gel Electrophoresis: Denature protein samples in Laemmli buffer and separate them on an SDS-PAGE gel (e.g., 8-12% acrylamide).[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

    • Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-Cyclin E, and a loading control like β-Actin).[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software.[13]

In Vivo Xenograft Efficacy Study

Xenograft models in immunodeficient mice are the standard for evaluating a compound's anti-tumor efficacy in a living system.[15][16]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).[15]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[15]

  • Drug Administration: Prepare RGT-419B and comparator drugs in a suitable vehicle. Administer the treatment orally or via injection according to a predetermined schedule (e.g., once daily for 21-28 days).[16]

  • Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is monitored as a general indicator of toxicity.[16]

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[16] Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).

Comparative Summary

Comparison_Logic RGT419B RGT-419B - Potent CDK4 and CDK2 Inhibitor - Single Agent Activity - Overcomes CCNE1-driven resistance - Favorable safety (low Grade 3+ neutropenia) CDK46i Standard CDK4/6 Inhibitors (Palbociclib, etc.) - Target CDK4/6 - Prone to resistance via CDK2/Cyclin E - Dose-limiting toxicities (neutropenia) Combo CDK4i + CDK2i Combo (e.g., Atirmociclib + PF-07104091) - Separate agents for CDK4 and CDK2 - Addresses CDK2-driven resistance - Potential for combined toxicity - Higher rate of Grade 3+ neutropenia reported

Caption: Logical comparison of RGT-419B against alternative therapeutic strategies.

Conclusion

RGT-419B represents a promising next-generation CDK inhibitor strategically designed to address the critical unmet need of resistance to current CDK4/6 therapies. Its optimized kinase profile, featuring potent dual inhibition of CDK4 and CDK2, allows it to effectively target the Cyclin E/CDK2-driven bypass pathway that compromises the efficacy of first-generation inhibitors.[2][3] Preclinical data demonstrates superior activity in resistant cell lines and in vivo models compared to other agents.[2][3] Furthermore, early clinical data suggests that RGT-419B has significant single-agent efficacy in heavily pretreated patients who have progressed on CDK4/6 inhibitors, coupled with a favorable safety profile that distinguishes it from combination strategies.[5][8] These findings support the continued development of RGT-419B as a potentially best-in-class therapy for HR+/HER2- breast cancer and other malignancies characterized by CDK2-driven resistance.

References

Comparative Analysis of RGT-419B and Other CDK2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase 2 (CDK2) has emerged as a critical target, particularly in tumors that have developed resistance to first-generation CDK4/6 inhibitors. This guide provides a comparative analysis of RGT-419B, a novel CDK2/4/6 inhibitor, with other prominent CDK2 inhibitors in development, including PF-06873600 (Ebvaciclib), BLU-222 (Cirtociclib), and INCB123667. This objective comparison, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals.

Introduction to CDK2 Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] While CDK4/6 inhibitors have transformed the treatment of hormone receptor-positive (HR+) breast cancer, acquired resistance is a significant clinical challenge.[2][3] The CDK2/cyclin E axis has been identified as a crucial mechanism of this resistance, spurring the development of a new wave of CDK2-targeting therapies.[2][4] These inhibitors aim to block the G1/S phase transition of the cell cycle, thereby inducing apoptosis and inhibiting tumor cell proliferation.[5][6]

Overview of Investigational CDK2 Inhibitors

This guide focuses on a comparative analysis of four key investigational CDK2 inhibitors:

  • RGT-419B: A third-generation, orally bioavailable inhibitor of CDK2, CDK4, and CDK6.[3][5] It is designed to overcome resistance to existing CDK4/6 inhibitors.[3][4]

  • PF-06873600 (Ebvaciclib): A potent and selective inhibitor of CDK2, CDK4, and CDK6.[7][8]

  • BLU-222 (Cirtociclib): A highly selective and potent oral inhibitor of CDK2.[9][10]

  • INCB123667: A selective inhibitor of CDK2.[6][11]

Comparative Performance Data

The following tables summarize the available quantitative data for each inhibitor, providing a snapshot of their biochemical potency and clinical activity.

Table 1: Biochemical Potency of CDK2 Inhibitors
CompoundTarget(s)Ki (nM)IC50 (nM)
RGT-419B CDK2, CDK4, CDK6Single-digit nM for CDK2, sub-nM for CDK4[3]-
PF-06873600 CDK2, CDK4, CDK6CDK2: 0.09, 0.1; CDK4: 0.13, 1.2; CDK6: 0.1, 0.16[7][8][12]OVCAR-3 cells: 19, 45[12]
BLU-222 CDK2--
INCB123667 CDK2-CDK2: 570 ± 468 (whole blood assay)[13]

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "-" indicates data not available from the provided search results.

Table 2: Clinical Efficacy of CDK2 Inhibitors
CompoundIndicationPhaseObjective Response Rate (ORR)Key Findings
RGT-419B HR+/HER2- Advanced Breast Cancer (post-CDK4/6i)Phase 1A3 partial responses in 12 patients (25-33%)[4][14]Promising single-agent efficacy in a heavily pretreated population.[14]
PF-06873600 HR+/HER2- Metastatic Breast CancerPhase I/IIaPart 2A: 6.7%; Part 2C: 22.7%[15]Demonstrated a benefit-risk profile consistent with the CDK4/6 inhibitor class.[15]
BLU-222 Advanced Solid TumorsPhase 1-Development deprioritized by Blueprint Medicines.[16]
INCB123667 Platinum-Resistant/Refractory Ovarian CancerPhase 1a/b33.3% (at 100 mg daily dose)[17]Encouraging anti-tumor activity with manageable toxicity.[17]

Note: ORR data is from specific patient cohorts and may not be representative of all studied populations.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these inhibitors is the blockade of the CDK2/Cyclin E complex, which is crucial for the G1 to S phase transition in the cell cycle. By inhibiting CDK2, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis.[5][6]

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S_transition G1/S Transition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb pRb E2F E2F CyclinE Cyclin E E2F->CyclinE Upregulates S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Promotes Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F Releases CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb Phosphorylates pRb->E2F Releases Inhibitor RGT-419B & Other CDK2 Inhibitors Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Caption: Simplified signaling pathway of cell cycle progression and points of inhibition by CDK2 and CDK4/6 inhibitors.

Experimental Protocols

While detailed, step-by-step experimental protocols are often proprietary, the general methodologies can be outlined based on the available literature.

In Vitro Kinase Assays (for Ki and IC50 determination)

Objective: To determine the inhibitory potency of the compounds against purified CDK enzymes.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CDK2/Cyclin E1, CDK4/Cyclin D1, and CDK6/Cyclin D3 complexes are expressed and purified. A suitable substrate, such as a peptide derived from Rb protein, is used.

  • Inhibitor Preparation: The test compounds (RGT-419B, PF-06873600, etc.) are serially diluted in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are incubated with the various concentrations of the inhibitor in a reaction buffer.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection can be used.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are often determined using the Cheng-Prusoff equation.

Cell Proliferation Assays (for EC50 determination)

Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.

General Protocol:

  • Cell Culture: Cancer cell lines of interest (e.g., OVCAR-3 for ovarian cancer, T47D for breast cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the CDK2 inhibitor.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS, MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis: The results are normalized to untreated controls, and the EC50 value (the concentration that inhibits cell growth by 50%) is calculated.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The CDK2 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental_Workflow Discovery Compound Discovery & Optimization In_Vitro In Vitro Studies Discovery->In_Vitro Kinase_Assay Kinase Assays (Ki, IC50) In_Vitro->Kinase_Assay Cell_Assay Cell Proliferation Assays (EC50) In_Vitro->Cell_Assay In_Vivo In Vivo Studies In_Vitro->In_Vivo Xenograft Tumor Xenograft Models In_Vivo->Xenograft Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Phase1 Phase 1 (Safety, Dosing) Clinical_Trials->Phase1 Phase2 Phase 2 (Efficacy, Side Effects) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy) Phase2->Phase3

Caption: A generalized workflow for the preclinical and clinical development of CDK2 inhibitors.

Discussion and Future Directions

The development of CDK2 inhibitors marks a significant advancement in the strategy to overcome resistance to existing cancer therapies.

  • RGT-419B and PF-06873600 , as dual CDK2/4/6 inhibitors, offer the potential to both target the primary drivers of HR+ breast cancer and preemptively address a key resistance mechanism. The early clinical data for RGT-419B in a heavily pretreated population is particularly encouraging.[14]

  • Selective CDK2 inhibitors like INCB123667 and BLU-222 are being investigated in tumors with high dependency on CDK2, such as those with CCNE1 amplification.[11][18] The promising ORR for INCB123667 in ovarian cancer highlights the potential of this targeted approach.[17]

The choice between a selective CDK2 inhibitor and a dual CDK2/4/6 inhibitor will likely depend on the specific tumor biology and the patient's prior treatment history. Further clinical studies are needed to fully elucidate the efficacy, safety, and optimal patient populations for each of these promising agents. The identification of predictive biomarkers will be crucial for guiding the clinical application of these next-generation CDK inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for Acrylic Conformal Coatings in New Zealand Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Clarification of "NZ 419": Initial research indicates that "this compound" does not correspond to a specific chemical substance. It is highly probable that this refers to acrylic conformal coating products from MG Chemicals, such as 419D or 419E , which are used to protect electronic circuitry. This guide provides disposal procedures for these types of products within a laboratory setting in New Zealand, adhering to national safety and environmental regulations.

For the safe and compliant disposal of these materials, it is essential to treat them as hazardous waste. This involves a systematic process of identification, segregation, storage, and transfer to a certified waste disposal service.

Hazard Identification and Classification

Acrylic conformal coatings like 419D and 419E are classified as hazardous substances due to their flammability and potential health effects. The Safety Data Sheets (SDS) for these products provide critical information for their safe handling and disposal.[1][2][3][4][5][6]

Summary of Hazard Classifications:

ProductHazard ClassificationGHS PictogramsHazard Statements
MG Chemicals 419D Flammable liquids – Category 2Eye damage/irritation – Category 2ASpecific target organ toxicity (single exposure) – Category 3🔥, ❗H225: Highly flammable liquid and vapour.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.
MG Chemicals 419E Flammable aerosol – Category 1Gases under pressure – Compressed gasEye damage/irritation – Category 2ASpecific target organ toxicity (single exposure) – Category 3🔥, 💨, ❗H222: Extremely flammable aerosol.H280: Contains gas under pressure; may explode if heated.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.

Personal Protective Equipment (PPE)

When handling these coatings for use or disposal, it is imperative to use appropriate personal protective equipment to minimize exposure.

PPE ItemSpecification
Gloves Protective gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Respiratory Protection In case of inadequate ventilation, use a NIOSH-approved respirator with organic vapor cartridges.
Protective Clothing Lab coat or other protective clothing to prevent skin contact.

Disposal Workflow

The proper disposal of acrylic conformal coatings and their waste products is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This process begins with the identification of the waste and ends with its collection by a certified hazardous waste disposal service.

DisposalWorkflow cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Disposal Identify 1. Identify Waste (Liquid, Solid, Empty Containers) Segregate 2. Segregate Waste (Incompatible materials stored separately) Identify->Segregate Label 3. Label Waste Container (Contents, Hazards, Date) Segregate->Label Store 4. Store Safely (Designated, Ventilated, Bunded Area) Label->Store Contact 5. Contact Certified Waste Disposal Service Store->Contact Arrange 6. Arrange for Collection Contact->Arrange Document 7. Complete Waste Transfer Documentation Arrange->Document Collect 8. Professional Collection and Transport Document->Collect Dispose 9. Final Treatment and Disposal Collect->Dispose

Caption: A flowchart outlining the step-by-step procedure for the safe disposal of hazardous laboratory waste.

Experimental Protocol: Hazardous Waste Management

This protocol details the procedural steps for managing waste generated from acrylic conformal coatings within a laboratory, in accordance with WorkSafe New Zealand guidelines.[7][8][9][10][11]

1. Waste Identification and Segregation:

  • Liquid Waste: Unused or expired conformal coating, and solvents used for cleaning (e.g., thinners).
  • Solid Waste: Contaminated materials such as gloves, wipes, and empty or partially empty containers.[12]
  • Segregate these waste streams into dedicated, chemically compatible containers. Do not mix different types of chemical waste.[12]

2. Waste Containment and Labeling:

  • Use designated hazardous waste containers that are in good condition and have secure lids.
  • Label each container clearly with:
  • The words "Hazardous Waste".
  • The name of the chemical(s) (e.g., "Waste Acrylic Coating," "Waste Solvent").
  • The relevant hazard pictograms (e.g., flammable, irritant).[9]
  • The date the waste was first added to the container.
  • The name and contact information of the laboratory or researcher responsible.

3. Safe Storage:

  • Store hazardous waste containers in a designated, well-ventilated area, away from ignition sources and incompatible materials.[9]
  • The storage area should have secondary containment (e.g., a bund or spill tray) to capture any potential leaks.
  • Maintain an up-to-date inventory of all hazardous substances and waste in the laboratory.[7][10]

4. Professional Disposal:

  • It is illegal to dispose of hazardous chemical waste down the drain or in general refuse in New Zealand.
  • Engage a professional hazardous waste management company for the collection, treatment, and disposal of the waste. Several companies in New Zealand specialize in laboratory and chemical waste, including:
  • Waste Management[13]
  • Hazchem Services[14]
  • ChemCollect[15]
  • Provide the waste disposal company with an accurate description of the waste, including the Safety Data Sheet if available.
  • Ensure that all required documentation for the transfer of hazardous waste is completed and retained for your records.

5. Emergency Preparedness:

  • Maintain a spill kit suitable for flammable liquids in the laboratory.
  • Ensure all personnel are trained in the emergency procedures for chemical spills.
  • Have the Safety Data Sheets readily accessible to all laboratory staff and emergency services.[10]

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of acrylic conformal coatings and other hazardous materials, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Guidelines for NZ 419 (5-Hydroxy-1-methylhydantoin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, operation, and disposal of NZ 419, also known as 5-Hydroxy-1-methylhydantoin (B1677063). As a novel antioxidant compound primarily used in research settings, it is imperative to adhere to strict safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1] The information presented herein is based on general laboratory safety principles and data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled with the care required for a substance of unknown comprehensive toxicity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with hydantoin-based compounds.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesShould be chemical splash-proof and provide a complete seal around the eyes to protect against accidental splashes of solutions or fine powders.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound. Double gloving may be appropriate for certain procedures.
Body Protection Laboratory CoatA full-length, buttoned laboratory coat should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Foot Protection Closed-toe ShoesSturdy, closed-toe and heel shoes must be worn at all times within the laboratory to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe working environment and ensure the accuracy of experimental results.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.
  • Before weighing, ensure the analytical balance is clean and calibrated.
  • Use appropriate weighing paper or a container to avoid direct contact between the compound and the balance pan.
  • Handle the solid form with care to minimize the generation of dust.

2. Solution Preparation:

  • Add the diluent to the weighed this compound slowly and in a controlled manner.
  • If the dissolution process is exothermic, allow the solution to cool before proceeding.
  • Clearly label the container with the compound name, concentration, date of preparation, and your initials.

3. Administration (for in vivo studies):

  • Animal studies have utilized this compound (also referred to as HMH) at dosages such as 100 mg/kg via gavage in mice or 1 mmol/kg via gastric tube in rats.[2][3]
  • Ensure all animal handling procedures are in accordance with approved institutional animal care and use committee (IACUC) protocols.
  • Wear appropriate PPE during the administration process to prevent accidental exposure.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
  • Unused or expired this compound should be disposed of as hazardous chemical waste.
  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-Hydroxy-1-methylhydantoin," and the approximate quantity.

3. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
  • Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols Cited

The following table outlines a general experimental protocol for an in vivo study based on published research involving this compound (HMH).[2][3]

StepProcedureDetails and Considerations
1. Animal Acclimatization Acclimate animals to the laboratory environment.Standard housing conditions with controlled temperature, humidity, and light-dark cycle. Provide ad libitum access to food and water.
2. Group Allocation Randomly divide animals into experimental groups (e.g., control, vehicle, this compound treatment).Ensure sufficient number of animals per group for statistical power.
3. Dosing Preparation Prepare this compound solution for administration.The compound may be dissolved in a suitable vehicle such as normal saline.
4. Compound Administration Administer this compound to the treatment group.Published studies have used oral gavage.[2][3] The volume and frequency of administration will depend on the specific experimental design.
5. Monitoring Observe animals for any clinical signs of toxicity or adverse effects.Regular monitoring of body weight, food and water intake, and general behavior is recommended.
6. Sample Collection Collect biological samples (e.g., blood, tissues) at the end of the study period.Follow established protocols for sample collection and processing to ensure sample integrity.
7. Analysis Analyze samples for relevant biomarkers or endpoints.Techniques may include biochemical assays, histological examination, or molecular analyses.[2]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Compound (in Fume Hood) prep_solution Prepare Solution weigh->prep_solution Transfer administer Administer to Test System prep_solution->administer Use in Experiment monitor Monitor Effects administer->monitor segregate Segregate Waste monitor->segregate Generate Waste label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose Signaling_Pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Induces NZ419 This compound (5-Hydroxy-1-methylhydantoin) NZ419->ROS Scavenges

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NZ 419
Reactant of Route 2
NZ 419

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.